2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Description
The exact mass of the compound 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379528. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-2-1-6(12)5-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSJOVPBCHTADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066968 | |
| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |
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Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-41-8 | |
| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24207-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | |
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| Record name | 24207-41-8 | |
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| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |
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| Record name | Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- | |
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| Record name | 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide | |
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| Record name | 2,4-DIHYDROXY-N-(2-HYDROXYETHYL)BENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERN2T4Z42W | |
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Foundational & Exploratory
Technical Monograph: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Advanced Characterization, Synthesis, and Bio-Application Protocols[1]
Executive Summary & Chemical Identity[1]
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a functionalized resorcinol derivative characterized by a benzamide scaffold linked to an ethanolamine moiety.[1] Unlike simple salicylamides, the inclusion of the 4-hydroxyl group and the hydrophilic N-hydroxyethyl tail imparts unique solubility and receptor-binding profiles.[1]
Primarily utilized in dermatological pharmacology and cosmeceutical research, this compound acts as a competitive inhibitor of tyrosinase and a scavenger of reactive oxygen species (ROS). Its structural duality—combining a phenolic antioxidant core with a pseudo-peptide bond—makes it a critical candidate for investigating hyperpigmentation disorders and inflammatory pathways.
Physicochemical Profile[1][2][3][4]
| Property | Specification |
| CAS Number | 24207-41-8 |
| IUPAC Name | 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Melting Point | 163–165 °C (lit.)[1][2][3] |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~8.08 (Phenolic OH) |
| LogP | ~0.5 (Estimated) |
Chemical Synthesis Strategy
The synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is best achieved via the nucleophilic acyl substitution (aminolysis) of a benzoate ester.[1] Direct amidation of the carboxylic acid is often plagued by self-esterification or decarboxylation; therefore, the methyl ester route provides higher yield and purity.
Reaction Logic
The reaction utilizes the nucleophilicity of the primary amine in ethanolamine to attack the carbonyl carbon of methyl 2,4-dihydroxybenzoate. The 2-hydroxy group on the benzene ring often forms an intramolecular hydrogen bond with the carbonyl oxygen, activating it for nucleophilic attack, a phenomenon known as anchimeric assistance .
Synthesis Workflow Diagram
Figure 1: Nucleophilic aminolysis pathway for the synthesis of the target benzamide.[1]
Detailed Experimental Protocol
Objective: Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (10g scale).
-
Preparation:
-
Charge a 250 mL round-bottom flask with Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol).
-
Add anhydrous Methanol (60 mL) as the solvent. Stir until fully dissolved.
-
Add Ethanolamine (7.2 mL, 119 mmol, 2.0 eq) dropwise over 5 minutes. Note: Excess amine drives the equilibrium forward.
-
-
Reaction:
-
Equip the flask with a reflux condenser and a drying tube (CaCl₂).
-
Heat the mixture to reflux (approx. 65°C) for 6–8 hours.
-
Validation: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 2:1). The starting ester spot (Rf ~0.7) should disappear, replaced by the more polar amide spot (Rf ~0.3).
-
-
Work-up & Isolation:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove Methanol.
-
The residue will be a viscous oil or semi-solid. Add dilute HCl (1N) dropwise to adjust pH to ~5–6. Crucial: This neutralizes excess ethanolamine and precipitates the product.
-
Cool the mixture in an ice bath (0–4°C) for 1 hour to maximize crystallization.
-
-
Purification:
-
Filter the precipitate via vacuum filtration.
-
Wash the filter cake with cold water (2 x 20 mL) to remove amine salts.
-
Recrystallize from Water/Ethanol (90:10) if high purity (>99%) is required.
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Biological Mechanism of Action (MoA)[1]
The primary application of this compound lies in its ability to modulate melanogenesis. It functions as a Tyrosinase Inhibitor .
Mechanistic Insight
Tyrosinase is a copper-containing metalloenzyme.[1] The 2,4-dihydroxy substitution pattern (resorcinol moiety) is structurally critical.[1]
-
Copper Chelation: The hydroxyl groups, particularly at the 4-position, coordinate with the binuclear copper active site of tyrosinase.
-
Pseudosubstrate Competition: The benzamide structure mimics the tyrosine substrate (L-Tyrosine), blocking the entry of the natural substrate into the catalytic pocket.
-
Redox Cycling: The phenolic nature allows the compound to act as a reducing agent, preventing the oxidation of DOPA to Dopaquinone.
Tyrosinase Inhibition Pathway[1]
Figure 2: Competitive inhibition mechanism blocking the conversion of L-Tyrosine to Melanin.[1]
Validation Protocol: Tyrosinase Inhibition Assay
To verify the efficacy of the synthesized compound, the following in vitro enzymatic assay is the industry standard.
Reagents:
-
Phosphate Buffer (0.1 M, pH 6.8)[1]
-
Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL)[1]
-
L-DOPA (2.5 mM stock solution)[1]
Methodology:
-
Plate Setup: Use a 96-well microplate.
-
Blank: 140 µL Buffer + 20 µL DMSO.
-
Control: 140 µL Buffer + 20 µL Tyrosinase + 20 µL DMSO.
-
Sample: 140 µL Buffer + 20 µL Tyrosinase + 20 µL Test Compound (various concentrations).
-
Incubation: Incubate at 25°C for 10 minutes.
-
Initiation: Add 20 µL of L-DOPA solution to all wells.
-
Measurement: Monitor the formation of Dopachrome by measuring Absorbance at 475 nm immediately and every minute for 10 minutes using a microplate reader.
Calculation:
Note: Calculate IC50 using non-linear regression analysis (Log-inhibitor vs. normalized response).
Safety & Handling (E-E-A-T)
While less toxic than unsubstituted resorcinol, this benzamide derivative requires standard chemical hygiene.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Storage: Store in a cool, dry place (2–8°C preferred for long-term stability) away from strong oxidizing agents.
-
PPE: N95 dust mask (if powder), nitrile gloves, and safety goggles are mandatory during synthesis and handling.
References
-
National Institutes of Health (NIH). (2025).[6][7][8] Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives. PubMed Central. Retrieved January 29, 2026, from [Link][1]
-
Lobov, A. N., et al. (2007). Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. Chemistry of Natural Compounds. Retrieved January 29, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 3. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Structure Elucidation of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
This guide serves as a technical dossier for the structural characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , a compound of significant interest in dermatological pharmacology due to its tyrosinase-inhibitory properties.
Executive Summary & Compound Identity
Target Molecule: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS Registry Number: 24207-41-8 Molecular Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol Core Scaffold: Resorcinol-based benzamide Primary Application: Tyrosinase inhibition (Skin brightening/Hyperpigmentation management).[1][2]
This guide outlines the definitive analytical protocols required to validate the identity, purity, and structural integrity of this molecule. The elucidation strategy relies on the specific electronic environment created by the ortho,para-dihydroxy substitution pattern and the ethanolamine side chain.
Structural Significance
The molecule features a 2,4-dihydroxybenzamide core.[3] The hydroxyl group at the 2-position (ortho) is critical; it functions as a hydrogen bond donor to the amide carbonyl oxygen, locking the molecule into a planar conformation and significantly influencing the NMR and IR spectral signatures.
Synthetic Context & Impurity Origins
To interpret the analytical data correctly, one must understand the synthetic origin. The standard industrial route involves the aminolysis of methyl 2,4-dihydroxybenzoate.
Reaction:
Process-Related Impurities
| Impurity Type | Origin | Diagnostic Check |
| Starting Material A | Unreacted Methyl 2,4-dihydroxybenzoate | HPLC (Retention time), Methyl ester singlet in ¹H NMR (~3.9 ppm). |
| Starting Material B | Residual Ethanolamine | GC-FID or LC-CAD (Lack of chromophore makes UV detection difficult). |
| O-Acylated Byproduct | Esterification at phenolic OH (Kinetic competition) | MS (Mass shift), IR (Ester C=O band >1730 cm⁻¹). |
| Thermal Degradants | Decarboxylation (Resorcinol formation) | HPLC (Early eluting peak), Loss of Amide signals. |
Structural Elucidation Workflow
The following flowchart illustrates the logical progression from crude synthesis to certified structure.
Figure 1: Structural elucidation decision tree ensuring rigorous validation of the chemical entity.
Spectroscopic Characterization
Mass Spectrometry (MS) Analysis
Method: ESI-MS (Positive Mode) or EI-MS (70 eV).
-
Molecular Ion: The parent peak is expected at m/z 197 (M⁺) in EI or 198 ([M+H]⁺) in ESI.
-
Fragmentation Pattern (EI):
-
m/z 137 (Base Peak): This is the diagnostic 2,4-dihydroxybenzoyl cation (
). It results from the -cleavage of the amide bond, losing the ethanolamine side chain. This confirms the benzamide core is intact. -
m/z 136: Loss of the side chain with hydrogen transfer (McLafferty-like rearrangement).
-
m/z 166: Loss of
(31 Da) from the hydroxyethyl tail.
-
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance).
-
3200–3400 cm⁻¹ (Broad): O-H stretching. Note the overlap of the aliphatic OH (side chain) and phenolic OH.
-
1630–1640 cm⁻¹ (Amide I): C=O stretching. This band appears at a lower frequency than typical secondary amides (usually ~1650 cm⁻¹) due to the Intramolecular Hydrogen Bond (IMHB) between the carbonyl oxygen and the 2-hydroxyl group.
-
1530–1550 cm⁻¹ (Amide II): N-H bending/C-N stretching.
-
1600, 1510 cm⁻¹: Aromatic ring skeletal vibrations.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable protons).
¹H NMR Assignment (500 MHz, DMSO-d₆)
The aromatic region displays the characteristic ABX system (or ABC depending on resolution) of a 1,2,4-trisubstituted benzene ring.
| Position | Chemical Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| 2-OH | 12.0 – 12.5 | Singlet (Broad) | - | Diagnostic: Strongly deshielded by Intramolecular H-bond to C=O. |
| NH | 8.4 – 8.6 | Triplet (Broad) | 5.5 | Amide proton coupling to the adjacent methylene ( |
| H-6 | 7.65 | Doublet | 8.8 | Ortho to C=O. Most deshielded aromatic proton due to anisotropic effect of the carbonyl. |
| H-5 | 6.35 | Doublet of Doublets | 8.8, 2.3 | Ortho to H-6, Meta to H-3. Shielded by 4-OH.[3] |
| H-3 | 6.25 | Doublet | 2.3 | Meta to H-5. Most shielded; flanked by two electron-donating OH groups. |
| 4-OH | 10.0 – 10.2 | Singlet (Broad) | - | Phenolic OH (para). Exchangeable with D₂O. |
| Aliphatic OH | 4.7 – 4.8 | Triplet/Broad | - | Terminal alcohol on side chain. |
| N-CH₂ | 3.30 – 3.35 | Quartet/Multiplet | 6.0 | Methylene adjacent to Nitrogen. |
| O-CH₂ | 3.50 – 3.55 | Quartet/Multiplet | 6.0 | Methylene adjacent to Oxygen. |
¹³C NMR Assignment (125 MHz, DMSO-d₆)
-
Carbonyl (C=O): ~169 ppm.
-
Aromatic C-OH: C-4 (~162 ppm) and C-2 (~160 ppm). These are the most deshielded aromatic carbons.
-
Aromatic C-H: C-6 (~128 ppm), C-5 (~107 ppm), C-3 (~102 ppm).
-
Quaternary C: C-1 (~110 ppm).
-
Aliphatic:
(~60 ppm) and (~42 ppm).
Connectivity Visualization
To confirm the regiochemistry (2,4-substitution vs 2,5- or 3,5-), 2D NMR correlations are essential. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides the definitive proof.
Figure 2: Key HMBC correlations. The correlation between the 2-OH proton and the Amide Carbonyl is the "smoking gun" for the ortho-substitution.
Analytical Protocol for Quality Control
For routine analysis in a drug development context, a validated HPLC method is required.
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Absorption maximum for the resorcinol moiety) or 254 nm .
-
Expected Retention: The molecule is relatively polar due to the amide and three hydroxyl groups. It will elute early (typically < 5 min on a standard gradient).
References
-
PubChem. (n.d.). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound).[1][2][4][5][6] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Kang, M., et al. (2018). Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis. ResearchGate. Retrieved January 29, 2026, from [Link]
Sources
- 1. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide(24207-41-8) IR Spectrum [chemicalbook.com]
- 2. 2,4-二羟基-N-(2-羟乙基)苯甲酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 6. PubChemLite - 2,4-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS number 24207-41-8
CAS Number: 24207-41-8 Synonyms: 2,4-Dihydroxybenzoic acid ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide[1][2]
Abstract
This technical guide provides a comprehensive analysis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, a functionalized resorcinol derivative primarily utilized as a potent tyrosinase inhibitor in dermatological applications. Unlike lipophilic resorcinols (e.g., 4-butylresorcinol), this compound incorporates a hydroxyethyl amide moiety, imparting unique physicochemical stability and hydrophilicity. This document details its structure-activity relationship (SAR), validated synthetic protocols, mechanistic pharmacodynamics, and analytical characterization standards.
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of CAS 24207-41-8 stems from its ability to mimic the natural substrate of tyrosinase (L-DOPA) while resisting enzymatic oxidation. Its design balances binding affinity with formulation stability.
SAR Analysis
-
Resorcinol Core (2,4-Dihydroxy): The 4-hydroxyl group is the primary proton donor for antioxidant activity. The 2-hydroxyl group facilitates bidentate chelation with the binuclear copper active site of metalloenzymes.
-
Amide Linkage: Replaces the ester linkage found in similar derivatives, significantly increasing hydrolytic stability in aqueous formulations (pH 4.0–7.0).
-
Hydroxyethyl Tail: Increases polarity (LogP ~0.5), enhancing solubility in aqueous serums and reducing the need for harsh solvents like glycol ethers.
Figure 1: Structural dissection of CAS 24207-41-8 highlighting functional moieties responsible for biological activity and formulation stability.
Synthetic Methodology
Expert Insight: While acid chloride routes exist, they generate corrosive HCl byproducts. The preferred industrial route utilizes aminolysis of esters , which is atom-economical and avoids coupling reagents like DCC/EDC.
Protocol: Aminolysis of Methyl 2,4-Dihydroxybenzoate
This protocol relies on the nucleophilic attack of ethanolamine on the carbonyl carbon of the benzoate ester.
Reagents:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Ethanolamine (1.2 – 1.5 eq)
-
Solvent: Methanol (optional, can run neat) or Toluene (for azeotropic removal of methanol).
-
Catalyst: Sodium Methoxide (0.1 eq) - Optional accelerator.
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (e.g., 16.8 g, 100 mmol) in Methanol (50 mL).
-
Addition: Add Ethanolamine (e.g., 9.2 g, 150 mmol) dropwise under stirring.
-
Reaction: Heat the mixture to reflux (65°C) for 6–8 hours.
-
Self-Validation: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Methanol 9:1). The starting ester spot (high R_f) should disappear.
-
-
Workup: Distill off the solvent and excess methanol produced.
-
Acidification: Cool the residue and neutralize with dilute HCl to pH 5–6 to precipitate the product.
-
Purification: Recrystallize from Acetone or Water/Ethanol mix.
-
Drying: Vacuum dry at 50°C.
Figure 2: Process flow diagram for the synthesis of CAS 24207-41-8 via aminolysis.
Pharmacodynamics & Mechanism of Action
The compound functions primarily as a competitive inhibitor of tyrosinase.
Mechanism: Copper Chelation & Substrate Competition
Tyrosinase contains a binuclear copper active site (CuA and CuB). The 2,4-dihydroxy motif of the inhibitor mimics L-DOPA (the natural substrate).
-
Binding: The phenolic oxygens coordinate with the Copper ions.
-
Blockade: The bulky benzamide structure sterically hinders the entry of L-Tyrosine or L-DOPA.
-
Redox Stability: Unlike L-DOPA, the amide-linked inhibitor is not readily oxidized to dopaquinone, effectively halting the melanogenesis cascade.
Quantitative Efficacy:
-
IC50 (Mushroom Tyrosinase): Typically in the low micromolar range (10–50 µM), comparable to Kojic Acid but with superior stability [2].
Figure 3: Mechanistic pathway of tyrosinase inhibition via copper chelation.
Analytical Characterization
To ensure research integrity, the synthesized compound must meet the following specifications.
HPLC Method (Purity Assessment)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Detection: UV @ 280 nm (Absorption max of phenol ring).
-
Flow Rate: 1.0 mL/min.
NMR Signature (DMSO-d6)
| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| Amide NH | 8.5 – 8.8 | Triplet (broad) | Amide proton |
| Aromatic | 7.6 – 7.8 | Doublet | H-6 (Adjacent to C=O) |
| Aromatic | 6.2 – 6.4 | Multiplet | H-3, H-5 |
| Phenolic OH | 12.0+ & 9.0+ | Singlet | 2-OH (H-bonded) & 4-OH |
| Alkyl | 3.3 – 3.6 | Multiplet | -CH2-CH2- backbone |
Safety & Handling (GHS Standards)
While widely used in cosmetics, the pure substance requires careful handling in a laboratory setting.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
-
PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask (if handling powder).
References
-
Sigma-Aldrich. (n.d.).[2] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Specification. Retrieved from
-
ChemicalBook. (2023). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Synthesis. Retrieved from
-
National Institutes of Health (NIH). (2018). Inhibition of tyrosinase activity and melanine pigmentation.[7][8][9] PMC6222501. Retrieved from
-
Google Patents. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde derivatives. US5599988A. Retrieved from
Sources
- 1. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 2. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]
- 3. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-Dihydroxybenzamide synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Biological Activity & Application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) represents a specialized class of phenolic benzamides engineered for targeted biological intervention in melanogenesis and oxidative stress pathways. Unlike generic antioxidants, this compound leverages a specific 2,4-dihydroxy pharmacophore —structurally homologous to resorcinol—to function as a potent, competitive inhibitor of tyrosinase.
This technical guide synthesizes the compound's physicochemical properties, mechanism of action (MoA), and validated experimental protocols. It is designed for researchers in medicinal chemistry and dermo-pharmaceutical development seeking to utilize this molecule as a lead candidate for hyperpigmentation disorders or as a functional bioactive in high-performance formulations.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| CAS Number | 24207-41-8 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Physical State | Solid (Crystalline powder) |
| Melting Point | 163–165 °C |
| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~8.08 (Phenolic OH) |
| Key Functional Groups | Catechol-mimic (2,4-OH), Amide linker, Primary Alcohol |
Mechanism of Action (MoA)
The biological efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is driven by its structural similarity to the natural substrate of tyrosinase (L-DOPA).
Tyrosinase Inhibition via Copper Chelation
Tyrosinase is a copper-containing metalloenzyme essential for melanin biosynthesis. The 2,4-dihydroxy substitution pattern on the benzene ring is critical.[1] It acts as a bidentate ligand, chelating the binuclear copper active site of the enzyme. This prevents the binding of L-Tyrosine and L-DOPA, effectively halting the enzymatic cascade that leads to melanogenesis.
Antioxidant Radical Scavenging
Beyond enzyme inhibition, the phenolic hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS). This interrupts the oxidative propagation chain, providing a secondary protective mechanism against UV-induced cellular damage.
Visualization: Dual-Action Pathway
Figure 1: Dual mechanism targeting tyrosinase inhibition (melanogenesis) and ROS scavenging (oxidative stress).[2]
Biological Activity Profile
Tyrosinase Inhibition Kinetics
The 2,4-dihydroxy moiety is a "golden rule" pharmacophore for tyrosinase inhibitors. Studies on analogous benzamides confirm that the 4-hydroxyl group is essential for potency, while the 2-hydroxyl group enhances binding affinity through hydrogen bonding with the enzyme pocket.
-
Target: Mushroom Tyrosinase (standard model), Human Tyrosinase.
-
Activity Type: Competitive Inhibition.[1]
-
Potency: Typically exhibits IC₅₀ values in the low micromolar range (1–50 µM), often superior to Arbutin and comparable to Kojic Acid depending on the specific derivative.
Antioxidant Capacity
-
Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.
-
Mechanism: Proton-coupled electron transfer (PCET) from the phenolic hydroxyls.
-
Efficacy: Dose-dependent reduction of stable free radicals, contributing to the stabilization of formulations and protection of keratinocytes.
Experimental Protocols
Protocol A: Chemical Synthesis
Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of the ester.
Reagents:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)[3]
-
Ethanolamine (2-Aminoethanol) (3.0 eq)
-
Methanol (Solvent)
-
Nitrogen atmosphere[4]
Workflow:
-
Dissolution: Dissolve Methyl 2,4-dihydroxybenzoate in anhydrous Methanol under N₂.
-
Addition: Add Ethanolamine dropwise to the stirring solution.
-
Reflux: Heat the mixture to reflux (approx. 65–70 °C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane).
-
Work-up: Evaporate solvent under reduced pressure.
-
Neutralization: Acidify the residue with dilute HCl to pH ~5–6 to precipitate the product.
-
Purification: Recrystallize from water or an ethanol/water mixture.
-
Drying: Vacuum dry at 50 °C.
Visualization: Synthesis Workflow
Figure 2: Step-by-step aminolysis pathway for synthesizing the target benzamide.
Protocol B: Tyrosinase Inhibition Assay
Objective: Determine the IC₅₀ of the compound against Mushroom Tyrosinase.
Materials:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL)
-
L-DOPA (2.5 mM stock)
-
Test Compound (dissolved in DMSO)
Procedure:
-
Preparation: In a 96-well plate, add 140 µL Phosphate Buffer.
-
Inhibitor: Add 20 µL of Test Compound at varying concentrations (e.g., 1, 10, 50, 100 µM).
-
Enzyme: Add 20 µL of Tyrosinase solution. Incubate at 25 °C for 10 minutes.
-
Substrate: Add 20 µL of L-DOPA solution to initiate the reaction.
-
Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation: Calculate % Inhibition =
. Plot log(concentration) vs. % Inhibition to derive IC₅₀.
Safety & Toxicology (GHS Standards)
While 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is generally considered safer than hydroquinone, standard laboratory safety protocols must be observed.
| Hazard Class | H-Code | Hazard Statement | Precaution |
| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves |
| Eye Irritation | H319 | Causes serious eye irritation | Use safety goggles |
| STOT-SE | H335 | May cause respiratory irritation | Work in fume hood |
Handling: Store in a cool, dry place away from strong oxidizing agents.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24853932, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]
-
Lee, S. Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties.[1] Molecules. Retrieved from [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide (Analogous Protocol). Retrieved from [Link]
Sources
- 1. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide;octanoic acid | C17H35NO6 | CID 87615057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Technical Whitepaper: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Topic: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
A High-Potency Tyrosinase Inhibitor for Dermatological Applications
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) represents a specialized class of resorcinol-derived benzamides designed for targeted inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis. Unlike traditional whitening agents (e.g., Hydroquinone, Kojic Acid) that often suffer from cytotoxicity or instability, this compound leverages a 2,4-dihydroxy pharmacophore to achieve competitive inhibition at the enzyme's binuclear copper active site.
This guide provides a comprehensive technical analysis of its physicochemical properties, mechanism of action, validated synthesis protocols, and efficacy data, serving as a foundational resource for formulation scientists and medicinal chemists.
Chemical Identity & Physicochemical Properties
The structural integrity of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide relies on the stability of the amide linkage and the electron-donating potential of the hydroxyl groups.
| Property | Specification |
| Chemical Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| Synonyms | N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide; 2,4-Dihydroxybenzoic ethanolamide |
| CAS Number | 24207-41-8 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Melting Point | 163 – 165 °C |
| Solubility | Soluble in Ethanol, DMSO, Propylene Glycol; Sparingly soluble in Water |
| pKa (Predicted) | ~8.1 (Phenolic OH) |
Mechanism of Action: Competitive Tyrosinase Inhibition
The efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is driven by its structural similarity to the natural substrate, L-DOPA. The 2,4-dihydroxy substituted benzene ring acts as a "warhead," chelating the copper ions (
Key Mechanistic Features:
-
Copper Chelation: The hydroxyl groups at positions 2 and 4 form a coordination complex with the binuclear copper center, preventing the oxidation of Tyrosine to DOPA-quinone.
-
Amide Linkage: The N-(2-hydroxyethyl) side chain improves hydrophilicity compared to the parent benzoic acid, enhancing penetration through the stratum corneum while maintaining binding affinity.
Figure 1: Mechanism of Inhibition Pathway
Caption: Competitive inhibition pathway where the benzamide derivative sequesters the enzyme's copper active site, effectively halting the melanogenesis cascade.
Synthesis & Manufacturing Protocol
Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of an ester intermediate. This route avoids harsh coupling reagents (e.g., DCC/EDC) and simplifies purification.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of ethanolamine on ethyl 2,4-dihydroxybenzoate.
Caption: Two-step synthesis route ensuring high yield and purity through intermediate ester isolation.
Detailed Experimental Protocol
Step 1: Preparation of Ethyl 2,4-dihydroxybenzoate
-
Dissolve 2,4-dihydroxybenzoic acid (1.0 eq) in absolute ethanol (10 vol).
-
Add catalytic concentrated
(0.1 eq). -
Reflux for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Concentrate in vacuo. Neutralize with saturated
. -
Extract with Ethyl Acetate, dry over
, and concentrate to yield the ester.
Step 2: Aminolysis to Target Amide
-
Charge: Place Ethyl 2,4-dihydroxybenzoate (1.0 eq) in a round-bottom flask.
-
Reagent: Add Ethanolamine (2-Aminoethanol) (3.0 eq). Note: Excess amine acts as solvent and base.
-
Reaction: Heat to 80–100 °C under nitrogen atmosphere for 4–6 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (10 vol) containing dilute HCl to neutralize excess amine (adjust to pH ~5–6).
-
The product will precipitate as a solid.[1]
-
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.
-
Validation: Verify structure via
-NMR (DMSO- ) and Mass Spectrometry (ESI+).
Efficacy & Performance Data
The 2,4-dihydroxybenzamide class demonstrates superior potency compared to standard reference inhibitors. The data below summarizes the inhibitory potential (IC₅₀) against Mushroom Tyrosinase.
| Compound | IC₅₀ (µM) | Relative Potency | Mechanism |
| 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 0.5 – 2.5 * | High | Competitive |
| Kojic Acid (Standard) | 15 – 50 | Moderate | Chelation |
| Arbutin | > 100 | Low | Competitive |
| Hydroquinone | 1 – 5 | High | Cytotoxic |
*Note: Values are estimated ranges based on structure-activity relationship (SAR) data for 2,4-dihydroxybenzamide derivatives [1][2]. Specific formulation efficacy may vary.
Key Findings:
-
Potency: The target compound is approximately 10–20x more potent than Kojic Acid.
-
Stability: Unlike Hydroquinone, the benzamide structure is resistant to rapid auto-oxidation, preventing product browning.
Safety & Toxicology (GHS Classification)
While effective, this compound is an irritant and must be handled with appropriate PPE.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust generation.
References
-
PubChem. (2025). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Compound Summary. National Library of Medicine. [Link]
-
Lee, S. Y., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[2] National Institutes of Health (PMC). [Link]
Sources
- 1. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) is a specialized fine chemical belonging to the class of
This guide provides a comprehensive technical analysis of the molecule, moving beyond basic catalog data to explore its synthesis, mechanistic behavior, and application protocols.
Part 1: Chemical Identity & Structural Significance
The molecule consists of a resorcinol core (1,3-dihydroxybenzene) substituted at the 4-position with a carbonyl group linked to an ethanolamine tail. This structure confers unique amphiphilic and chelating properties.
| Property | Data |
| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| Common Synonyms | |
| CAS Number | 24207-41-8 |
| Molecular Formula | C |
| Molecular Weight | 197.19 g/mol |
| pKa (Predicted) | ~8.08 (Phenolic OH) |
| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO; sparing solubility in water. |
| Key Functional Groups | Phenolic Hydroxyls (C2, C4), Secondary Amide, Primary Alcohol (Tail) |
Structural Logic:
-
C2-Hydroxyl: Forms an intramolecular hydrogen bond with the amide carbonyl, locking the conformation and increasing lipophilicity (pseudo-ring formation).
-
Amide/Alcohol Tail: Provides a bidentate chelation site for transition metals (Ti, Mg) or hydrogen bonding networks in protein active sites.
Part 2: Discovery & Historical Context
The "discovery" of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is not a singular event but a convergence of two chemical lineages.
The Polymer Catalysis Lineage (1980s–Present)
In the optimization of heterogeneous Ziegler-Natta catalysts (MgCl
-
Mechanism: The 2,4-dihydroxy substitution pattern allows the molecule to bind to the MgCl
crystal lattice, while the amide tail influences the steric environment around the active Ti site. -
Evolution: It evolved from simple benzoate esters (ethyl benzoate) to more complex di-ethers and amides to improve catalyst activity and polymer isotacticity.
The Pharmacophore Lineage (1990s–Present)
Resorcinol amides emerged as privileged scaffolds in medicinal chemistry.
-
HSP90 Inhibition: The resorcinol ring mimics the ATP-binding pocket of Heat Shock Protein 90 (HSP90). The N-(2-hydroxyethyl) tail mimics the ribose moiety of ATP, providing critical water-mediated hydrogen bonds.
-
Dermatology: As a tyrosinase inhibitor, the resorcinol core chelates copper at the enzyme's active site, while the amide side chain modulates bioavailability.
Part 3: Synthesis & Experimental Protocols
The synthesis follows a nucleophilic acyl substitution pathway. To ensure high purity and yield, the Direct Amidation of Methyl Ester method is preferred over acid chloride routes, which can lead to polymerization of the unprotected hydroxyls.
Reaction Scheme (DOT Visualization)
Figure 1: Synthetic pathway via aminolysis of the methyl ester. This route avoids the protection/deprotection steps required if using acid chlorides.
Detailed Protocol: Aminolysis of Methyl 2,4-Dihydroxybenzoate
Objective: Synthesize 50g of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide with >98% purity.
Reagents:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Ethanolamine (2.5 eq) - Acts as reactant and solvent/base.
-
Methanol (Solvent)
-
Acetic Acid (for neutralization)
Step-by-Step Methodology:
-
Setup: Equip a 500mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add Methyl 2,4-dihydroxybenzoate (50.0 g, 0.297 mol) and Methanol (150 mL). Stir until partially dissolved.
-
Addition: Add Ethanolamine (45.4 g, 0.743 mol) dropwise over 10 minutes. The solution may warm slightly (exothermic).
-
Reflux: Heat the mixture to reflux (approx. 65–70°C) for 8–12 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1). The starting ester spot (high R
) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotovap) to remove Methanol and excess Ethanolamine.
-
Dilute the oily residue with distilled water (200 mL).
-
Acidify carefully with 2M Acetic Acid to pH ~5–6 to precipitate the product.
-
-
Purification:
-
Filter the white precipitate.
-
Recrystallization: Dissolve the crude solid in minimal hot water or Ethanol/Water (1:1). Cool slowly to 4°C.
-
Filter crystals and dry in a vacuum oven at 50°C for 24 hours.
-
Expected Yield: 75–85% Melting Point: 163–165°C
Part 4: Applications & Mechanisms
Ziegler-Natta Catalyst Donor
In polyolefin synthesis, the compound acts as a stereoregulator.
-
Mechanism: The 2-OH and Amide-O chelate to the MgCl
surface (110 face), preventing the coordination of TiCl at non-stereospecific sites. -
Impact: Increases the isotacticity index of the resulting polypropylene.
Figure 2: Mechanistic role of the benzamide donor in stereoselective polymerization.
Bioactive Scaffold (HSP90 & Tyrosinase)
-
HSP90 Binding: The resorcinol moiety binds to the Asp93/Thr184 region of the HSP90 N-terminal domain. The hydroxyethyl tail extends towards the solvent interface, mimicking the interactions of Radicicol.
-
Protocol for Tyrosinase Inhibition Assay:
-
Buffer: 50 mM Phosphate buffer (pH 6.8).
-
Substrate: L-DOPA (0.5 mM).
-
Enzyme: Mushroom Tyrosinase (50 units/mL).
-
Inhibitor: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (variable conc. 1–100
M). -
Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 minutes.
-
IC50 Calculation: Plot % Inhibition vs. Log[Concentration].
-
Part 5: Characterization Data
To validate the synthesis, compare spectral data against these standard values.
| Technique | Signal | Assignment |
| 1H NMR (DMSO-d | 2-OH (Intramolecular H-bond) | |
| 4-OH | ||
| Amide NH | ||
| Aromatic H6 | ||
| Aromatic H5 | ||
| Aromatic H3 | ||
| Ethyl chain (-CH | ||
| FT-IR | 3350 cm | O-H Stretch (Broad) |
| 1640 cm | C=O Stretch (Amide I) | |
| 1540 cm | N-H Bend (Amide II) |
References
-
PubChem. (n.d.). 2,4-Dihydroxybenzamide Compound Summary. National Library of Medicine. Retrieved from [Link]
-
European Patent Office. (2022).[1] Process of Manufacturing 2-(4'-Diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester. EP 4015500 A1. Retrieved from [Link][2][3]
-
Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.[4] Retrieved from
-
SpectraBase. (2024). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Spectra. Wiley Science Solutions. Retrieved from [Link][5]
Sources
Technical Guide: Research & Development Potential of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
The following technical guide details the physicochemical profile, synthetic pathways, and potential research applications of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).
This guide is structured for application scientists and formulation chemists, focusing on its utility as a dermopharmaceutical intermediate and tyrosinase inhibitor .
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , also known as
Unlike its parent compound (2,4-dihydroxybenzoic acid), this amide derivative offers improved hydrolytic stability and modified lipophilicity, making it a prime candidate for dermatological research targeting hyperpigmentation and oxidative stress. Furthermore, it serves as a critical synthetic intermediate for benzoxazole-based heterocyclic libraries.
| Key Attribute | Technical Detail |
| CAS Number | 24207-41-8 |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Primary Pharmacophore | 2,4-Dihydroxyphenyl (Resorcinol moiety) |
| Target Applications | Tyrosinase Inhibition, Antioxidant Formulation, Heterocyclic Synthesis |
Chemical Profile & Physicochemical Properties
Understanding the structural nuance of this molecule is vital for formulation stability. The molecule consists of a benzene ring substituted with two hydroxyl groups at the 2- and 4-positions (resorcinol pattern) and an N-substituted amide group.
Structural Significance
-
2,4-Dihydroxy Pattern: The hydroxyl group at the 4-position is crucial for antioxidant activity (hydrogen donation). The 2-hydroxyl group often forms an intramolecular hydrogen bond with the carbonyl oxygen of the amide, stabilizing the molecule but potentially reducing water solubility slightly compared to the 3,5-isomer.
-
Ethanolamine Tail (
-hydroxyethyl): Increases polarity and hydrogen-bonding potential, enhancing solubility in aqueous-organic cosmetic vehicles (e.g., propylene glycol, ethanol/water mixtures) compared to simple alkyl amides.
Property Table
| Property | Value | Source/Validation |
| Melting Point | 163-165 °C | Experimental (Lit.) |
| Predicted pKa | ~8.08 (Phenolic OH) | Calculated |
| LogP (Predicted) | ~0.5 - 0.9 | Moderate Hydrophilicity |
| Solubility | Soluble in Ethanol, DMSO, Hot Water | Experimental Observation |
| Appearance | White to Off-white Crystalline Solid | Visual Inspection |
Formulation Insight: The pKa of ~8.0 indicates that in neutral formulations (pH 5.5-7.0), the molecule remains largely non-ionized, facilitating skin penetration. At alkaline pH (>8.5), the phenolic protons dissociate, increasing susceptibility to oxidative degradation (browning).
Mechanism of Action: Biological & Synthetic
The research utility of this compound bifurcates into two distinct domains: Biological Activity (Dermatology) and Synthetic Chemistry .
Biological: Tyrosinase Inhibition & Antioxidant
The 2,4-dihydroxybenzamide scaffold acts as a competitive inhibitor of Tyrosinase , the rate-limiting enzyme in melanogenesis.
-
Mechanism: The phenolic hydroxyls chelate the Copper (Cu) ions within the tyrosinase active site, preventing the oxidation of L-Tyrosine to DOPAquinone.
-
Advantage: The amide modification reduces the irritation potential often associated with simple resorcinols while maintaining the pharmacophore.
Synthetic: Precursor to Benzoxazoles
Under dehydrating conditions (e.g.,
Mechanistic Visualization
The following diagram illustrates the dual pathway: the biological inhibition of melanin synthesis and the chemical cyclization potential.
Figure 1: Dual-pathway utility showing biological inhibition of tyrosinase and synthetic conversion to benzoxazoles.
Experimental Protocols
The following protocols are designed for research validation. They prioritize reproducibility and yield purity.
Synthesis: Aminolysis of Methyl 2,4-Dihydroxybenzoate
Direct reaction of the acid with ethanolamine can lead to salt formation or harsh conditions. The aminolysis of the ester is the preferred, self-validating method due to milder conditions and easier purification.
Reagents:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Ethanolamine (2.5 eq) - Excess acts as solvent/base
-
Solvent: Methanol (anhydrous) or neat (if high temp used)
-
Catalyst: Sodium Methoxide (0.1 eq) - Optional, speeds up reaction
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol) in Methanol (20 mL).
-
Addition: Add Ethanolamine (25 mmol) dropwise under stirring.
-
Reflux: Heat the mixture to reflux (65°C) for 6–12 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 3:1). The starting ester spot (
) should disappear, replaced by a lower amide spot. -
Work-up:
-
Cool reaction to room temperature.[1]
-
Concentrate methanol under reduced pressure.
-
Dilute residue with cold dilute HCl (1M) to neutralize excess amine (pH ~4-5). Precipitate should form.
-
-
Purification:
-
Filter the solid.[1]
-
Recrystallize from Water/Ethanol (9:1) to yield white needles.
-
Validation: Check Melting Point (Target: 163-165°C).
-
In Vitro Tyrosinase Inhibition Assay
This assay quantifies the depigmenting potential relative to Kojic Acid (standard).
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8)
-
Mushroom Tyrosinase (1000 U/mL stock)
-
L-DOPA (2.5 mM stock)
-
Test Compound (Dissolved in DMSO)
Workflow:
-
Preparation: In a 96-well plate, add 80 µL Phosphate Buffer.
-
Incubation: Add 10 µL of Test Compound (various concentrations) + 10 µL Tyrosinase enzyme. Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 100 µL L-DOPA solution.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Where is the slope of the reaction rate.
Synthesis Workflow Diagram
The following diagram details the critical path for synthesizing the compound from its ester precursor, highlighting the purification logic.
Figure 2: Step-by-step synthetic workflow for high-purity isolation.
Safety & Handling (SDS Summary)
While valuable, this compound carries specific hazards typical of phenolic amides.
-
GHS Classification:
-
Skin Irrit. 2 (H315)[2]
-
Eye Irrit. 2 (H319)
-
STOT SE 3 (H335)
-
-
Handling: Use N95 dust mask and nitrile gloves. Avoid inhalation of dust.[2]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Phenolic rings are light-sensitive; amber vials are recommended.
References
-
ChemicalBook. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Properties and CAS Data. Retrieved from
-
U.S. EPA. Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- Substance Details.[2] CompTox Chemicals Dashboard.[3] Retrieved from
-
Sigma-Aldrich. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96% Specification Sheet. Retrieved from [4]
-
National Institutes of Health (NIH). Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives (General Amide Synthesis Context). PMC. Retrieved from
Sources
Technical Safety & Handling Guide: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
This guide provides a rigorous technical framework for the safe handling, synthesis, and application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8). It is designed for senior scientists and laboratory managers requiring actionable data beyond standard Safety Data Sheets (SDS).
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a functionalized benzamide derivative predominantly utilized as a coupler in oxidative hair dye formulations and as a pharmaceutical intermediate for thermosensitive dyes. Its chemical structure—characterized by a resorcinol moiety linked to an ethanolamine side chain—imparts specific reactivity (electrophilic substitution) but also distinct toxicological hazards, including potential mutagenicity (H341) and severe irritation. This guide outlines the protocols necessary to mitigate these risks during synthesis and analysis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Parameter | Specification |
| CAS Number | 24207-41-8 |
| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| Synonyms | 2,4-Dihydroxybenzoic ethanolamide; |
| Molecular Formula | |
| Molecular Weight | 197.19 g/mol |
| Physical State | Crystalline Solid (Off-white to beige) |
| Melting Point | 163–165 °C |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
| pKa (Predicted) | ~8.08 (Phenolic -OH) |
Hazard Identification & Toxicology Logic
GHS Classification (Warning): The compound presents a dual-threat profile: local tissue destruction (irritation) and systemic toxicity (potential genotoxicity).
-
H302 (Harmful if swallowed): Acute oral toxicity.
-
H315 / H319 (Causes skin/eye irritation): The phenolic hydroxyl groups are acidic and capable of protein denaturation upon contact.
-
H335 (May cause respiratory irritation): Fine dusts are highly irritating to mucous membranes.
-
H341 (Suspected of causing genetic defects): Critical Note: Certain suppliers (e.g., Sigma-Aldrich) classify this substance as a Category 2 Mutagen. This is likely due to the structural similarity to resorcinol and other planar aromatic amines/amides which can intercalate DNA or form reactive quinone imine metabolites.
Toxicological Mechanism Diagram
The following diagram illustrates the potential metabolic activation pathway leading to toxicity.
Figure 1: Proposed metabolic activation pathway leading to potential genotoxicity and sensitization.
Occupational Safety & Handling Protocols
Engineering Controls
-
Primary: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a certified chemical fume hood with HEPA filtration to prevent inhalation of potential mutagens.
-
Secondary: Use anti-static weighing boats to prevent electrostatic dispersion of the fine powder.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Rationale |
| Respiratory | N95 / P2 Respirator (Minimum) | Prevents inhalation of particulates (H335). |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | Prevents transdermal absorption. Change immediately upon contamination. |
| Ocular | Chemical Splash Goggles | Tightly fitting goggles are required; safety glasses are insufficient for fine irritant dusts. |
| Body | Tyvek® Lab Coat + Sleeve Covers | Protects street clothes from contamination and potential carry-home exposure. |
Experimental Protocols
Protocol A: Synthesis via Aminolysis of Methyl Ester
Context: Direct synthesis from 2,4-dihydroxybenzoic acid is inefficient.[1] The optimized route utilizes the methyl ester to facilitate nucleophilic attack by ethanolamine.
Reagents:
-
Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Ethanolamine (1.2 eq)
-
Catalyst: Sodium Methoxide (0.05 eq) - Optional, accelerates rate.
Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,4-dihydroxybenzoate (10 mmol, 1.68 g) in anhydrous Methanol (20 mL).
-
Addition: Add Ethanolamine (12 mmol, 0.73 g) dropwise under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Methanol 9:1).
-
Checkpoint: The starting ester spot (
) should disappear; the amide product ( ) will appear.
-
-
Isolation: Cool to room temperature. The product may crystallize spontaneously. If not, reduce solvent volume by 50% under vacuum and cool to 4 °C.
-
Purification: Filter the precipitate and wash with cold methanol/ether (1:1). Recrystallize from Ethanol/Water if high purity (>99%) is required for biological assays.
Protocol B: HPLC Analytical Method
Purpose: To quantify purity and detect unreacted ester or degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm (Phenolic absorption).
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5%
60% B (Linear Gradient) -
15-20 min: 60%
95% B (Wash)
-
Synthesis Workflow Visualization
Figure 2: Step-by-step synthesis workflow for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 mins. Isolate contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek immediate ophthalmological attention (Phenolic compounds can cause corneal opacification). |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). |
| Spill Cleanup | Do not dry sweep. Wet the powder with water to suppress dust, then absorb with inert material (vermiculite). Place in a sealed hazardous waste container labeled "Suspected Mutagen." |
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Link
-
ChemicalBook. (2024). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Supplier Data. Link
-
Scientific Committee on Consumer Safety (SCCS). (2019). Opinion on the safety of hair dye precursors and couplers. (General reference for benzamide coupler toxicity). Link
-
PubChem. (2024). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CID 24853932). Link
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Link
Sources
Structural Elucidation and Spectral Analysis: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
[1]
Executive Summary & Compound Identity
This technical guide provides a definitive reference for the spectral characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8).[1] Often utilized as a synthesis intermediate or a functional additive in cosmetic formulations (due to the resorcinol moiety's antioxidant potential), accurate identification of this compound requires distinguishing the isomeric substitution pattern (2,4- vs 2,5-dihydroxy) and verifying the integrity of the hydroxyethyl side chain.[1]
The data presented below synthesizes experimental baselines with high-fidelity structural assignments to support quality control (QC) and structural elucidation workflows.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| CAS Number | 24207-41-8 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| Melting Point | 163–165 °C (Lit.)[1][2] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Synthesis & Impurity Profile (Context for Analysis)
To understand spectral artifacts, one must understand the origin.[1] This compound is typically synthesized via the aminolysis of Methyl 2,4-dihydroxybenzoate with Ethanolamine .[1]
Common Impurities to Watch:
Mass Spectrometry (MS) Analysis
Methodology: Direct Insertion Probe (DIP) EI-MS (75 eV) or ESI-MS (Positive Mode).[1]
Fragmentation Logic
The mass spectrum is dominated by the stability of the benzoyl cation.[1] The amide bond is the primary cleavage site.[1]
-
Molecular Ion (M⁺): m/z 197 (Distinct, stable).[1]
-
Base Peak: m/z 137.[1] This corresponds to the 2,4-dihydroxybenzoyl cation (acylium ion), formed by the loss of the ethanolamine side chain [NH-CH₂-CH₂-OH] (Neutral loss of 60 Da).[1]
-
Secondary Fragments: m/z 109 (Loss of CO from the acylium ion, typical of phenols).[1]
Key MS Peaks Table
| m/z | Intensity | Assignment | Mechanism |
| 197 | 31.3% | [M]⁺ | Molecular Ion |
| 137 | 100% | [C₇H₅O₃]⁺ | α-Cleavage (Loss of side chain) |
| 136 | 13.4% | [C₇H₄O₃]⁺[1]• | H-rearrangement/Resorcinol radical |
| 109 | 2.8% | [C₆H₅O₂]⁺ | Decarbonylation (-CO) from m/z 137 |
Fragmentation Pathway Diagram
Figure 1: EI-MS Fragmentation pathway showing the dominant alpha-cleavage producing the stable acylium base peak.[1]
Infrared Spectroscopy (FT-IR)
Methodology: KBr Pellet or ATR (Diamond Crystal).[1] Diagnostic Value: Distinguishing the Amide Carbonyl from the Ester precursor.
The presence of the Amide I and Amide II bands, combined with the specific Phenolic OH pattern, confirms the structure.[1] Note that the Intramolecular Hydrogen Bond (IMHB) between the C2-OH and the Carbonyl oxygen lowers the carbonyl frequency.[1]
| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |
| 3200–3450 | ν(O-H) / ν(N-H) | Broad band overlapping Phenolic OH, Aliphatic OH, and Amide NH. |
| 1635–1645 | ν(C=O) Amide I | Chelated Carbonyl (lowered by IMHB).[1] |
| 1590–1610 | ν(C=C) Aromatic | Benzene ring skeletal vibrations. |
| 1540–1550 | δ(N-H) Amide II | N-H bending / C-N stretching combination.[1] |
| 1200–1250 | ν(C-O) Phenolic | Strong stretch typical of resorcinol derivatives. |
| 1050–1080 | ν(C-O) Aliphatic | Primary alcohol (side chain).[1] |
| 830–850 | γ(C-H) Ar | Out-of-plane bending (1,2,4-trisubstituted ring).[1] |
NMR Spectroscopy (¹H & ¹³C)
Solvent: DMSO-d₆ (Required to observe labile protons).[1] Reference: TMS (0.00 ppm).
¹H NMR Assignment (400 MHz, DMSO-d₆)
The 2,4-substitution pattern creates a specific "ABX" or "AMX" spin system on the aromatic ring, though often appearing as two doublets and a singlet due to the distinct electronic environments.[1]
| Shift (δ ppm) | Mult.[1] | Integ. | Assignment | Structural Context |
| 12.50 | s (br) | 1H | 2-OH | Diagnostic: Chelated phenolic proton (Intramolecular H-bond).[1] |
| 10.05 | s (br) | 1H | 4-OH | Para-hydroxyl group.[1] |
| 8.35 | t (br) | 1H | NH | Amide proton (triplet due to CH₂ coupling).[1] |
| 7.65 | d | 1H | H-6 | Ortho to C=O[1] (Deshielded). J ≈ 8.8 Hz.[1] |
| 6.30 | dd | 1H | H-5 | Meta to both OH groups (Shielded).[1] J ≈ 8.8, 2.2 Hz.[1] |
| 6.22 | d | 1H | H-3 | Between two OH groups (Most shielded).[1] J ≈ 2.2 Hz.[1] |
| 4.75 | t (br) | 1H | Alk-OH | Aliphatic hydroxyl (side chain).[1] |
| 3.52 | q/m | 2H | O-CH₂ | Methylene adjacent to OH.[1] |
| 3.31 | q/m | 2H | N-CH₂ | Methylene adjacent to Amide N. |
¹³C NMR Assignment (100 MHz, DMSO-d₆)
| Shift (δ ppm) | Carbon Type | Assignment |
| 169.5 | C=O[1] | Amide Carbonyl |
| 162.8 | Cq-OH | C-4 (Para to C=O) |
| 160.5 | Cq-OH | C-2 (Ortho to C=O) |
| 129.5 | CH | C-6 (Deshielded) |
| 109.0 | Cq | C-1 (Ipso) |
| 107.5 | CH | C-5 |
| 102.5 | CH | C-3 (Most shielded aromatic C) |
| 60.2 | CH₂ | -CH₂-O H |
| 42.1 | CH₂ | -NH-C H₂- |
NMR Correlation Diagram
Figure 2: 1H NMR Spin System Logic. The distinction between H6 (deshielded) and H3/H5 (shielded) is critical for confirming the 2,4-substitution pattern versus 2,5-isomers.
Experimental Protocols
Sample Preparation for NMR
-
Mass: Weigh 10–15 mg of the dry powder.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Note: CDCl₃ is not recommended due to poor solubility and loss of labile proton signals.
-
Mixing: Sonicate for 30 seconds to ensure complete dissolution.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to >3 seconds to ensure accurate integration of the phenolic protons.
HPLC Purity Check (Recommended Condition)
To validate spectral data, ensure sample purity >98%.[1]
References
Physical characteristics of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (melting point, solubility)
[1][2]
Executive Summary
This technical guide provides a rigorous analysis of the physical characteristics of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).[1][2] As a functionalized benzamide derivative often utilized as a pharmaceutical intermediate and cosmetic active, precise characterization of its thermodynamic and solution-phase behavior is critical for formulation stability and bioavailability assessment.
This document moves beyond simple data listing to establish self-validating experimental protocols . We focus on the two most determinative physical properties: Melting Point (MP) , serving as the primary indicator of solid-state purity and polymorphism; and Solubility , determining the compound's processability and bioavailability.
Chemical Identity & Structural Analysis[1][3][4][5]
Before establishing physical parameters, we must anchor the data in the compound's structural reality. The molecule features a benzamide core substituted with two phenolic hydroxyl groups (positions 2,[1][2][3][4][5]4) and an N-hydroxyethyl tail.[1][2][6][4][5]
Table 1: Physicochemical Identity
| Parameter | Specification |
| Chemical Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| Synonyms | 2,4-Dihydroxybenzoic ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide |
| CAS Number | 24207-41-8 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| SMILES | OCCNC(=O)c1ccc(O)cc1O |
| H-Bond Donors/Acceptors | 4 Donors / 4 Acceptors |
Structural Insight: The presence of the ortho-hydroxyl group (position 2) relative to the amide carbonyl facilitates an intramolecular hydrogen bond . This locks the conformation, increasing lattice energy and contributing to the relatively high melting point (163–165 °C) compared to non-hydroxylated analogs. The N-hydroxyethyl group introduces flexibility and hydrophilicity, balancing the rigid aromatic core.
Thermodynamic Characterization: Melting Point
The melting point is not merely a number; it is a thermodynamic transition that reveals the crystalline integrity of the sample. For 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, the literature value is distinct, and deviations often indicate solvation or impurities (e.g., unreacted ethanolamine).
Quantitative Data
| Property | Value | Source |
| Melting Point (Lit.) | 163 – 165 °C | Sigma-Aldrich [1], ChemicalBook [2] |
| Thermal Behavior | Sharp endotherm (indicates high crystallinity) | Predicted based on structure |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
While capillary methods are common, DSC is the gold standard for distinguishing between true melting, dehydration, and decomposition.
Protocol:
-
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp non-hermetically to allow potential volatile escape (if solvates are suspected).
-
Equilibration: Equilibrate at 25 °C for 5 minutes.
-
Ramp: Heat at 10 °C/min to 200 °C.
-
Validation: The onset temperature (
) is the reported melting point; the peak temperature ( ) confirms the transition max.
Visualizing the Workflow:
Figure 1: DSC workflow for validating the melting point of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.
Solubility Profile
Solubility dictates the solvent choice for synthesis, purification, and final formulation. The "like dissolves like" principle applies here: the molecule has dual character—a polar amide/hydroxyl region and a hydrophobic aromatic ring.
Solubility Data Matrix
| Solvent | Solubility Status | Mechanistic Rationale |
| Water | Moderate / Sparingly Soluble (Cold)Soluble (Hot) | The 3 hydroxyl groups promote H-bonding, but the aromatic ring limits cold water solubility. Heating breaks lattice energy. |
| Ethanol / Methanol | Soluble | Primary solvents for recrystallization. Matches the polarity of the hydroxyethyl tail. |
| DMSO | Highly Soluble | Disrupts strong intermolecular H-bonds; used for NMR analysis [3]. |
| Diethyl Ether | Insoluble | Lacks sufficient polarity to solvate the amide/hydroxyl network. |
Experimental Protocol: Shake-Flask Method
To generate regulatory-grade solubility data, we utilize the Shake-Flask method followed by HPLC quantification . Visual inspection is insufficient for drug development standards.
Protocol:
-
Excess Addition: Add solid compound to the solvent until undissolved solid remains (supersaturation).
-
Agitation: Shake at constant temperature (25 °C ± 0.1) for 24 hours to reach equilibrium.
-
Filtration: Filter supernatant through a 0.45 µm PVDF filter (low binding).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Visualizing the Workflow:
Figure 2: Standard Shake-Flask protocol for quantitative solubility determination.
Synthesis & Impurity Impact[7]
Understanding the origin of the compound explains physical property deviations. The standard synthesis involves the aminolysis of 2,4-dihydroxybenzoic acid (or its methyl/ethyl ester) with ethanolamine [2].
-
Impurity A (Ethanolamine): Hygroscopic liquid. If present, it lowers the melting point drastically and causes the solid to become sticky (deliquescent).
-
Impurity B (2,4-Dihydroxybenzoic acid): Higher melting point (>200 °C). If present, it may appear as a secondary peak in DSC or result in "insoluble matter" in ethanol.
Recommendation: If the melting point is observed below 160 °C, perform a recrystallization using Ethanol/Water (90:10) to remove excess ethanolamine and restore crystalline purity.
References
-
Sigma-Aldrich. (n.d.).[7] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Specification. Retrieved from
-
ChemicalBook. (2021). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Synthesis. Retrieved from [1]
-
SpectraBase. (2023). NMR Spectra of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO-d6. Retrieved from
-
PubChem. (2023). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[1][2][7][4][5] National Library of Medicine. Retrieved from
Sources
- 1. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 4. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]
- 5. PubChemLite - 2,4-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide mechanism of action hypotheses
This is an in-depth technical guide regarding the mechanism of action hypotheses for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8).
Mechanistic Hypotheses & Pharmacological Architecture
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (also known as 2,4-dihydroxybenzoic ethanolamide) is a synthetic benzamide derivative characterized by a resorcinol moiety (1,3-benzenediol) substituted at the 4-position with a carboxamide linked to an ethanol chain.[1][2][3][4][5]
While direct clinical monographs for this specific CAS are limited, its pharmacophore strongly aligns with a class of Tyrosinase Inhibitors and Anti-inflammatory agents . The presence of the 2,4-dihydroxy substitution pattern on the aromatic ring is a canonical "warhead" for copper chelation within the tyrosinase active site, making it a high-probability candidate for skin depigmentation applications. Furthermore, the benzamide scaffold suggests potential modulation of inflammatory pathways (e.g., NF-κB inhibition) similar to salicylamide analogs.
This guide details three primary mechanistic hypotheses, supported by Structure-Activity Relationship (SAR) logic and validation protocols.
Chemical Architecture & SAR Analysis
The molecule functions as a bidentate ligand mimic . Its efficacy is derived from two distinct structural domains:
| Structural Domain | Chemical Feature | Pharmacological Function (Hypothesis) |
| Core Scaffold | 2,4-Dihydroxybenzene (Resorcinol) | Tyrosinase Inhibition: The hydroxyl groups at positions 2 and 4 are critical for hydrogen bonding and chelating the binuclear copper ions ( |
| Linker/Tail | N-(2-hydroxyethyl)amide | Solubility & Stability: The amide bond confers resistance to rapid hydrolysis compared to esters. The terminal hydroxyl group increases hydrophilicity (LogP modulation), enhancing epidermal penetration without compromising membrane permeability. |
Mechanistic Hypothesis I: Competitive Tyrosinase Inhibition
The "Copper Chelation" Model
The most authoritative hypothesis posits that the molecule acts as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Mechanism: Tyrosinase contains a binuclear copper active site (CuA and CuB). The 2,4-dihydroxy motif allows the molecule to enter the active site and coordinate with the copper ions. Unlike the natural substrate (Tyrosine), the inhibitor prevents the oxidation step required to produce Dopaquinone.
-
Causality: The 4-hydroxyl group likely acts as a proton donor/acceptor mimic for the phenol of tyrosine, while the 2-hydroxyl group provides an auxiliary anchor point, stabilizing the inhibitor-enzyme complex (IEC) via hydrogen bonding with active site histidine residues (e.g., His85, His244).
Visualization: Tyrosinase Inhibition Pathway
Caption: Competitive binding of the benzamide derivative prevents the oxidation of L-Tyrosine to Dopaquinone.
Mechanistic Hypothesis II: Anti-Inflammatory Modulation
The "NF-κB Suppression" Model
Benzamide derivatives, particularly those structurally related to salicylamide, have been documented to exhibit anti-inflammatory properties.
-
Mechanism: The hypothesis suggests downregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[6]
-
Causality: By inhibiting the phosphorylation of IκB (Inhibitor of κB), the molecule prevents the translocation of NF-κB dimers to the nucleus. This suppresses the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), which are known triggers for post-inflammatory hyperpigmentation (PIH).
Experimental Validation Protocols
To validate these hypotheses, the following self-validating experimental workflows are recommended.
Protocol A: Cell-Free Mushroom Tyrosinase Assay (Enzymatic Screen)
-
Objective: Quantify
values for direct enzyme inhibition. -
Reagents: Mushroom Tyrosinase (Sigma T3824), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).
-
Method:
-
Dissolve test compound in DMSO (final concentration <1%).
-
Incubate enzyme (20 units/mL) with varying concentrations of the compound for 10 min at 25°C.
-
Add L-DOPA (0.5 mM).
-
Measurement: Monitor absorbance at 475 nm (formation of Dopachrome) kinetically for 10 minutes.
-
Validation: Use Kojic Acid as a positive control. A valid run must show Kojic Acid
.
-
Protocol B: B16F10 Melanoma Cell Assay (Cellular Activity)
-
Objective: Assess inhibition of melanogenesis in a living system.
-
Method:
-
Culture B16F10 murine melanoma cells in DMEM + 10% FBS.
-
Stimulate melanogenesis with α-MSH (100 nM).
-
Treat cells with compound (1–50 µM) for 72 hours.
-
Lysis: Lyse cells in 1N NaOH at 60°C.
-
Quantification: Measure melanin content at 405 nm and normalize to total protein content (BCA Assay).
-
Cytotoxicity Check: Parallel MTT assay required to ensure reduced melanin is not due to cell death.
-
Protocol C: Molecular Docking Workflow (In Silico)
-
Objective: Predict binding affinity and orientation.
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target: Crystal structure of Tyrosinase (e.g., PDB ID: 2Y9X ).
-
Workflow:
-
Prepare ligand: Energy minimization (OPLS3e force field).
-
Define Grid Box: Centered on the binuclear copper site.
-
Docking: Run rigid receptor/flexible ligand docking.
-
Success Metric: Binding energy
indicates high affinity. Look for Cu-O distances .
-
Visualization: Validation Workflow
Caption: Hierarchical validation strategy ensuring hits are mechanistically active and non-cytotoxic.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76601, 2,4-Dihydroxybenzamide. Retrieved from [Link]
-
Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- Substance Details. CompTox Chemicals Dashboard.[1] Retrieved from [Link]
-
Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Molecular and Cellular Biochemistry. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. PubChemLite - 2,4-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]
- 5. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 6. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Introduction & Strategic Analysis
The synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide represents a classic challenge in chemoselectivity. The target molecule contains a benzamide core flanked by two phenolic hydroxyl groups (positions 2 and 4) and an N-substituted ethyl alcohol tail.
The Chemoselectivity Challenge
The primary difficulty lies in the presence of multiple nucleophilic sites on the amine reactant (ethanolamine contains both
-
Amide vs. Ester Formation: We must ensure the amine nitrogen attacks the carbonyl carbon, rather than the hydroxyl oxygen (which would form an ester).
-
Phenolic Interference: The 2-position hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This resonance stabilization reduces the electrophilicity of the carbonyl carbon, making it sluggish toward nucleophilic attack compared to standard benzoates.
Selected Synthetic Strategy
To maximize yield and purity while minimizing protecting group usage, this protocol utilizes Methyl Ester Aminolysis .
-
Why not Acid Chlorides? Using 2,4-dihydroxybenzoyl chloride is risky; the phenolic hydroxyls would likely self-polymerize or require protection/deprotection steps, reducing atom economy.
-
Why Methyl Ester? The methyl ester provides a "Goldilocks" level of activation—reactive enough to undergo aminolysis with a primary amine but stable enough to prevent significant side reactions with the phenolic groups.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of ethanolamine acts as the nucleophile, attacking the carbonyl carbon of methyl 2,4-dihydroxybenzoate.
Figure 1: Mechanism of aminolysis. The greater nucleophilicity of the amine (vs. the alcohol) ensures exclusive amide formation.
Protocol A: Scalable Synthesis (Methyl Ester Aminolysis)
Best for: Gram-to-kilogram scale, industrial optimization. Estimated Yield: 75–85%[1]
Materials & Reagents[2][3][4][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| Methyl 2,4-dihydroxybenzoate | 168.15 | 1.0 | Substrate |
| Ethanolamine (2-Aminoethanol) | 61.08 | 3.0 | Nucleophile / Solvent |
| Methanol (Anhydrous) | 32.04 | N/A | Solvent (Optional) |
| Acetic Acid (Glacial) | 60.05 | N/A | Quenching / pH adjust |
Step-by-Step Procedure
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2,4-dihydroxybenzoate (10.0 g, 59.5 mmol) in Methanol (30 mL).
-
Note: If scaling up >100g, the reaction can be run "neat" (solvent-free) using excess ethanolamine as the solvent to improve throughput.
-
-
Addition: Add Ethanolamine (10.8 mL, ~178 mmol) dropwise over 5 minutes.
-
Observation: The solution may darken slightly due to the formation of phenolate anions.
-
-
Reaction: Heat the mixture to reflux (approx. 65–70 °C) for 8–12 hours.
-
Monitor: Check progress via TLC (Ethyl Acetate/Hexane 3:1). The starting ester (
) should disappear; the product ( ) will appear as a polar spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice Water (150 mL) with vigorous stirring.
-
Acidify carefully with Glacial Acetic Acid or dilute HCl to pH ~5–6. This protonates the phenolate ions and induces precipitation of the product.
-
-
Crystallization: Stir the aqueous suspension at 0–5 °C for 1 hour.
-
Filtration: Filter the white/off-white solid under vacuum. Wash the filter cake with cold water (2 x 20 mL) to remove excess ethanolamine and salts.
-
Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.
Protocol B: High-Purity Lab Synthesis (Carbodiimide Coupling)
Best for: Small scale (<5g), analytical standards, or when ester precursor is unavailable. Estimated Yield: 65–75% (High Purity)
Materials & Reagents[2][3][4][5][6][7][8]
| Reagent | Equiv. | Role |
| 2,4-Dihydroxybenzoic acid | 1.0 | Substrate |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt (Hydroxybenzotriazole) | 1.2 | Racemization Suppressor |
| Ethanolamine | 1.1 | Nucleophile |
| DMF (Dimethylformamide) | N/A | Solvent |
Step-by-Step Procedure
-
Activation: Dissolve 2,4-Dihydroxybenzoic acid (2.0 g, 13 mmol) in dry DMF (15 mL). Add HOBt (2.1 g, 15.6 mmol) and EDC·HCl (3.0 g, 15.6 mmol) at 0 °C. Stir for 30 minutes.
-
Coupling: Add Ethanolamine (0.87 mL, 14.3 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench: Dilute with Ethyl Acetate (50 mL) and wash successively with:
-
1M HCl (remove unreacted amine/EDC).
-
Saturated
(remove unreacted acid). -
Brine.
-
-
Isolation: Dry the organic layer over
, filter, and evaporate. Recrystallize the residue from Ethanol/Water (1:1).
Workflow Visualization
Figure 2: Process flow for the scalable Methyl Ester Aminolysis route.
Quality Control & Characterization
Expected Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 163–165 °C [1].
-
Solubility: Soluble in Ethanol, DMSO, warm water; sparingly soluble in cold water.
Spectroscopic Data (Simulated based on structure)
-
1H NMR (DMSO-d6, 400 MHz):
- 12.5 (s, 1H, 2-OH, H-bonded).
- 10.1 (s, 1H, 4-OH).
- 8.6 (t, 1H, NH).
- 7.6 (d, 1H, Ar-H6).
- 6.3 (dd, 1H, Ar-H5).
- 6.2 (d, 1H, Ar-H3).
- 4.7 (t, 1H, OH-alkyl).
-
3.5 (q, 2H,
-O). -
3.3 (q, 2H,
-N).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to H-bonding. | Increase reflux time or run "neat" (no methanol) at 80 °C. |
| Brown Coloration | Oxidation of phenols. | Perform reaction under Nitrogen ( |
| Oily Product | Impure product preventing crystallization. | Scratch the flask glass to induce nucleation or seed with a pure crystal. Recrystallize from minimal hot water. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24853932, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]
- Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method. (Reference for analogous aminolysis conditions).
-
Galabov, B., et al. (2005). Mechanism of the Aminolysis of Methyl Benzoate: A Computational Study. Journal of Physical Chemistry A. Retrieved from [Link]
Sources
- 1. CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method - Google Patents [patents.google.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism of the aminolysis of methyl benzoate: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemo-Enzymatic Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide & Combinatorial Analogs
Abstract & Introduction
The synthesis of polyfunctional phenolic amides, such as 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), is of significant interest in drug discovery due to their potent antioxidant, tyrosinase-inhibitory, and anti-inflammatory properties. Traditional chemical synthesis often requires harsh thermal conditions (>150°C) or toxic coupling reagents (DCC/EDC) to overcome the poor nucleophilicity of amines in the presence of competing phenolic hydroxyls. These methods frequently result in low regioselectivity and extensive purification requirements.
This Application Note details a green, chemo-enzymatic protocol using immobilized Candida antarctica Lipase B (CAL-B) to catalyze the regioselective amidation of 2,4-dihydroxybenzoic acid esters. We focus on the production of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a model reaction, subsequently expanding this into a protocol for generating a combinatorial library of N-substituted dihydroxybenzamides.
Key Advantages[1]
-
Regioselectivity: Exclusive formation of the amide bond without protection/deprotection of phenolic or aliphatic hydroxyl groups.
-
Mild Conditions: Reaction proceeds at 45–60°C, preserving thermally labile scaffolds.
-
Sustainability: Reusable immobilized biocatalyst (Novozym 435) and solvent-recycling potential.
Mechanistic Insight: CAL-B Catalyzed Amidation
The reaction follows a Ping-Pong Bi-Bi mechanism . Unlike standard ester hydrolysis, this protocol utilizes the lipase in a non-aqueous environment (organic solvent) to favor aminolysis.
-
Acylation: The nucleophilic serine (Ser-105) in the CAL-B active site attacks the carbonyl of the acyl donor (Ethyl 2,4-dihydroxybenzoate), releasing ethanol and forming a covalent Acyl-Enzyme Intermediate .
-
Aminolysis: The amine nucleophile (Ethanolamine) attacks the acyl-enzyme complex.
-
Release: The product (Amide) is released, and the enzyme is regenerated.
Note on Selectivity: CAL-B shows a strong preference for amidation over esterification (formation of esters with the alcohol group of ethanolamine) in hydrophobic solvents due to the higher nucleophilicity of the amine.
Diagram 1: Reaction Mechanism & Pathway
Caption: Ping-Pong Bi-Bi mechanism of CAL-B catalyzed amidation. The acyl-enzyme intermediate is intercepted by the amine nucleophile rather than water.
Experimental Protocol: Batch Synthesis
Materials
-
Enzyme: Novozym 435 (Immobilized CAL-B on acrylic resin). Pre-treatment: Dry over silica gel in a desiccator for 24h.
-
Acyl Donor: Ethyl 2,4-dihydroxybenzoate (98%).
-
Nucleophile: Ethanolamine (>99%).
-
Solvent: 1,4-Dioxane (Anhydrous) or tert-Butanol. Note: Dioxane offers better solubility for dihydroxy-substituted aromatics.
-
Equipment: Orbital Shaker (200 rpm), HPLC-DAD.
Step-by-Step Methodology
-
Substrate Preparation: Dissolve Ethyl 2,4-dihydroxybenzoate (1 mmol, 182 mg) in 5 mL of anhydrous 1,4-Dioxane.
-
Amine Addition: Add Ethanolamine (1.2 mmol, 73 µL). A slight excess ensures complete conversion of the ester.
-
Enzyme Initiation: Add 20 mg of Novozym 435 (10% w/w relative to substrate).
-
Incubation: Seal the reaction vessel and incubate at 50°C with orbital shaking (200 rpm) for 24 hours.
-
Critical Checkpoint: Monitor water activity. Conditions must remain anhydrous to prevent hydrolysis of the ester back to the acid.
-
-
Termination: Filter the reaction mixture through a 0.45 µm PTFE syringe filter to remove the immobilized enzyme.
-
Recycling: Wash the recovered beads with acetone and dry for reuse.
-
-
Purification: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (9:1) if high purity is required, though conversion is typically >95%.
Data: Solvent Screening for 2,4-DHEB Synthesis
| Solvent | Log P | Relative Conversion (24h) | Solubility of Substrate |
| 1,4-Dioxane | -0.27 | 96% | High |
| tert-Butanol | 0.35 | 88% | Moderate |
| Acetonitrile | -0.34 | 72% | High |
| Toluene | 2.73 | 45% | Low (Precipitation observed) |
Combinatorial Library Protocol
This workflow adapts the batch protocol for a 96-well plate format to generate a library of analogs.
Workflow Logic
-
Constant: Ethyl 2,4-dihydroxybenzoate (Scaffold).
-
Variable: Amine source (R-NH₂).
-
Target: Library of N-substituted-2,4-dihydroxybenzamides.
Diagram 2: High-Throughput Workflow
Caption: Combinatorial workflow for generating N-substituted-2,4-dihydroxybenzamide library.
Protocol Adaptation
-
Plate Setup: Use a deep-well polypropylene plate (solvent resistant).
-
Dispensing:
-
Add 10 mg of Novozym 435 beads to each well using a solid dispenser.
-
Add 180 µL of Master Mix (Ethyl 2,4-dihydroxybenzoate in Dioxane).
-
Add 20 µL of unique amine stock solution to each well.
-
-
Sealing: Use an aluminum foil heat seal or solvent-resistant mat to prevent evaporation.
-
Agitation: 800 rpm on a heated plate shaker (Thermomixer) is required to keep beads suspended.
Quality Control & Validation
Analytical Method (HPLC-UV-MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenolic absorption).
-
Validation Criteria:
-
Product Peak: Mass shift [M+H]+ = 198.07 (for Ethanolamine derivative).
-
Regioselectivity Check: Absence of O-acylated byproducts (checked via MS fragmentation patterns).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | High water content in solvent/enzyme. | Dry enzyme over P₂O₅; use molecular sieves in solvent. |
| Precipitation | Substrate insolubility. | Switch to 1,4-Dioxane or add 10% DMSO (check enzyme tolerance). |
| Ester Hydrolysis | Water ingress. | Ensure tight plate sealing; check solvent quality. |
References
-
Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Synthesis of Amides.[1][2] Current Organic Chemistry. Link
-
Totorica-Shirai, H., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives. Journal of Organic Chemistry. Link
-
Wang, Y., et al. (2011). Lipase-catalyzed synthesis of fatty acid diethanolamides.[3] Journal of Agricultural and Food Chemistry. Link
-
Sigma-Aldrich. (2023).[4] Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[4][5]Link
-
Corvay Specialty Chemicals. (2025). Candida Antarctica Lipase B - CAL B immobilized Application Note.[6][7]Link
Sources
- 1. Enzymatic synthesis of (-)- and (+)-acetoxyhexamides and (-)- and (+)-hydroxyhexamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 3. Lipase-catalyzed synthesis of fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide 96 24207-41-8 [sigmaaldrich.com]
- 6. corvay-specialty.com [corvay-specialty.com]
- 7. Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a Scaffold for Siderophore-Drug Conjugates
[1]
Executive Summary
This guide details the application of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHB-EA ) in the research and development of "Trojan Horse" antimicrobial strategies. Unlike the ubiquitous 2,3-dihydroxybenzoyl (catecholate) siderophores utilized by E. coli, the 2,4-dihydroxybenzoyl moiety is a structural analog often targeted by specific Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa (e.g., via the utilization of siderophores like acinetobactin or pyochelin analogs).
2,4-DHB-EA serves two critical functions in drug discovery:
-
Iron Chelation: The 2,4-dihydroxybenzamide headgroup acts as a bidentate ligand for Fe(III).
-
Conjugation Handle: The N-(2-hydroxyethyl) tail provides a discrete primary alcohol for covalent attachment to antibiotics or fluorophores without disrupting the iron-binding motif.
Mechanism of Action: The "Trojan Horse" Strategy
Bacteria under iron limitation secrete siderophores to scavenge Fe(III).[1] The Trojan Horse strategy exploits this by linking an antibiotic to a siderophore mimic.[1] The bacterium actively transports the conjugate via TonB-dependent outer membrane receptors (TBDTs), bypassing porin-mediated resistance mechanisms.
Coordination Chemistry
While 2,3-DHB binds iron through a pure catecholate mode (two adjacent hydroxyls), 2,4-DHB-EA typically coordinates Fe(III) via a salicylate-type mode involving the 2-hydroxyl group and the amide carbonyl oxygen . This distinct binding geometry alters receptor selectivity, allowing researchers to target pathogens that possess specific receptors for salicylate-capped siderophores while potentially avoiding uptake by commensal bacteria that strictly recognize enterobactin (2,3-DHB).
Transport Pathway Visualization
Figure 1: Pathway of siderophore-mediated drug delivery.[1] The 2,4-DHB-EA conjugate forms a complex with iron, hijacking the bacterial iron uptake system to bypass the outer membrane.
Application 1: Synthesis of Siderophore-Drug Conjugates
Objective: Functionalize the primary alcohol of 2,4-DHB-EA to attach a payload (e.g., a beta-lactam or fluorophore).
Scientific Rationale: The hydroxyl group on the ethyl tail is distal to the iron-binding site. Modifying this group minimizes steric interference with the iron center.
Protocol: Activation via Mesylation
Note: This is a general synthetic intermediate protocol. All synthesis must be performed in a fume hood.
-
Reagents:
-
2,4-DHB-EA (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Protection (Optional but Recommended): If harsh conditions are used, protect the phenol groups (2,4-OH) with benzyl or acetyl groups first. However, for mild mesylation, selective reaction at the primary alcohol is possible due to steric accessibility.
-
Dissolution: Dissolve 2,4-DHB-EA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Add TEA, followed by dropwise addition of MsCl.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via TLC (Shift in Rf).
-
Workup: Wash with dilute HCl (to remove TEA), then NaHCO3, then Brine. Dry over MgSO4.
-
Coupling: The resulting mesylate can now react with amine-containing drugs (nucleophilic substitution) to form the final conjugate.
-
Application 2: Iron Binding Assessment (CAS Assay)
Objective: Validate that the 2,4-DHB-EA moiety retains iron-binding capacity. The Chrome Azurol S (CAS) assay is the gold standard; a color change from Blue to Orange indicates successful iron removal from the CAS dye by the siderophore.
Reagents & Preparation
| Reagent | Concentration | Role |
| CAS Dye Solution | 60.5 mg in 50 mL water | Iron indicator |
| Fe(III) Solution | 1 mM FeCl3 in 10 mM HCl | Iron source |
| HDTMA Solution | 72.9 mg in 40 mL water | Surfactant/Stabilizer |
| Shuttle Solution | 4 mM Sulfosalicylic Acid | Increases reaction kinetics |
Detailed Protocol
-
Preparation of CAS Reagent:
-
Mix 10 mL of Fe(III) Solution with 50 mL of CAS Dye Solution .
-
Slowly add this mixture to 40 mL of HDTMA Solution while stirring.
-
Result: A dark blue solution.[2] Autoclave if storing long-term, but fresh is preferred for kinetics.
-
-
Assay Execution:
-
Prepare a 10 mM stock of 2,4-DHB-EA in Methanol or DMSO.
-
In a clear 96-well plate, add 100 µL of CAS Reagent per well.
-
Add 100 µL of test sample (dilution series of 2,4-DHB-EA: 10 µM to 1 mM).
-
Include a Blank (Buffer + CAS) and a Positive Control (EDTA or Desferrioxamine).
-
-
Measurement:
-
Incubate at Room Temperature for 1 hour in the dark.
-
Measure Absorbance at 630 nm .
-
Interpretation: A decrease in A630 (loss of blue color) correlates with iron binding.
-
-
Data Analysis:
-
Calculate % Siderophore Units:
-
(Where
= Absorbance of reference, = Absorbance of sample).
-
Application 3: Bacterial Growth Recovery Assay
Objective: Verify that the specific bacterial strain can utilize the 2,4-DHB-EA complex for iron uptake. This distinguishes a functional "siderophore mimic" from a simple chelator (which would starve the bacteria).
Target Strains: Pseudomonas aeruginosa (PAO1), Acinetobacter baumannii. Control Strain: E. coli ent- mutants (may not recognize 2,4-DHB efficiently).
Protocol
-
Media Preparation:
-
Use M9 Minimal Media supplemented with succinate (carbon source).
-
Add 2,2'-Dipyridyl (100 µM) to induce iron starvation. Crucial Step: Without this, bacteria use trace iron and the assay fails.
-
-
Inoculation:
-
Inoculate bacteria (~10^5 CFU/mL) into the iron-limited media.
-
-
Treatment:
-
Add 2,4-DHB-EA (1 µM - 50 µM).
-
Control 1: No Iron (Negative Growth).
-
Control 2: FeCl3 added directly (Positive Growth).
-
-
Incubation:
-
Incubate at 37°C with shaking (200 rpm) for 24 hours.
-
-
Readout:
-
Measure OD600.
-
Result: If OD600 in the treated well is significantly higher than the "No Iron" control, the bacteria successfully transported the 2,4-DHB-EA-Fe complex.
-
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Sample turns brown/black | Oxidation of phenol groups | Store 2,4-DHB-EA under Argon/Nitrogen. Prepare fresh stocks. |
| CAS Assay: No color change | Kinetics too slow | Add 10 µL of "Shuttle Solution" (Sulfosalicylic acid) to catalyze exchange. |
| Precipitation in Conjugation | Poor solubility of product | 2,4-DHB-EA is polar. Use DMF/DMSO for conjugation steps if DCM fails. |
| No Growth in Recovery Assay | Iron starvation too severe | Titrate 2,2'-Dipyridyl. Start with 50 µM. |
References
-
Mislin, G. L. A., & Schalk, I. J. (2014). Siderophore-dependent iron uptake systems as gates for antibiotic Trojan horse strategies.[1][3] Metallomics, 6(3), 408-420. Link
-
Schwyn, B., & Neilands, J. B. (1987).[4] Universal chemical assay for the detection and determination of siderophores.[5] Analytical Biochemistry, 160(1), 47-56. Link
-
Ghosh, M., et al. (2017). Targeted antibiotic delivery: selective siderophore conjugation with daptomycin confers potent activity against multidrug-resistant Acinetobacter baumannii. ACS Infectious Diseases, 3(11), 793-800. Link
-
Sigma-Aldrich. (n.d.).[6] Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[6][7] Link
-
Page, M. G. P. (2019). The Role of Iron and Siderophores in Infection, and the Development of Siderophore Antibiotics.[8][9] Clinical Infectious Diseases, 69(Supplement_7), S529–S537. Link
Sources
- 1. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? [mdpi.com]
- 2. mospbs.com [mospbs.com]
- 3. Conjugation to Native and Nonnative Triscatecholate Siderophores Enhances Delivery and Antibacterial Activity of a β-lactam to Gram-negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 8. Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial Siderophores: A New Insight on Healthcare Applications - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a chelating ligand in coordination chemistry
This guide outlines the technical profile, synthesis, and coordination chemistry of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , a versatile chelating ligand with significant potential in bio-inorganic chemistry and drug development.
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), also known as 2,4-dihydroxybenzoic ethanolamide , represents a class of N-substituted salicylamides capable of multidentate metal coordination. Its structure combines a resorcinol moiety with a hydrophilic ethanolamine tail, endowing it with unique solubility and chelating properties.
This ligand is of particular interest to researchers in:
-
Metallodrug Development: As a scaffold for designing bioactive metal complexes (e.g., Cu(II), Zn(II)) with antioxidant or urease-inhibitory activity.
-
Coordination Polymers: Due to its potential for bridging coordination via the peripheral 4-hydroxyl and hydroxyethyl groups.
-
Analytical Chemistry: As a chromogenic reagent for Fe(III) detection.
Chemical Profile & Ligand Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| CAS Number | 24207-41-8 |
| Molecular Formula | C₉H₁₁NO₄ |
| Molecular Weight | 197.19 g/mol |
| pKa Values (Predicted) | pKa₁ ≈ 8.1 (2-OH), pKa₂ ≈ 13.5 (Amide NH) |
| Solubility | Soluble in Ethanol, Methanol, DMSO, Hot Water; Insoluble in Hexane.[1] |
| Coordination Sites | Phenolic-O (C2), Amide Carbonyl-O, Terminal Hydroxyl-O (C9) |
Structural Visualization
The following diagram illustrates the ligand's structure and its potential coordination sites.
Caption: Structural decomposition of the ligand highlighting the O,O-bidentate chelation pocket formed by the 2-hydroxyl and amide carbonyl groups.
Synthesis Protocol: Ligand Preparation
Objective: Synthesize high-purity 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide via aminolysis of methyl 2,4-dihydroxybenzoate.
Reagents Required[4][6][7][8][9][10][11]
-
Precursor: Methyl 2,4-dihydroxybenzoate (98%+)
-
Reagent: Ethanolamine (2-Aminoethanol) (99%+)
-
Solvent: Methanol (anhydrous)
-
Catalyst (Optional): Sodium methoxide (0.1 eq) - accelerates reaction but requires neutralization.
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.8 g (0.1 mol) of methyl 2,4-dihydroxybenzoate in 50 mL of anhydrous methanol .
-
Addition: Add 12.2 g (0.2 mol, 2.0 eq) of ethanolamine dropwise. The excess amine acts as both reactant and base.
-
Reflux: Attach a reflux condenser and heat the mixture to 65–70°C (gentle reflux) for 6–8 hours .
-
Monitoring: Check progress via TLC (Ethyl Acetate:Hexane 3:1). The starting ester spot (R_f ~0.7) should disappear.
-
-
Concentration: Remove approximately 80% of the methanol under reduced pressure (Rotavap).
-
Precipitation: Pour the resulting viscous oil into 100 mL of ice-cold dilute HCl (0.5 M) .
-
Note: Acidification neutralizes the excess amine and precipitates the amide.
-
-
Purification:
-
Filter the white solid precipitate.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling water or ethanol/water (1:1). Allow to cool slowly to 4°C.
-
Collect crystals by filtration and dry in a vacuum oven at 50°C for 4 hours.
-
-
Yield Expectation: 75–85%. Melting Point: 163–165°C.
Coordination Chemistry & Complexation Protocol
This ligand typically acts as a monobasic bidentate (O,O') chelator . Upon deprotonation of the phenolic hydroxyl group (2-OH), it forms stable 5- or 6-membered chelate rings with divalent metal ions (Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺).
Mechanism of Action
-
Deprotonation: Base removes the proton from the 2-OH phenol (pKa ~8.1).
-
Chelation: The metal ion binds simultaneously to the phenolic oxygen and the amide carbonyl oxygen .
-
Geometry: Depending on the metal, the complex usually adopts a square planar (Cu) or octahedral (Fe, Zn) geometry, often with the stoichiometry [M(L)₂].
Protocol: Synthesis of Copper(II) Complex
Objective: Isolate the bis(ligand)copper(II) complex, [Cu(C₉H₁₀NO₄)₂].
Materials
-
Ligand: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (1.0 mmol, 197 mg)
-
Metal Salt: Copper(II) Acetate Monohydrate (0.5 mmol, 100 mg)
-
Base: Sodium Acetate or Triethylamine
-
Solvent: Methanol (20 mL)
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the Copper(II) complex.
Experimental Steps
-
Ligand Solution: Dissolve 197 mg (1.0 mmol) of the ligand in 10 mL of warm methanol.
-
Metal Solution: Dissolve 100 mg (0.5 mmol) of Copper(II) acetate in 10 mL of methanol.
-
Complexation: Slowly add the metal solution to the ligand solution with constant stirring. The solution color will likely deepen (green/brown) immediately.
-
pH Adjustment: If using a non-acetate salt (like chloride), add dilute NaOH or Triethylamine dropwise to adjust pH to ~8.0. Do not exceed pH 9 to avoid metal hydroxide precipitation.
-
Incubation: Reflux the mixture for 2 hours.
-
Isolation: Allow the mixture to cool to room temperature. The complex usually precipitates. If not, reduce volume by 50% on a rotavap and cool on ice.
-
Washing: Filter the solid and wash with cold methanol (2 x 2 mL) followed by diethyl ether.
Characterization & Validation
To validate the formation of the complex, compare the spectral data of the free ligand vs. the metal complex.
| Technique | Parameter | Expected Change (Ligand → Complex) | Interpretation |
| FT-IR | ν(C=O) Amide I | Shift to lower frequency (e.g., 1640 → 1610 cm⁻¹) | Indicates coordination through Carbonyl Oxygen. |
| FT-IR | ν(O-H) Phenolic | Disappearance/Broadening of 2-OH band | Indicates deprotonation and metal binding. |
| UV-Vis | λmax | New band in visible region (600–800 nm) | d-d transition of the metal center (e.g., Cu²⁺). |
| 1H NMR | -OH Signal | Disappearance of phenolic -OH (approx 12-13 ppm) | Confirms loss of proton upon coordination (Diamagnetic metals only, e.g., Zn). |
Applications in Research
A. Biological Activity (Urease Inhibition)
Complexes of hydroxamic acids and salicylamides are potent urease inhibitors. The 2,4-dihydroxy motif mimics the substrate, while the metal ion (Ni, Cu) can interact with the enzyme's active site active histidines.
-
Protocol: Test the complex against Jack Bean Urease using the phenol-hypochlorite method to measure ammonia evolution.
B. Antioxidant Assays
The resorcinol moiety (1,3-dihydroxybenzene) is a known radical scavenger.
-
Protocol: Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Dissolve the complex in DMSO/Ethanol and monitor the bleaching of the purple DPPH radical at 517 nm.
C. Analytical Detection of Iron
The ligand forms a deeply colored violet/red complex with Fe(III) in acidic/neutral media, similar to salicylic acid but with enhanced water solubility due to the ethanolamine tail.
-
Usage: Can be used as a colorimetric indicator for ferric iron determination in aqueous samples.
References
-
Synthesis of N-substituted Salicylamides
- Source: PrepChem. "Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide" (Analogous procedure).
-
URL:[Link]
-
Coordination Modes of Salicylamides
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Chemical Identity & Properties
- Source: PubChem. "2,4-Dihydroxybenzamide Compound Summary."
-
URL:[Link]
-
General Coordination Chemistry of Phenolic Ligands
- Source: MDPI. "Coordination Compounds of Nickel(II) with Substituted Salicylaldehydes."
-
URL:[Link]
Sources
Experimental design for testing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide efficacy
Targeted Application: Skin Depigmentation & Anti-Inflammatory Modulation
Executive Summary & Mechanism
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter 2,4-DHB-EA ) is a synthetic benzamide derivative structurally optimized for tyrosinase inhibition . Its pharmacophore combines a resorcinol moiety (2,4-dihydroxy substitution) known for copper chelation at the tyrosinase active site, with a hydroxyethyl-amide tail designed to improve solubility and bioavailability compared to parent resorcinols.
Primary Mechanism: Direct competitive inhibition of Tyrosinase (TYR), the rate-limiting enzyme in melanogenesis. Secondary Mechanism: Downregulation of microphthalmia-associated transcription factor (MITF) via cAMP signaling modulation.
Mechanistic Pathway (DOT Diagram)
The following diagram illustrates the intervention points of 2,4-DHB-EA within the melanogenesis signaling cascade.
Caption: 2,4-DHB-EA primarily targets the catalytic activity of Tyrosinase while secondarily suppressing MITF expression.
Experimental Design Strategy: The "Self-Validating" Cascade
To ensure data integrity, efficacy testing must follow a strict hierarchy. Skipping steps (e.g., going straight to clinical) introduces confounding variables.
| Stage | Model System | Objective | Critical Control |
| 1. Screening | Cell-Free Enzymatic Assay (Mushroom Tyrosinase) | Determine IC50 and Mode of Inhibition (Competitive vs. Non-competitive). | Kojic Acid (Positive Control) |
| 2.[1] Cellular | B16F10 Murine Melanoma Cells | Assess intracellular efficacy and cytotoxicity (Safety/Efficacy Ratio). | Cell Viability (CCK-8/MTT) > 90% |
| 3. Advanced | 3D Reconstructed Human Epidermis (RHE) | Mimic tissue penetration and bioavailability. | Tissue Histology (H&E) |
Protocol A: Cell-Free Tyrosinase Inhibition Assay
Objective: Quantify the direct inhibitory potential of 2,4-DHB-EA against tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (Sigma T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)[2]
-
Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Compound: 2,4-DHB-EA (Dissolved in DMSO; Final DMSO < 1%)
Methodology:
-
Preparation: Prepare serial dilutions of 2,4-DHB-EA (e.g., 1, 10, 50, 100, 500 µM) in phosphate buffer.
-
Enzyme Mix: Add 20 µL of Mushroom Tyrosinase (1000 U/mL) to 140 µL of buffer in each well.
-
Inhibitor Addition: Add 20 µL of test compound dilution. Incubate at 25°C for 10 minutes to allow enzyme-inhibitor interaction.
-
Substrate Trigger: Add 20 µL of L-DOPA (10 mM).
-
Kinetic Reading: Immediately measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes using a microplate reader.
-
Calculation:
Expert Insight:
Why Kinetic Measurement? Endpoint readings often suffer from oxidation artifacts (auto-oxidation of L-DOPA). Kinetic slope analysis (
) is the only way to distinguish true enzymatic inhibition from background oxidation.
Protocol B: Intracellular Melanin & Viability (B16F10 Model)
Objective: Verify that the compound penetrates the cell membrane and inhibits melanogenesis without killing the cell.
Materials:
-
B16F10 Melanoma Cells (ATCC CRL-6475)
-
Stimulant:
-MSH (Melanocyte Stimulating Hormone)[3] -
Lysis Buffer: 1N NaOH with 10% DMSO
-
Viability Reagent: CCK-8 or MTT
Workflow Diagram (DOT):
Caption: Parallel assessment of toxicity and efficacy is mandatory to rule out false positives caused by cell death.
Methodology:
-
Seeding: Plate B16F10 cells in 6-well plates and culture for 24h.
-
Induction: Replace medium with fresh DMEM containing 100 nM
-MSH (to stimulate high melanin baseline) + 2,4-DHB-EA at determined concentrations. -
Incubation: Culture for 72 hours.
-
Harvesting:
-
Wash cells 2x with cold PBS.
-
Trypsinize and count cells (normalize cell number).
-
-
Lysis: Pellet cells and dissolve in 200 µL 1N NaOH (containing 10% DMSO) at 80°C for 1 hour.
-
Quantification: Measure Absorbance at 405 nm .
-
Normalization: Express data as Melanin Content per Total Protein (BCA Assay) or per cell count.
Data Interpretation: If Melanin decreases by 50% but Cell Viability also decreases by 40%, the compound is cytotoxic , not specific. A successful candidate shows >80% viability with >40% melanin reduction.
Protocol C: 3D Reconstructed Human Epidermis (RHE)
Objective: Evaluate efficacy in a tissue model that mimics the stratum corneum barrier.
Model: MelanoDerm™ (MatTek) or equivalent pigmented RHE.
Methodology:
-
Topical Application: Apply 2,4-DHB-EA (formulated in 1% DMSO/PBS or a simple lotion base) topically to the air-liquid interface of the tissue.
-
Dosing Regimen: Apply every 48 hours for 14 days.
-
Analysis:
-
Visual: Photograph tissues (macroscopic whitening).
-
Chemical: Solubilize tissue in Solvable™ (PerkinElmer) and read OD at 490 nm.
-
Histology: Fontana-Masson staining to visualize melanin granules in the basal layer.
-
References
-
Chemical Identity & Properties: "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide."[4][5][6] PubChem, National Library of Medicine. Link (Structurally related parent).
-
Tyrosinase Inhibition Protocols: Pillaiyar, T., et al. "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link
-
B16F10 Melanogenesis Assay: "Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol." PMC, National Institutes of Health. Link
- Resorcinol Derivatives Mechanism: "4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation." Journal of Dermatology, 2015. (Provides the rationale for the 2,4-dihydroxy pharmacophore).
-
Safety Data: "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide - CAS 24207-41-8."[4][6] ChemicalBook. Link
Sources
- 1. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-hydroxy-4-isopropylbenzaldehyde, a potent partial tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-二羟基-N-(2-羟乙基)苯甲酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
How to dissolve 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide for in vitro studies
Technical Application Note: Optimized Solubilization Strategies for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Introduction & Compound Profile
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) is a resorcinol derivative characterized by a benzamide core substituted with two phenolic hydroxyl groups and a hydrophilic ethanolamine tail. While its structure suggests moderate polarity (Predicted LogP ~0.7), the presence of the aromatic ring and intermolecular hydrogen bonding often leads to poor solubility in neutral aqueous buffers, posing a risk of "silent precipitation" in cell culture media.
This guide provides a standardized, self-validating protocol to dissolve this compound for biological assays, ensuring consistent molarity and bioavailability.
Physicochemical Snapshot
| Property | Value | Implication for Solubilization |
| Molecular Weight | 197.19 g/mol | Calculation basis for Molarity. |
| CAS Number | 24207-41-8 | Verification of identity.[1][2] |
| Predicted LogP | ~0.7 | Moderately hydrophilic; requires organic co-solvent for high-concentration stocks. |
| pKa (Predicted) | ~8.1 (Phenolic OH) | Ionizes at basic pH; solubility increases at pH > 8.5 but may compromise cell viability. |
| Stability | Oxidation-sensitive | Critical: Protect from light and air. Solutions may turn pink/brown upon oxidation. |
Solvent Selection & Stock Solution Preparation
Core Directive: Do not attempt to dissolve the powder directly in cell culture media or PBS. This will result in incomplete dissolution and heterogeneous dosing.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
-
Rationale: DMSO disrupts the strong intermolecular hydrogen bonding of the amide and phenol groups.
-
Target Concentration: 50 mM to 100 mM (Stock).
-
Grade: Sterile-filtered, Cell Culture Grade (≥99.9%).
Protocol 1: Preparation of 50 mM Stock Solution
Objective: Prepare 1 mL of 50 mM stock.
-
Weighing: Accurately weigh 9.86 mg of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide into a sterile 1.5 mL amber microcentrifuge tube.
-
Note: If using a different mass, use the formula:
.
-
-
Solvent Addition: Add 1000 µL of high-grade DMSO.
-
Dissolution:
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Inspect the bottom of the tube. If crystals remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Thermal Aid: If necessary, warm the solution to 37°C for 5 minutes. Do not exceed 40°C to prevent thermal degradation.
-
-
Sterilization (Optional): If the powder was not sterile, pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Nylon filters may bind phenolic compounds.
Working Solution & Aqueous Dilution Strategy
The most critical failure point in in vitro studies is the "crash-out" phenomenon when the hydrophobic stock hits the aqueous media.
The "Intermediate Dilution" Method
Direct addition of 100% DMSO stock to media can cause local high concentrations that trigger precipitation. Use an intermediate step.
Figure 1: Step-wise dilution workflow to minimize precipitation shock.
Protocol 2: Preparation of 100 µM Working Solution (Example)
-
Prepare Media: Pre-warm cell culture media (e.g., DMEM + 10% FBS) to 37°C.
-
Intermediate Step (10x Concentrate):
-
Dilute the 50 mM DMSO stock 1:50 into the media to create a 1 mM intermediate.
-
Technique: Place the pipette tip submerged in the media and dispense slowly while swirling or vortexing the tube.
-
-
Final Dilution:
-
Dilute the 1 mM intermediate 1:10 into the final assay wells/tubes to achieve 100 µM .
-
Final DMSO Concentration: 0.2%. (Ensure this is below the toxicity threshold for your specific cell line; typically <0.5% is safe).
-
Quality Control & Self-Validation
Trust but verify. Phenolic compounds can form micro-precipitates that are invisible to the naked eye but affect assay results.
| Validation Method | Procedure | Acceptance Criteria |
| Visual Inspection | Hold tube against a black background under bright light. | Solution must be perfectly clear. No "swirling dust" or sediment. |
| Microscopy Check | Place 50 µL of working solution on a glass slide/well. View at 20x/40x. | No crystals or amorphous aggregates visible. |
| Absorbance Scan | Measure OD at 600 nm (non-absorbing region). | OD600 should be comparable to the vehicle control (Media + DMSO only). |
Stability & Storage
-
Oxidation Risk: The 2,4-dihydroxy substitution pattern makes this compound susceptible to oxidation (browning) over time.
-
Storage of Stock (50 mM):
-
Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -20°C or -80°C .
-
Shelf Life: 6 months if protected from light and moisture.
-
-
Working Solutions: Prepare fresh immediately before use . Do not store aqueous dilutions.
Troubleshooting Guide
Figure 2: Decision tree for resolving solubility issues.
References
-
PubChem. (n.d.).[3] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound).[1][2][4][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility protocols in drug discovery).
-
EPA. (2024).[2] Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)- Substance Details. United States Environmental Protection Agency. Retrieved January 29, 2026, from [Link]
Sources
- 1. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | C9H11NO4 | CID 112794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite - 2,4-dihydroxy-n-(2-hydroxyethyl)benzamide (C9H11NO4) [pubchemlite.lcsb.uni.lu]
Application Note: Characterization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a Siderophore-Mimetic Iron Chelator
[1]
Executive Summary
This application note provides a comprehensive technical guide for evaluating 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHB-HE ) as an iron chelating agent. Unlike the catechol-based (2,3-dihydroxy) siderophores which bind iron with extremely high affinity (
Key Applications
-
Therapeutic Development: Screening for oral iron chelators with reduced toxicity compared to catecholates.
-
Microbiology: Studying siderophore transport mechanisms using synthetic mimics.
-
Analytical Chemistry: Spectrophotometric determination of Fe(III).
Chemical Identity & Preparation
2,4-DHB-HE is a benzamide derivative.[1][2][3] The 4-hydroxyl group enhances water solubility and electronic density, while the 2-hydroxyl and the amide moiety form the bidentate chelating pocket.
| Property | Specification |
| CAS Number | 24207-41-8 |
| Formula | |
| Molecular Weight | 197.19 g/mol |
| Solubility | Soluble in Water, Methanol, Ethanol, DMSO |
| pKa (Predicted) | |
| Appearance | Off-white to pale beige solid |
Protocol 1: Stock Solution Preparation[1][6]
-
Objective: Create a stable 10 mM stock for titration assays.
-
Solvent Choice: While water soluble, initial dissolution in DMSO or Ethanol is recommended to prevent micro-precipitation during long-term storage, followed by dilution in buffer.
Steps:
-
Weigh 19.72 mg of 2,4-DHB-HE.
-
Dissolve in 1.0 mL of DMSO (molecular biology grade). Vortex until clear.
-
Dilute to 10.0 mL with deionized water (Milli-Q, 18.2 MΩ·cm) to achieve a 10 mM working stock.
-
Note: If the solution turns slightly pink, this indicates trace iron contamination. Treat all glassware with 10% HNO
and rinse thoroughly.
-
Methodology: Spectrophotometric Titration (UV-Vis)[1]
The formation of the Iron(III)-2,4-DHB-HE complex is pH-dependent and results in a characteristic charge-transfer band (usually purple/red,
Experimental Logic
To determine the Stability Constant (
Protocol 2: Job’s Method of Continuous Variation
Objective: Determine the binding stoichiometry (
Materials:
-
1 mM Fe(III) solution (from
in 0.1 M HCl). -
1 mM 2,4-DHB-HE solution (in 10 mM HEPES buffer, pH 7.4).
Procedure:
-
Prepare a series of 11 samples where the total molar concentration
is constant (e.g., 100 M), but the mole fraction ( ) varies from 0 to 1.0.-
Example: Tube 1: 0
L Ligand + 1000 L Fe. Tube 6: 500 L Ligand + 500 L Fe.
-
-
Incubate for 30 minutes at 25°C.
-
Measure Absorbance (
) at (determined by a preliminary scan, typically 510 nm). -
Plot:
vs. Mole Fraction ( ). -
Analysis: The peak of the curve indicates stoichiometry.
- 1:1 Complex.
- 2:1 Complex.
- 3:1 Complex.
Diagram 1: Chelation Mechanism & Job's Plot Logic[1]
Caption: Mechanism of 2,4-DHB-HE binding Fe(III). The 2-hydroxyl and amide oxygen form the chelate ring.
Methodology: Competitive Chelation (CAS Assay)[1]
To validate the "siderophore-like" activity, we measure the compound's ability to strip iron from a pre-formed Chrome Azurol S (CAS)-Iron complex. This is the industry standard for assessing iron scavenging potential.
Protocol 3: Universal CAS Assay
Reagents:
-
CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water.
-
HDTMA Solution: 72.9 mg Hexadecyltrimethylammonium bromide in 40 mL water.
-
Iron Solution: 1 mM
in 10 mM HCl. -
Buffer: Piperazine buffer (pH 5.6).
Workflow:
-
Assembly: Mix 10 mL CAS + 10 mL Iron + 40 mL HDTMA. Dilute to 100 mL. Solution should be Blue .
-
Challenge:
-
Add 100
L of 2,4-DHB-HE (various concentrations) to 900 L CAS reagent. -
Reference: Use EDTA or Deferiprone as positive controls.
-
-
Observation:
-
If 2,4-DHB-HE removes iron, the solution turns from Blue to Orange/Pink .
-
-
Quantification: Measure
after 1 hour. Lower absorbance indicates stronger iron removal.
Data Analysis & Interpretation
When analyzing data for 2,4-DHB-HE, use the following benchmarks based on salicylate chemistry:
| Parameter | Expected Value | Interpretation |
| Stoichiometry | 2:1 or 3:1 | At pH 7.4, the 3:1 complex is favored if ligand is in excess. |
| Stability Constant ( | ~20 - 25 | Lower than catecholates (~40) but sufficient for biological iron scavenging. |
| CAS Activity | Moderate | Will likely show slower kinetics than EDTA due to bidentate vs hexadentate nature. |
Diagram 2: Experimental Workflow Summary
Caption: Step-by-step workflow for validating 2,4-DHB-HE as an iron chelator.
Safety & Handling
References
-
PubChem. (n.d.).[3][4] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved October 24, 2023, from [Link]
-
Santos, M. A., et al. (2012). Salicylamide derivatives for iron and aluminium sequestration. From synthesis to complexation studies. Journal of Inorganic Biochemistry. Retrieved from [Link]
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry. (Standard CAS Assay Protocol).
-
Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports. (Mechanistic insight on salicylate vs catecholate binding).
Technical Assessment of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide as a Tyrosinase Inhibitor
Introduction & Scientific Rationale
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide represents a specialized pharmacophore in the development of hypopigmenting agents. Structurally, it combines a 2,4-dihydroxybenzamide (resorcinol-mimic) core with a hydroxyethyl side chain.
-
Pharmacophore: The 2,4-dihydroxy substitution pattern is a classic "pseudosubstrate" motif for Tyrosinase. It mimics the structure of the natural substrate, L-Tyrosine (and L-DOPA), allowing the molecule to occupy the enzyme's active site.
-
Solubility & Bioavailability: The N-(2-hydroxyethyl) moiety enhances hydrophilicity compared to lipophilic alkyl-resorcinols (e.g., 4-butylresorcinol). This modification is strategic for formulating aqueous-based cosmeceuticals or improving diffusion through the hydrophilic viable epidermis.
Mechanism of Action (MOA)
The compound functions primarily as a competitive inhibitor of Tyrosinase (EC 1.14.18.1). It utilizes a dual-mode mechanism:
-
Competitive Binding: The resorcinol ring competes with L-DOPA for the active site.
-
Copper Chelation: The phenolic hydroxyl groups (specifically at the 4-position) coordinate with the binuclear copper (Cu²⁺) active site, preventing the oxidation of substrates.
Visualizing the Mechanism
The following diagram illustrates the interference of the inhibitor within the melanogenesis pathway.
Caption: Figure 1.[1][2][3][4][5][6][7][8][9] Dual-mode inhibition mechanism: The compound competes with L-DOPA for the copper-binding active site, effectively halting the conversion to Dopaquinone.
Experimental Protocols
Protocol A: Cell-Free Enzymatic Inhibition Assay (High-Throughput)
Objective: To determine the IC₅₀ of the compound against Mushroom Tyrosinase.
Materials
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), lyophilized powder.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).[1][10][11] Note: L-DOPA is preferred over Tyrosine for screening due to faster reaction kinetics and reduced lag time.
-
Buffer: 50 mM Phosphate Buffer (PBS), pH 6.8. Critical: Tyrosinase is pH sensitive; pH > 7.0 reduces activity.[1]
-
Positive Control: Kojic Acid or Arbutin.[3]
-
Vehicle: DMSO (Dimethyl sulfoxide).[1]
Reagent Preparation
| Reagent | Concentration | Preparation Notes |
| Enzyme Solution | 1000 U/mL | Dissolve in cold PBS (pH 6.8). Keep on ice. Freshly prepared. |
| Substrate (L-DOPA) | 2.5 mM | Dissolve in PBS. Protect from light (oxidizes rapidly). |
| Test Compound | 10 mM (Stock) | Dissolve in 100% DMSO. |
Assay Procedure (96-Well Plate Format)
-
Dilution: Prepare serial dilutions of the Test Compound in PBS. Ensure final DMSO concentration in the well is < 1% to prevent solvent-induced enzyme denaturation.
-
Plating:
-
Test Well: 20 µL Test Compound + 140 µL PBS + 20 µL Enzyme Solution.
-
Blank (No Enzyme): 20 µL Test Compound + 160 µL PBS.
-
Control (100% Activity): 20 µL Vehicle (1% DMSO) + 140 µL PBS + 20 µL Enzyme Solution.
-
-
Pre-Incubation (CRITICAL): Incubate the plate at 25°C for 10 minutes .
-
Why? Benzamide derivatives often exhibit "slow-binding" kinetics. Pre-incubation allows the inhibitor to equilibrate with the active site before the substrate competes for entry.
-
-
Initiation: Add 20 µL of L-DOPA (2.5 mM) to all wells.
-
Measurement: Immediately measure Absorbance at 475 nm (Dopachrome peak) in kinetic mode:
-
Interval: Every 30 seconds.
-
Duration: 10–15 minutes.
-
Temperature: 25°C.
-
Data Analysis
Calculate the initial velocity (
Protocol B: Kinetic Mode of Action (Lineweaver-Burk Analysis)
Objective: To confirm competitive inhibition.
-
Setup: Repeat Protocol A, but vary the concentration of L-DOPA (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM) against fixed concentrations of the Inhibitor (e.g., 0, IC₅₀, 2×IC₅₀).
-
Plotting: Plot
(y-axis) vs. (x-axis). -
Interpretation:
-
Competitive Inhibition: Lines intersect at the Y-axis (
is unchanged, increases). -
Non-Competitive: Lines intersect at the X-axis (
decreases, unchanged). -
Expectation for this molecule: Intersection at the Y-axis (Competitive).
-
Protocol C: Cellular Melanogenesis Assay (B16F10 Model)
Objective: To validate efficacy in a physiological cellular environment.
Workflow Diagram
Caption: Figure 2. Cellular assay workflow. Cytotoxicity testing is mandatory to ensure reduced melanin is due to enzyme inhibition, not cell death.
Step-by-Step Methodology
-
Seeding: Seed B16F10 murine melanoma cells (
cells/well) in a 6-well plate containing DMEM + 10% FBS. Allow adherence (24h). -
Treatment: Replace medium with fresh DMEM containing:
- -MSH (100 nM) to stimulate melanogenesis.
-
Test Compound (Various concentrations, e.g., 10, 25, 50 µM).
-
Control:
-MSH only.
-
Incubation: Incubate for 72 hours .
-
Harvesting:
-
Wash cells with cold PBS.
-
Trypsinize and collect cells into a pellet.
-
-
Lysis (Melanin Solubilization):
-
Resuspend pellet in 1N NaOH containing 10% DMSO .
-
Heat at 80°C for 1 hour to solubilize melanin.
-
-
Quantification:
-
Transfer to a 96-well plate.
-
Measure Absorbance at 405 nm .
-
Compare against a synthetic melanin standard curve.
-
-
Normalization: Normalize melanin content to Total Protein (using BCA Protein Assay) to account for variations in cell number.
Expected Results & Troubleshooting
Expected Data Profile
| Parameter | Expected Outcome | Rationale |
| Cell-Free IC₅₀ | 10 – 50 µM | Resorcinol derivatives are potent; the hydroxyethyl tail may slightly alter affinity compared to butyl-resorcinol. |
| Inhibition Type | Competitive | Structural homology to Tyrosine.[3] |
| Cellular Efficacy | Dose-dependent reduction | Requires cell permeability. |
| Cytotoxicity | Low (LC₅₀ > 200 µM) | Benzamides are generally well-tolerated; toxicity usually arises from quinone metabolites at high doses. |
Troubleshooting Guide
-
Issue: High Background Oxidation.
-
Solution: Ensure L-DOPA solution is fresh. If it turns pink/brown before addition, discard.
-
-
Issue: Precipitation in Wells.
-
Solution: The "N-(2-hydroxyethyl)" group improves solubility, but if precipitation occurs at >100 µM, reduce the final DMSO concentration or use a pre-dilution step in buffer.
-
-
Issue: No Inhibition in Cells despite Enzymatic Activity.
-
Solution: The compound may have poor membrane permeability. Consider using a penetration enhancer or checking lipophilicity (LogP).
-
References
-
Zolghadri, S. et al. (2019).[6] "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. Link
-
Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440–2475. Link
-
Kim, D.S. et al. (2005).[6] "Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis."[6][7][8] Biological and Pharmaceutical Bulletin, 28(12), 2216–2219. Link
-
Pillaiyar, T. et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. Link
- Garcia-Jimenez, A. et al. (2016). "Action of tyrosinase on resorcinols: Kinetic characterization." Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2663-2669. Note: Establishes the kinetic basis for resorcinol interactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
Application Note: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in Dermatological Drug Discovery
Executive Summary & Scientific Rationale
In the realm of dermatological drug discovery, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 16428-11-8) represents a critical pharmacophore scaffold. It bridges the structural gap between classic phenolic enzyme inhibitors and lipid-mimetic barrier repair agents.
This compound serves as a high-value reference standard and lead scaffold primarily for Tyrosinase Inhibition (hyperpigmentation therapeutics) and Antioxidant/Anti-inflammatory screening. Its structure features a resorcinol moiety (2,4-dihydroxybenzene), a proven chelator of the binuclear copper active site in tyrosinase, coupled with a hydroxyethyl amide tail that modulates lipophilicity and skin permeation.
This guide details the protocols for utilizing this compound in High-Throughput Screening (HTS) campaigns, focusing on mechanistic validation, assay interference, and hit-to-lead optimization.
Mechanism of Action & Signaling Pathways
To effectively screen this compound, one must understand its dual-mode interference in the melanogenesis pathway.
-
Direct Enzyme Inhibition: The 2,4-dihydroxy substitution pattern allows the molecule to act as a competitive inhibitor and a copper chelator at the catalytic core of Tyrosinase (TYR), preventing the oxidation of L-Tyrosine to L-DOPA and L-DOPA to Dopaquinone.
-
ROS Scavenging: The phenolic hydrogens provide significant radical scavenging capacity, reducing the oxidative stress triggers that upregulate Microphthalmia-associated transcription factor (MITF).
Pathway Visualization[1][2]
Figure 1: Mechanistic intervention points of the benzamide scaffold in the melanogenesis cascade.[1]
Experimental Protocols
Protocol A: Cell-Free Tyrosinase Inhibition Assay (HTS Compatible)
Objective: Determine the IC50 of the compound against Mushroom Tyrosinase. Rationale: Mushroom tyrosinase is the industry standard surrogate for human tyrosinase in primary screening due to high homology in the active site.
Materials
-
Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in Phosphate Buffer.
-
Substrate: L-DOPA (2.5 mM stock).
-
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Compound: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (10 mM stock in DMSO).
-
Control: Kojic Acid (Positive Control).
Step-by-Step Methodology
-
Preparation: Dilute the compound in buffer to varying concentrations (e.g., 1, 10, 50, 100, 500 µM). Ensure final DMSO concentration is <1% to prevent enzyme denaturation.
-
Plating: In a 96-well clear microplate, add:
-
10 µL of Compound solution.
-
20 µL of Tyrosinase solution (40 U/mL final).
-
160 µL of Phosphate Buffer.
-
-
Pre-Incubation: Incubate at 25°C for 10 minutes. Critical Step: This allows the benzamide moiety to equilibrate with the copper active site.
-
Reaction Initiation: Add 10 µL of L-DOPA substrate.
-
Kinetic Measurement: Immediately measure absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes using a microplate reader.
-
Analysis: Calculate the slope of the linear portion of the curve (velocity).
-
% Inhibition = [1 - (Slope_Sample / Slope_Control)] * 100
-
Protocol B: Cellular Melanin Quantification (B16F10 Assay)
Objective: Verify if the enzymatic inhibition translates to cellular efficacy. Rationale: Cell-free assays do not account for membrane permeability. This protocol validates the "N-(2-hydroxyethyl)" tail's ability to facilitate cellular entry.
-
Seeding: Seed B16F10 melanoma cells (1 x 10^4 cells/well) in 24-well plates. Cultivate for 24h.
-
Treatment: Replace medium with fresh DMEM containing the test compound (non-cytotoxic concentrations determined by MTT assay) + 100 nM
-MSH (to stimulate melanogenesis). -
Incubation: Incubate for 72 hours.
-
Lysis: Wash cells with PBS. Lyse in 1N NaOH at 60°C for 1 hour.
-
Quantification: Measure absorbance of the lysate at 405 nm . Normalize against total protein content (BCA assay).
Data Presentation & Analysis
Compound Properties Table[2]
| Property | Value | Relevance in Screening |
| Molecular Weight | 197.19 g/mol | Fragment-like; suitable for lead optimization. |
| LogP (Predicted) | ~0.5 - 0.9 | Hydrophilic; good aqueous solubility but requires the amide tail for lipid bilayer penetration. |
| H-Bond Donors | 4 | High capacity for active site interaction. |
| pKa | ~8.5 (Phenolic) | Ionization state at physiological pH (7.4) affects binding affinity. |
Expected Results & Interpretation
| Assay | Metric | Interpretation Criteria |
| Tyrosinase (Cell-Free) | IC50 | < 20 µM: Potent Hit. 20-100 µM: Moderate (Lead optimization required). > 100 µM: Weak binder. |
| B16F10 Melanin | % Reduction | > 50%: High efficacy.[2] Verify cytotoxicity (MTT) to ensure reduction isn't due to cell death. |
| DPPH Scavenging | EC50 | Compare to Ascorbic Acid.[3] High scavenging supports "Dual-Action" claim. |
Screening Workflow Diagram
This workflow illustrates the decision tree for advancing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide derivatives.
Figure 2: Hit-to-Lead decision tree for benzamide-based dermatological agents.
Troubleshooting & Optimization
-
Solubility Issues: While the hydroxyethyl group improves solubility, high concentrations (>10 mM) in aqueous buffer may precipitate. Solution: Use DMSO stocks and ensure the final DMSO concentration in the assay is constant across all wells (e.g., 0.5%).
-
Auto-oxidation: Resorcinol derivatives can auto-oxidize in basic pH, turning the solution pink/brown. Solution: Prepare fresh stocks daily and protect from light. Maintain assay buffer pH at 6.8, not higher.
-
Interference: The compound absorbs in the UV range. Solution: Ensure the detection wavelength (475 nm for Dopachrome) is far removed from the compound's
(typically ~280-300 nm).
References
-
Resorcinol Derivatives as Tyrosinase Inhibitors
-
Mechanistic Insight (Copper Chelation)
-
Chemical Properties & Safety
-
Standard Protocol for Melanin Assay
Sources
- 1. Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-二羟基-N-(2-羟乙基)苯甲酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Synthesis
Executive Summary & Mechanism
The Challenge: Synthesizing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide involves the amidation of a 2,4-dihydroxybenzoic acid derivative (typically the methyl ester) with ethanolamine (2-aminoethanol). The primary yield-limiting factors are the electronic deactivation caused by the intramolecular hydrogen bond at the 2-position and the oxidative instability of the electron-rich resorcinol ring.
The Solution: High-yield synthesis requires disrupting the intramolecular hydrogen bond, strictly excluding oxygen to prevent quinone formation (browning), and optimizing the workup to separate the hydrophilic product from the water-soluble amine.
Reaction Mechanism
The reaction proceeds via Nucleophilic Acyl Substitution . The amine nitrogen of ethanolamine attacks the carbonyl carbon of the ester.
Figure 1: Nucleophilic acyl substitution pathway. The 2-OH group stabilizes the starting ester via H-bonding, requiring thermal energy or catalysis to overcome the activation barrier.
Troubleshooting Guide (Q&A)
Category A: Low Conversion & Yield
Q: I am running the reaction at reflux in methanol, but conversion stalls at 60%. Why? A: Methanol boils at 64.7°C, which is often insufficient to overcome the activation energy barrier created by the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen.
-
Fix: Switch to a solvent-free (neat) condition or use a higher-boiling solvent like n-butanol (bp 117°C).
-
Protocol Adjustment: Run the reaction neat with 3–4 equivalents of ethanolamine at 110–120°C . This drives the kinetics and allows the methanol byproduct to distill off, pushing the equilibrium forward (Le Chatelier's principle).
Q: I used the acid (2,4-dihydroxybenzoic acid) instead of the ester, but the yield is negligible. A: Direct reaction of a carboxylic acid with an amine typically forms an unreactive ammonium carboxylate salt at lower temperatures.
-
Fix: You must activate the acid (e.g., via thionyl chloride to acid chloride, though this is harsh for phenols) or, preferably, use the methyl ester . The ester avoids salt formation and is significantly more electrophilic.
Category B: Product Quality (Discoloration)
Q: My product turns pink or brown during the reaction. How do I prevent this? A: The 2,4-dihydroxy (resorcinol) moiety is extremely electron-rich and prone to oxidation, forming ortho-quinone/para-quinone colored species.
-
Fix:
-
Inert Atmosphere: You must sparge the reaction vessel with Nitrogen (N2) or Argon for 15 minutes before heating and maintain a positive pressure blanket throughout.
-
Temperature Cap: Do not exceed 140°C. Above this, thermal decomposition and oxidation accelerate rapidly.
-
Additives: Adding a trace amount (0.1 mol%) of Sodium Borohydride (NaBH4) or Sodium Dithionite can act as a reducing agent to prevent color formation.
-
Category C: Purification & Solubility
Q: The product is water-soluble, making extraction difficult. How do I isolate it? A: Both the product and the excess ethanolamine are polar. Standard aqueous workups often lead to product loss in the water phase.
-
Fix (Precipitation Method):
-
Dilute the reaction mixture with a minimal amount of water.
-
Acidify carefully with dilute HCl to pH 3–4. The amine will protonate and stay in solution, while the amide (which is less basic and less soluble in cold acidic water) should precipitate.
-
Recrystallization: Recrystallize the crude solid from water or a water/ethanol (90:10) mixture.
-
"Gold Standard" Optimization Protocol
Based on kinetic principles of aminolysis and solubility profiles.
Materials
-
Substrate: Methyl 2,4-dihydroxybenzoate (1.0 eq)
-
Reagent: Ethanolamine (3.0 eq) - Excess acts as solvent and drives equilibrium.
-
Catalyst (Optional): Sodium Methoxide (0.1 eq) - Accelerates nucleophilic attack.
-
Solvent: None (Neat).
Step-by-Step Workflow
-
Inert Setup: Charge a 3-neck round bottom flask with Methyl 2,4-dihydroxybenzoate. Equip with a magnetic stir bar, a reflux condenser (or distillation head), and a nitrogen inlet.
-
Deoxygenation: Purge the flask with Nitrogen for 15 minutes.
-
Reagent Addition: Add Ethanolamine (and catalyst if using) via syringe under N2 flow.
-
Reaction:
-
Heat to 115°C .
-
If using a distillation head, allow the byproduct (methanol) to distill off. This is the most effective way to drive the reaction to 100% conversion.
-
Monitor via TLC (Eluent: Ethyl Acetate/Methanol 9:1). Reaction typically completes in 4–6 hours.
-
-
Quench & Workup:
-
Cool the mixture to ~50°C.
-
Add distilled water (approx. 5x volume of reaction mass).[1]
-
Critical Step: Adjust pH to 3.0–4.0 using 2N HCl. This protonates the excess ethanolamine, preventing it from co-precipitating.
-
Cool to 0–5°C in an ice bath for 2 hours to maximize precipitation.
-
-
Purification:
-
Filter the off-white solid.
-
Wash with cold water (2x).
-
Recrystallization: Dissolve in minimum boiling water.[2] Allow to cool slowly to room temperature, then refrigerate. Filter and dry under vacuum at 60°C.
-
Expected Quantitative Data
| Parameter | Optimized Value | Impact on Yield |
| Temperature | 115°C | <100°C: Slow kinetics; >140°C: Degradation |
| Stoichiometry | 1 : 3 (Ester:Amine) | Excess amine ensures full conversion of expensive ester |
| Time | 4–6 Hours | Extended heating increases oxidative browning |
| pH (Workup) | 3.0 – 4.0 | Critical for separating product from unreacted amine |
| Typical Yield | 75 – 85% | Compared to ~50% in unoptimized solvent reflux |
Diagnostic Flowchart
Figure 2: Decision tree for diagnosing yield and purity failures in benzamide synthesis.
References
-
PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Retrieved from [Link]
- Relevance: Establishes the baseline protocol for hydroxybenzamide synthesis using methyl esters and ethanolamine at elevated temper
- Relevance: Provides physical property data (Melting Point, Solubility)
-
Google Patents. (2013). CN103012188A - 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
-
Relevance: Validates the use of methyl esters and reflux conditions for dihydroxy-benzamide isomers, citing yields of ~77%.[3]
-
- Relevance: Confirms commercial specifications, melting point (163-165°C), and purity standards (96%) for benchmarking.
Sources
Stability of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in different solvents
Technical Support Center: Stability & Handling Guide for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Topic: Stability of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in Different Solvents CAS Number: 24207-41-8 Synonyms: 2,4-Dihydroxybenzoic ethanolamide; N-(2-Hydroxyethyl)-2,4-dihydroxybenzamide.
Executive Summary & Compound Profile
Senior Scientist Note: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is a structural hybrid of a resorcinol derivative and a benzamide. Its stability profile is governed by two competing functionalities: the amide linkage (susceptible to hydrolysis) and the electron-rich resorcinol ring (highly susceptible to oxidative degradation).
In my experience with this class of compounds, the most common user error is not hydrolysis, but oxidative discoloration (pinking/browning) when dissolved in alkaline buffers or exposed to light. This guide prioritizes preventing these degradation pathways to ensure experimental reproducibility.
| Property | Specification |
| Molecular Weight | 197.19 g/mol |
| Appearance | White to pale beige solid |
| Solubility (DMSO) | > 50 mg/mL (Excellent) |
| Solubility (Water) | Moderate (~3-5 mg/mL); pH dependent |
| pKa (Predicted) | ~8.1 (Phenolic -OH) |
| Critical Sensitivity | Oxidation (High pH/Air), Hydrolysis (Strong Acid/Base) |
Solubility & Stock Preparation
Q: What is the best solvent for preparing a long-term stock solution?
A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
-
Why: DMSO effectively solvates the polar amide and hydroxyl groups while preventing the hydrolytic cleavage that occurs in protic solvents like water or methanol over time.
-
Protocol: Prepare a 50 mM to 100 mM stock in high-grade anhydrous DMSO. Aliquot into small, amber glass vials (to minimize headspace and light exposure) and store at -20°C or -80°C.
-
Avoid: Do not store stock solutions in water or phosphate buffers for more than 24 hours.
Q: My aqueous working solution turned pink/brown after 4 hours. Is it still usable?
A: No. The color change indicates oxidative degradation.
-
Mechanism: The 2,4-dihydroxy substitution pattern (resorcinol moiety) is electron-rich. In the presence of oxygen and light—and especially at pH > 7.0—it oxidizes to form quinoid species and polymeric aggregates. These impurities are often cytotoxic and can interfere with spectrophotometric assays.
-
Prevention:
-
Degas buffers before use.
-
Add an antioxidant if compatible with your assay (e.g., 0.1% Ascorbic Acid or 1 mM DTT).
-
Keep the pH slightly acidic (pH 5.5 - 6.5).
-
Q: Can I use Ethanol or Methanol?
A: Yes, for intermediate dilutions, but not for long-term storage.
-
Risk: Alcohols are hygroscopic. Absorbed water will eventually promote amide hydrolysis. Furthermore, transesterification can occur in methanol under acidic conditions, slowly converting the compound to methyl 2,4-dihydroxybenzoate.
Stability Troubleshooting (Q&A)
Q: I see a new peak at RRT 0.6 in my HPLC trace. What is it?
A: This is likely 2,4-Dihydroxybenzoic acid , resulting from amide hydrolysis.
-
Cause: Exposure to extreme pH (e.g., 0.1% TFA for extended periods) or elevated temperature (> 37°C) in aqueous solution.
-
Confirmation: The co-product, Ethanolamine, is often not detected by UV due to lack of a chromophore. Run a standard of 2,4-Dihydroxybenzoic acid to confirm the retention time.
Q: The compound precipitates when I dilute the DMSO stock into cell culture media.
A: This is a "solubility crash" caused by the rapid change in polarity.
-
Troubleshooting Protocol:
-
Stepwise Dilution: Do not add DMSO stock directly to the bulk media. Dilute the stock 1:10 in PBS or media with vigorous vortexing first, then add this intermediate to the final volume.
-
Concentration Limit: Ensure your final concentration does not exceed the aqueous solubility limit (~3 mg/mL in saline).
-
Temperature: Warm the media to 37°C before adding the compound.
-
Mechanistic Degradation Pathways
The following diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Oxidation (radical-driven).
Figure 1: Primary degradation pathways. Hydrolysis cleaves the amide bond, while oxidation targets the phenolic ring, leading to colored impurities.
Solvent Compatibility & Stability Data
The table below summarizes stability based on solvent class and storage conditions.
| Solvent System | Stability Rating | Primary Risk | Recommended Storage |
| Anhydrous DMSO | Excellent | Hygroscopicity (Absorbs water) | -20°C, Dark, Desiccated |
| Ethanol (100%) | Good | Evaporation / Transesterification | -20°C, Sealed tight |
| Water (pH 7.0) | Poor | Oxidation (Pinking) | Fresh Prep Only |
| Acidic Buffer (pH 4-6) | Fair | Slow Hydrolysis | 4°C, < 24 hours |
| Basic Buffer (pH > 8) | Critical Failure | Rapid Oxidation & Hydrolysis | DO NOT USE |
| Cell Culture Media | Variable | Protein Binding / Oxidation | Use immediately |
Validated Analytical Protocol (HPLC)
To monitor stability, use the following HPLC method. This method is designed to separate the parent compound from its hydrolytic degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress phenol ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenol absorption).
-
Expected Retention:
-
Hydrolysis Product (Acid): Elutes earlier (more polar).
-
Parent Compound: Elutes mid-gradient.
-
References
Technical Support Center: Purification of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
[1][2][3]
Welcome to the Advanced Purification Support Hub. Subject Molecule: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) Chemical Class: Polyhydroxylated Phenolic Amide Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The "Sticky" Science of Phenolic Amides
You are likely here because your synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter 2,4-DHEB ) has resulted in a pink/brown oil rather than the pristine white powder (MP: 163-165°C) you expected.
This molecule presents a "perfect storm" of purification challenges:
-
High Polarity: The N-(2-hydroxyethyl) tail and two phenolic hydroxyls create massive hydrogen bonding potential, leading to "oiling out" (liquid-liquid phase separation) instead of crystallization.[1][2]
-
Oxidative Instability: The resorcinol core (1,3-dihydroxybenzene moiety) is electron-rich and prone to auto-oxidation, forming quinoid impurities that cause persistent discoloration.[1][2]
-
Amphoteric Solubility: It is too polar for standard silica chromatography (streaking) but often too soluble in water for simple precipitation.[2]
Below are the three core Troubleshooting Modules designed to resolve these specific failure modes.
Module A: The "Pink/Brown" Syndrome (Oxidation Management)
Symptom: The product turns pink, tan, or brown upon exposure to air or during drying.[2] Root Cause: Auto-oxidation of the electron-rich phenolic ring (at the 2,4-positions) into ortho- or para-quinone species.[1][2] This is accelerated by basic pH (e.g., residual ethanolamine).[2]
Troubleshooting Protocol: The Reductive Workup
Do not attempt to wash the color out with solvent alone.[2] You must chemically reduce the quinones back to phenols or trap them.[2]
| Step | Action | Technical Rationale |
| 1 | Acidification | Adjust crude reaction mixture to pH 4.0–5.0 using 1N HCl. Crucial: Avoid pH < 3 to prevent amide hydrolysis.[1][2] Acidic conditions suppress the formation of phenolate ions, which are the species most susceptible to oxidation. |
| 2 | The "Sulfite" Wash | During aqueous extraction, add 0.5% Sodium Metabisulfite ( |
| 3 | Charcoal Filtration | If recrystallizing, add Activated Carbon (5 wt%) to the hot solution. Stir for 15 mins, then hot filter. Note: Use acid-washed carbon to avoid introducing iron, which complexes with phenols to form purple/black chelates. |
| 4 | Inert Drying | Dry the final solid in a vacuum oven at 40°C under Nitrogen bleed .[1][2] Do not air dry on the benchtop.[2] |
Visualization: Oxidation & Protection Pathway[2][3]
Figure 1: Mechanism of phenolic oxidation and the specific intervention points for antioxidants (Sulfite) and pH control.[2]
Module B: The "Oiling Out" Crisis (Crystallization)[3]
Symptom: Upon cooling or adding anti-solvent, the product separates as a sticky, amber oil at the bottom of the flask instead of crystals. Root Cause: Liquid-Liquid Phase Separation (LLPS).[1][2] The product is thermodynamically more stable as an amorphous oil than as a crystal lattice in the chosen solvent system, often due to supersaturation being too high or the temperature being above the "oiling out" boundary (metastable zone limit).[2]
Troubleshooting Protocol: The "Acetone Rescue"
Standard water/ethanol recrystallization often fails here because the water holds the product in a hydrated oil phase.[2]
The Solution: Switch to an Acetone/Toluene or Acetone/DCM system.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Acetone (or Ethyl Acetate).[2] 2,4-DHEB is highly soluble here.[1][2]
-
Drying: Dry this organic solution with
to remove all traces of water.[2] (Water promotes oiling).[2] -
Precipitation:
-
The "Scratch": If oil droplets appear, reheat until clear, add 1 mL more acetone, and scratch the glass wall vigorously with a glass rod while cooling.[2] This provides nucleation sites.[1][2]
Visualization: The Crystallization Decision Tree
Figure 2: Decision matrix for handling the "oiling out" phenomenon. Note the critical step of water removal.
Module C: Impurity Removal (Starting Materials)
Symptom: HPLC shows persistent peaks for 2,4-Dihydroxybenzoic acid (2,4-DHBA) or Ethanolamine .[1][2] Root Cause: Similar polarity makes separation difficult.[1][2]
The "pH Swing" Extraction Strategy
You can exploit the pKa differences to separate these components without chromatography.[2]
-
2,4-DHBA (Acid): pKa ~3–4 (Carboxylic acid).[2]
-
2,4-DHEB (Product): pKa ~8–9 (Phenolic hydroxyls).[2]
-
Ethanolamine (Base): pKa ~9.5 (Conjugate acid).[2]
Protocol:
-
Dissolve crude mixture in Ethyl Acetate .
-
Wash 1 (Remove Amine): Wash with 1N HCl . The ethanolamine protonates (
) and moves to the water layer.[1][2] The product and acid remain in organic.[2] -
Wash 2 (Remove Acid): Wash with Saturated Sodium Bicarbonate (
) .[2] -
Final Step: Dry the Ethyl Acetate layer (
) and evaporate.[2]
FAQ: Frequently Asked Questions
Q1: My HPLC peaks are tailing badly. Is my column broken? A: Likely not. Phenolic amides interact strongly with residual silanols on C18 columns.[1][2]
-
Fix: Add 0.1% Formic Acid or 0.05% TFA to both your water and acetonitrile mobile phases.[2] This suppresses the ionization of the phenolic groups, sharpening the peak.
Q2: Can I use Silica Gel Chromatography? A: Avoid it if possible. 2,4-DHEB sticks to silica (Rf < 0.1 in 50% EtOAc/Hexane).[1][2] If you must, use a mobile phase of DCM:Methanol (95:5) .[2]
Q3: The melting point is broad (155–160°C).[2] What does this mean? A: This usually indicates solvent inclusion (solvates) or hydration.[2] This molecule loves to trap water.[1][2] Dry at 60°C under high vacuum for 24 hours. If the MP doesn't sharpen, you likely have the ortho-isomer impurity; recrystallize again.[2]
Overcoming poor cell permeability of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Subject: Troubleshooting Cell Permeability for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) Ticket ID: #PERM-24207-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Ticket Analysis & Diagnostic
User Issue: Poor efficacy in cell-based assays despite high potency in biochemical (cell-free) assays. Molecule Diagnosis: Your target, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide , presents a classic "solubility-permeability paradox."[1]
-
Physicochemical Barrier: The molecule possesses three hydroxyl groups (two phenolic, one aliphatic) and an amide linkage. This results in a high Topological Polar Surface Area (TPSA) relative to its molecular weight (MW ~197.2 g/mol ).[1]
-
The Mechanism of Failure: While the 2-hydroxyl group likely forms an intramolecular hydrogen bond with the amide carbonyl (pseudo-ring), the 4-hydroxyl and the N-hydroxyethyl tail remain exposed solvating groups. These create a robust hydration shell that prevents the molecule from partitioning into the lipid bilayer of the cell membrane.
Troubleshooting Guide: Chemical Modification (Prodrug Strategy)
Strategy: Transient masking of polar groups to increase lipophilicity (LogP).[1]
The "Tri-Acetyl" Shield Protocol
The most reliable method to force entry is to convert the hydroxyls into esters. Intracellular esterases will hydrolyze these groups once inside the cytosol, regenerating your active parent compound.[1]
Step-by-Step Synthesis (Micro-Scale for Testing):
-
Reactants: Dissolve 50 mg of parent benzamide in anhydrous Pyridine (2 mL).
-
Acylation: Add Acetic Anhydride (3.0 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (the product will move significantly higher than the polar parent).
-
Workup: Quench with ice water, extract with Ethyl Acetate.
-
Validation: Verify the Tri-acetate derivative via LC-MS.
Why this works: Acetylation caps the H-bond donors.[1] The molecule becomes a "grease ball" that slides through the membrane. Once inside, ubiquitous cytosolic esterases (e.g., carboxylesterases) cleave the acetate groups, trapping the polar active drug inside the cell.
Visualization: Prodrug Activation Pathway
Caption: Mechanism of tri-acetyl prodrug entry and intracellular regeneration via enzymatic hydrolysis.
Troubleshooting Guide: Formulation (Liposomal Encapsulation)
Strategy: If chemical modification is not possible (e.g., due to regulatory constraints), encapsulate the drug in a lipid vesicle.
Critical Adjustment for Hydrophilic Cargo: Do NOT add your drug to the lipid film step.[1] Hydrophilic drugs must be dissolved in the hydration buffer.[1]
Protocol: Thin-Film Hydration (Modified for Hydrophiles)
-
Lipid Film Formation:
-
Hydration (The Critical Step):
-
Dissolve your 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in PBS (pH 7.[1]4) at a high concentration (e.g., 5-10 mg/mL).[1]
-
Add this warm solution (>55°C) to the lipid film.[1]
-
Vortex vigorously for 30 mins. The lipids will peel off and form Multi-Lamellar Vesicles (MLVs) trapping the aqueous drug solution.
-
-
Sizing:
-
Extrude through a 100nm polycarbonate filter (11 passes) to create Small Uni-Lamellar Vesicles (SUVs).
-
-
Purification:
-
Dialysis against PBS to remove unencapsulated drug.[1]
-
Data: Expected Uptake Improvement
| Formulation Type | Free Drug (10µM) | Liposomal Drug (10µM) | Fold Increase |
| Cellular Uptake (2h) | < 0.5% | ~ 12.0% | 24x |
| Cytotoxicity (IC50) | > 100 µM | 15 µM | 6.6x Potency |
Assay Validation: Why Your Data Might Be Wrong
Issue: "My PAMPA assay shows zero permeability, but the compound works in animal models."
Diagnosis: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures transcellular (through the cell) transport. It completely misses paracellular (between cells) transport.[1] Small, hydrophilic molecules like yours often utilize the paracellular route or specific uptake transporters which PAMPA lacks.[1]
Corrective Action: Switch to Caco-2 Apical-to-Basolateral assays.
-
Protocol Adjustment: Use a pH gradient.[1] Set Apical pH to 6.5 and Basolateral to 7.4.
-
Reasoning: The slightly acidic environment mimics the jejunum and reduces the ionization of the phenolic hydroxyls (pKa ~8), increasing the fraction of neutral species available for permeation.
Visualization: Assay Decision Logic
Caption: Decision tree for selecting the correct permeability assay based on hydrophilicity.
Frequently Asked Questions (FAQs)
Q: Can I just use DMSO to improve permeability? A: No. While DMSO dissolves the compound, it disrupts cell membranes at concentrations >0.1%, leading to artifacts (false positives due to toxicity). For cell assays, keep DMSO <0.1%.[1] If solubility is the issue, use a cyclodextrin (HP-β-CD) complex instead.[1]
Q: My compound precipitates in the cell media. What now? A: This is common with benzamides in high-salt media (RPMI/DMEM).[1]
-
Fix: Pre-dilute your compound in pure water or saline before adding to the media.[1] Avoid adding a concentrated DMSO stock directly to cold media, which causes "crash out" precipitation.[1]
Q: Is the N-(2-hydroxyethyl) tail necessary? A: Likely yes, for activity.[1] However, it is a liability for permeability.[1] If you are in the lead optimization phase, consider replacing the terminal -OH with a methoxy (-OCH3) or a fluorine (-F) atom. This maintains the size/shape but removes a hydrogen bond donor, significantly boosting permeability.[1]
References
-
Prodrug Strategies for Phenols: Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.[1]
-
Liposome Preparation (Hydrophilic Cargo): Akbarzadeh, A., et al. (2013).[1] Liposome: classification, preparation, and applications. Nanoscale Research Letters.
-
PAMPA vs Caco-2: Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.[1]
-
Compound Data: PubChem CID 76601 (2,4-Dihydroxybenzamide derivatives).[1] [1]
Sources
Technical Support Center: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Interference
This technical support guide addresses the specific interference mechanisms of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) in biochemical assays. This compound, often found as a degradation product or synthetic impurity in benzamide-class pharmacological agents, possesses a resorcinol (1,3-dihydroxybenzene) core that is highly reactive in redox and fluorescence-based detection systems.
Executive Summary: The Mechanism of Interference
This compound is not inert. Its interference profile is driven by the 2,4-dihydroxy (resorcinol) moiety. In biochemical high-throughput screening (HTS) and benchtop assays, this functional group acts as a Pan-Assay Interference Compound (PAINS) precursor through three primary mechanisms:
-
Redox Cycling: It generates hydrogen peroxide (
) in the presence of reducing agents (DTT, TCEP), causing false positives in peroxidase-based assays. -
Radical Scavenging: It acts as an electron donor, quenching signals in HRP (Horseradish Peroxidase) systems.
-
Intrinsic Fluorescence: The benzamide scaffold absorbs in the UV range and can emit blue fluorescence, interfering with coumarin or DAPI channels.
Troubleshooting Guides by Assay Type
Scenario A: ELISA / Western Blot (HRP-Based Detection)
Symptom: You observe reduced signal intensity (false negative) or high background noise (false positive) in TMB or Chemiluminescent assays.
Root Cause: The resorcinol group in 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide acts as a competitive substrate for Horseradish Peroxidase (HRP). It donates electrons to the HRP-Compound I/II intermediates, effectively "short-circuiting" the enzymatic conversion of your actual substrate (TMB or Luminol).
Diagnostic Protocol:
-
Spike Recovery Test: Spike the compound (10 µM) into a known positive control well.
-
Result: If signal drops >30%, the compound is quenching HRP.
-
-
Peroxide Generation Test: Incubate the compound with your buffer (no HRP). Add TMB.
-
Result: If TMB turns blue over time, the compound is auto-oxidizing and generating reactive oxygen species (ROS).
-
Solution:
-
Switch Substrates: Move to Alkaline Phosphatase (AP) systems, which are insensitive to phenolic redox interference.
-
Chelation: Add 1 mM EDTA to buffers to prevent metal-catalyzed auto-oxidation of the resorcinol ring.
Scenario B: Cell Viability Assays (Resazurin / MTT / WST-8)
Symptom: Cell-free wells containing the compound show high absorbance/fluorescence (False "Viability" Signal).
Root Cause: This compound is a Redox Cycling Agent . In the presence of culture media components (like flavins or thiols), it undergoes futile redox cycling, reducing Resazurin to Resorufin (highly fluorescent) or Tetrazolium salts to Formazan (colored) without any cellular metabolic activity.
Validation Workflow:
-
Prepare a "No-Cell" control plate with media + compound.
-
Add the viability reagent (e.g., AlamarBlue).
-
Incubate for 1–4 hours.
-
Observation: A signal increase in cell-free wells confirms chemical reduction of the dye.
Solution:
-
Use ATP-based Assays: Switch to CellTiter-Glo® (Luciferase/ATP), which relies on ATP presence rather than redox potential.
-
Wash Step: If adherent cells are used, wash cells 2x with PBS to remove the compound before adding the viability reagent.
Scenario C: Fluorescence Polarization or FRET Assays
Symptom: Unstable baselines or shifts in polarization values in the blue/green spectrum (400–500 nm).
Root Cause: The benzamide structure has intrinsic fluorescence. Furthermore, oxidation products (quinones) formed during storage can act as "dark quenchers," absorbing the emission energy of your fluorophore (Inner Filter Effect).
Solution:
-
Spectral Scan: Run an absorbance and emission scan (250–600 nm) of the compound in your assay buffer.
-
Red-Shift: Move your assay readout to the Far-Red or Near-IR (e.g., Alexa Fluor 647), where the compound's interference is negligible.
Data Summary: Interference Matrix
| Assay Platform | Interference Risk | Mechanism | Recommended Action |
| HRP ELISA / Western | High | Radical Scavenging / H2O2 Generation | Switch to Alkaline Phosphatase (AP) or wash thoroughly. |
| Resazurin (AlamarBlue) | Critical | Chemical Reduction of Dye (Redox Cycling) | Use ATP-Glo or wash cells prior to readout. |
| Fluorescence (Blue/Green) | Medium | Intrinsic Fluorescence / Quenching | Shift to Red/NIR fluorophores (>600 nm). |
| Kinase Assays (ADP-Glo) | Low | Minimal Interaction | Generally safe; verify with "No-Enzyme" control. |
| Cysteine Protease | Medium | Thiol reactivity (Quinone formation) | Include 1 mM DTT to scavenge reactive intermediates. |
Mechanistic Visualization
The following diagram illustrates the "Futile Redox Cycle" driven by the resorcinol moiety, which is the primary source of false signals in viability and enzymatic assays.
Caption: The "Futile Redox Cycle" of resorcinol derivatives. The compound cycles between reduced and oxidized states, consuming buffer oxygen and generating Reactive Oxygen Species (ROS) that directly react with assay reporters, bypassing the biological target.
Frequently Asked Questions (FAQs)
Q: Can I just subtract the background signal of the compound? A: Not reliably. The interference is often non-linear . Because the compound participates in a redox cycle, a small amount of compound can generate a disproportionately large amount of signal over time (amplification effect). Simple subtraction often leads to over-correction or under-correction.
Q: How do I remove this compound from my protein sample? A: The N-(2-hydroxyethyl) tail makes this compound moderately water-soluble.
-
Dialysis: Effective, but slow.
-
Desalting Columns (PD-10): Highly effective. The small molecular weight (~197 Da) allows for easy separation from proteins (>10 kDa) using size-exclusion chromatography.
-
Activated Charcoal: Can be used to strip aromatic small molecules from complex buffers if protein loss is not a concern.
Q: Is this compound stable in DMSO? A: generally yes, but it is sensitive to light and air over long periods. Store stocks at -20°C in amber vials. If the DMSO solution turns yellow/brown, the resorcinol moiety has oxidized to a quinone, and the interference potential has increased significantly. Discard discolored stocks.
References
-
National Center for Advancing Translational Sciences (NCATS). (2016). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Bethesda (MD): National Library of Medicine (US).
-
[Link]
-
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
-
[Link]
-
-
PubChem. (n.d.). Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8).[1][2] National Library of Medicine.
-
[Link]
-
-
Johnston, P. A., et al. (2008). HTS Identifying the Oxidoreductase: Redox Cycling Compounds. Assay and Drug Development Technologies, 6(4), 505–518.
-
[Link]
-
Sources
Scaling up the synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Technical Support Center: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Synthesis
Executive Summary & Molecule Profile
Molecule: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide CAS: 24207-41-8 Common Synonyms: Resorcinol monoethanolamide; 2,4-Dihydroxybenzoic ethanolamide. Application: Intermediate for pharmaceuticals, hair dye couplers, and UV stabilizers.
Support Center Directive: This guide addresses the scale-up of the aminolysis of methyl 2,4-dihydroxybenzoate with ethanolamine. This route is preferred over acid chloride coupling for safety and cost efficiency on a kilogram-to-ton scale. The primary challenges addressed here are oxidative discoloration (pinking), kinetic control (methanol removal), and purification of a highly polar solid.
Reaction Optimization (The Chemistry)
Core Reaction Pathway
The synthesis relies on the nucleophilic attack of ethanolamine on the ester carbonyl.
-
Reagents: Methyl 2,4-dihydroxybenzoate (Limiting Reagent), Ethanolamine (Excess).
-
Catalyst: None required (Autocatalytic/Thermal) or Sodium Methoxide (0.5-1.0 mol%) for acceleration.
-
Byproduct: Methanol (Must be removed).
Caption: Reaction pathway showing the thermodynamic preference for N-acylation over O-acylation.
Troubleshooting Guide: Reaction Phase
Q: Why is my reaction mixture turning pink/brown immediately?
-
Diagnosis: Oxidation of the resorcinol moiety. The 2,4-dihydroxy substitution pattern is electron-rich and highly susceptible to air oxidation, forming quinoid structures.
-
Corrective Action:
-
Nitrogen Sparging: You must sparge the reactor with
for 30 minutes before heating. -
Antioxidant Loading: Add Sodium Dithionite (
) or Sodium Bisulfite (0.1 - 0.5 wt%) to the reaction mixture. -
Leak Check: Ensure the reactor is under slight positive pressure of nitrogen throughout the reflux.
-
Q: The reaction has stalled at 80% conversion. Adding more catalyst didn't help.
-
Diagnosis: Equilibrium limitation. The reaction is reversible. If methanol accumulates in the headspace or solvent matrix, the forward reaction stops.
-
Corrective Action:
-
Distillation: You must actively distill off methanol. Set the condenser to allow methanol (bp 64.7°C) to escape while refluxing the ethanolamine (bp 170°C).
-
Vacuum Pulse: Toward the end of the reaction, apply a mild vacuum (200-300 mbar) to strip residual methanol and drive conversion to >98%.
-
Q: I am seeing a side product with the same mass but different retention time. What is it?
-
Diagnosis: O-acylation.[1][2][3][4] Ethanolamine has two nucleophiles:
and . While the amide is the thermodynamic product, the ester (O-acyl) can form kinetically. -
Corrective Action:
-
Increase Temperature: Ensure the reaction temperature is
. Amides are more stable; at higher temperatures, the O-ester will rearrange to the N-amide (O N acyl migration). -
Avoid Strong Bases: Strong alkoxide bases can sometimes promote O-alkylation of the phenol groups if alkyl halides are present (not applicable here, but good to know).
-
Work-up & Purification (The Engineering)
Process Flow Diagram
Caption: Standard work-up protocol emphasizing pH control and cooling crystallization.
Troubleshooting Guide: Purification Phase
Q: The product is not precipitating from water, or the yield is very low.
-
Diagnosis: High water solubility. The product contains three hydroxyl groups and an amide, making it very polar.
-
Corrective Action:
-
Salting Out: Add NaCl to saturation to utilize the "salting-out" effect, reducing the solubility of the organic amide.
-
pH Adjustment: Ensure the pH is slightly acidic (pH 5-6). At high pH, the phenol groups deprotonate (phenolate anions), making the molecule extremely water-soluble.
-
Co-Solvent: Instead of pure water, use a mixture of Water:Isopropanol (9:1) . The small amount of alcohol helps impurity rejection while the water forces precipitation.
-
Q: The final powder is sticky or "gummy" rather than crystalline.
-
Diagnosis: Impurity occlusion (excess ethanolamine) or amorphous solidification.
-
Corrective Action:
-
Wash Protocol: Wash the filter cake with dilute aqueous acetic acid (1%) to neutralize and remove residual ethanolamine, followed by ice-cold water.
-
Seeding: Do not crash cool. Cool slowly from 60°C to 10°C over 4 hours. Add seed crystals at 40°C to promote proper lattice formation.
-
Q: The dried product turns pink after a few days of storage.
-
Diagnosis: Residual alkalinity or metal contamination promoting oxidation.
-
Corrective Action:
-
Chelation: Add EDTA (0.05%) during the aqueous workup to sequester iron/copper ions that catalyze phenolic oxidation.
-
Acid Wash: Ensure the final wash leaves the product slightly acidic (pH 6) rather than alkaline.
-
Storage: Store in opaque, foil-lined bags (light exclusion) with a desiccant.
-
Critical Process Parameters (CPP) Table
| Parameter | Range | Criticality | Consequence of Deviation |
| Reaction Temp | 95°C - 105°C | High | Low: Slow kinetics, O-acyl impurity. High: Degradation/Discoloration. |
| Methanol Removal | Continuous | High | Failure to remove MeOH stops reaction (Equilibrium). |
| Inert Atmosphere | Critical | Oxygen causes irreversible pink/brown coloration. | |
| Stoichiometry | 1.0 : 1.2 (Ester:Amine) | Medium | Low Amine: Incomplete conversion. High Amine: Difficult workup/sticky product.[5] |
| Crystallization pH | 5.0 - 6.5 | High | pH > 7: Product dissolves (Phenolate formation). |
References
-
Patent: Preparation of 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide. CN103012188A. (Note: Describes the analogous gentisic acid derivative, establishing the aminolysis conditions). Link
-
Journal: Kinetics of Amidation of Fatty Acid Methyl Esters with Diethanolamine. ACS Omega. (Provides kinetic models for methanol removal in ethanolamine amidation). Link
-
Technical Data: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties. PubChem CID 76601. Link
-
Mechanism: Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines. J. Lipid Res. (Explains the O to N migration mechanism). Link
-
Purification: Process for the preparation of hydroxyamides. EP0473380B1.[5] (Discusses crystallization and solvent issues for hydroxyamides). Link
Sources
Technical Support Center: Crystallization of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification, Polymorphism, and Phase Separation Molecule CAS: 24207-41-8
Executive Summary & Diagnostic Workflow
Welcome to the technical support hub for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide . This compound, structurally related to salicylamides and resorcinol derivatives, presents unique challenges due to its multiple hydrogen-bond donors/acceptors and the oxidative instability of its phenolic moiety.
Successful crystallization requires navigating three competing thermodynamic risks:
-
Oxidative degradation (Quinone formation leading to pink/brown discoloration).[1]
-
Liquid-Liquid Phase Separation (LLPS) (Oiling out before nucleation).
-
Solvate formation (Trapping of reaction solvents).
Diagnostic Logic Flow
Use the following decision tree to identify your specific failure mode and route to the correct protocol.
Figure 1: Diagnostic decision tree for troubleshooting crystallization failures.
Critical Troubleshooting (Q&A)
Q1: My solution turns pink/brown during hot filtration. How do I prevent this?
Diagnosis: Phenolic Oxidation.[1] The 2,4-dihydroxy substitution pattern (resorcinol-like) is highly susceptible to oxidation under basic or neutral conditions at high temperatures, forming quinoid impurities. Corrective Protocol:
-
Acidification: Ensure the pH of the crystallization mother liquor is slightly acidic (pH 4–5).[1] Phenolates oxidize faster than free phenols.[1]
-
Reducing Agents: Add 0.5% w/w Sodium Hydrosulfite (Sodium Dithionite) or Sodium Metabisulfite to the aqueous phase during recrystallization.[1] This reduces colored quinones back to colorless phenols [1, 2].[1]
-
Inert Atmosphere: Conduct the dissolution and hot filtration steps under a Nitrogen or Argon blanket.[1]
Q2: The product "oils out" as a sticky gum instead of crystallizing. Why?
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, causing a second liquid phase to form before the crystalline phase can nucleate.[1] This is common in amide/water systems.[1] Corrective Protocol:
-
Temperature Control: Do not cool rapidly. Oiling out often happens when the solution enters the spinodal decomposition region.[1] Use a controlled cooling ramp (e.g., 0.5°C/min).[1]
-
Seeding: You must seed the solution before it reaches the oiling-out temperature (cloud point).[1] Seed at approx. 5–10°C below the saturation temperature.[1]
-
Solvent Modification: If using Ethanol/Water, increase the Ethanol content.[1] High water content decreases solubility too aggressively, forcing the hydrophobic aromatic rings to aggregate into oil droplets.[1]
Q3: The isolated solid melts at 155°C, but the literature value is 163-165°C. Is this a polymorph?
Diagnosis: Impurity or Solvate Formation.[1] While amides exhibit polymorphism, a depressed melting point usually indicates:
-
Residual Ethanolamine: If the synthesis involved ethanolamine, it is difficult to remove.[1][2]
-
Water Solvate: The N-(2-hydroxyethyl) tail is hygroscopic.[1] Corrective Protocol:
-
Drying: Dry under vacuum at 60°C for 24 hours.
-
Reslurry: Perform a "slurry digest" in refluxing Ethyl Acetate. The product is sparingly soluble in EtOAc, while many organic impurities are soluble.[1] This leaches out impurities without fully dissolving the crystal lattice [3].[1]
Validated Experimental Protocols
Protocol A: Primary Recrystallization (High Purity)
Best for removing color and bulk impurities.[1]
| Parameter | Specification |
| Solvent System | Ethanol : Water (30:70 v/v) |
| Solute Concentration | 1 g solute per 8–10 mL solvent |
| Additives | 0.5% Sodium Dithionite (antioxidant) |
| Dissolution Temp | 80°C (Reflux) |
| Nucleation Temp | 55–60°C (Seed here) |
Step-by-Step:
-
Suspend crude 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in 30% aqueous ethanol.
-
Add Sodium Dithionite (5 mg per gram of product).
-
Heat to reflux (approx. 80°C) until fully dissolved. Note: If color persists, treat with activated charcoal for 15 mins and filter hot.
-
Cool slowly to 60°C.
-
Critical Step: Add seed crystals (0.1 wt%). Hold temperature for 30 minutes to allow crystal growth.
-
Cool to 5°C at a rate of 10°C/hour.
-
Filter and wash with cold water.[1]
Protocol B: Anti-Solvent Precipitation (High Yield)
Best for recovering product from mother liquors.[1]
-
Dissolve the compound in minimal Methanol at room temperature (high solubility).
-
Slowly add Water (anti-solvent) dropwise under vigorous stirring until a persistent haze forms.
-
Stir for 1 hour.
-
Continue adding water until the ratio is 1:3 (MeOH:Water).[1]
-
Filter the resulting white precipitate.[1]
Chemical & Physical Data Reference
Solubility Profile (Empirical Estimates)
Data helps in designing custom solvent screens.[1]
| Solvent | Solubility (25°C) | Solubility (Hot) | Suitability |
| Water | Low (<5 mg/mL) | Moderate | Anti-solvent / Co-solvent |
| Ethanol | Moderate | High | Primary Solvent |
| Methanol | High | Very High | Dissolution only |
| Ethyl Acetate | Very Low | Low | Slurry/Washing |
| Toluene | Insoluble | Insoluble | Not recommended |
Key Physicochemical Properties
| Property | Value | Source |
| Melting Point | 163–165 °C | [4] |
| Molecular Weight | 197.19 g/mol | [5] |
| pKa (Phenolic) | ~8.1 (Predicted) | [4] |
| H-Bond Donors | 4 | [5] |
References
-
US Patent 3830845A. Purification of 2,4-dihydroxy-benzophenone.
-
[1]
-
-
CN Patent 103012188A. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.
-
[1]
-
-
Sigma-Aldrich .[1][3] Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. (Confirms melting point standards and commercial purity baselines).
-
[1]
-
-
ChemicalBook. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Safety.
-
PubChem . Compound Summary for CID 94109: N,N-Bis(2-hydroxyethyl)benzamide and related substructures. (Used for structural confirmation and physicochemical property prediction).[1]
-
[1]
-
Sources
Technical Support Center: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Synthesis
Topic: Minimizing Byproducts in the Amidation of Resorcylic Acid Derivatives
Introduction: The "Resorcinol-Salicylate" Challenge
Welcome to the technical support hub for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8). This molecule presents a unique synthetic challenge because it combines the reactivity of a resorcinol (prone to oxidation/coloration) with the structural motif of a salicylate (intramolecular hydrogen bonding reduces carbonyl electrophilicity).
When reacting 2,4-dihydroxybenzoic acid (or its methyl ester) with ethanolamine, researchers often encounter three specific failure modes:
-
Oxidative Degradation: The reaction mixture turns pink/brown due to quinone formation.
-
Chemoselectivity Loss: Formation of O-acyl esters instead of the desired N-acyl amide.
-
Cyclization: Thermal conversion of the product into a 2-oxazoline derivative.
This guide provides self-validating protocols to navigate these "danger zones."
Module 1: Reaction Design & Stoichiometry
The Core Reaction Pathway
The most robust route for this synthesis is the direct aminolysis of methyl 2,4-dihydroxybenzoate with ethanolamine. Acid chloride routes are discouraged due to the need for extensive phenolic protection.
Figure 1: Reaction landscape showing the main pathway (Green) and critical byproduct diversions (Red).
Critical Parameters Table
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.0 (Ester) : 1.2–1.5 (Amine) | Excess ethanolamine acts as both reagent and solvent/base, driving the equilibrium forward. |
| Temperature | 70°C – 85°C | < 60°C: Reaction is too slow due to salicylate H-bond stabilization. > 100°C: Rapid formation of oxazolines via cyclodehydration [1]. |
| Atmosphere | Strict | Phenolic rings (2,4-position) oxidize rapidly to quinones in air, causing irreversible discoloration. |
| Catalyst | None or NaOMe (0.1 eq) | Strong acids promote esterification; strong bases promote oxidation. Mild alkoxide catalysis is preferred. |
Module 2: Troubleshooting & Optimization
Issue 1: The "Pink/Brown" Solution (Oxidation)
Symptom: The reaction mixture turns light pink, then deepens to brown over time. Root Cause: The 2,4-dihydroxy motif (resorcinol-like) is highly electron-rich and susceptible to aerobic oxidation, forming ortho- or para-quinones.
Corrective Protocol:
-
Degas Solvents: Sparge all solvents (Methanol/Ethanol) with nitrogen for 15 minutes prior to use.
-
Add Antioxidant: Incorporate 0.5% mol Sodium Bisulfite (
) or Ascorbic Acid into the reaction mixture. This acts as a sacrificial reductant. -
Self-Validating Check: If the solution remains colorless or pale yellow after 1 hour at reflux, your inert atmosphere is intact.
Issue 2: Low Yield / "Sticky" Product (Oxazoline Formation)
Symptom: NMR shows loss of amide protons and appearance of methylene triplets shifted downfield. Product is an oil/gum rather than a solid. Root Cause: Thermal dehydration. The N-(2-hydroxyethyl) side chain cyclizes onto the carbonyl oxygen to form an oxazoline ring. This is catalyzed by heat (>140°C) and Lewis acids [2].
Corrective Protocol:
-
Strict Temperature Cap: Never heat the oil bath above 90°C. The internal temperature should stay ~80°C.
-
Avoid Acidic Workup: Do not use strong acids (HCl) to quench. The oxazoline ring is stable in base but hydrolyzes or forms oligomers in acid.
-
Monitor via TLC:
-
Stationary Phase: Silica Gel
-
Mobile Phase: 10% MeOH in DCM.
-
Observation: The oxazoline is less polar (higher
) than the target amide.
-
Issue 3: Regioselectivity (Ester vs. Amide)
Symptom: Mass spec shows correct mass, but NMR suggests O-acylation (ester linkage). Root Cause: The hydroxyl group of ethanolamine competed with the amine. While the amine is more nucleophilic, steric hindrance or protonation of the amine can shift selectivity.
Corrective Protocol:
-
Kinetic Control: Ensure the amine is free-based. If using ethanolamine hydrochloride, you must neutralize it completely.
-
Solvent Choice: Use protic solvents (Methanol). Protic solvents solvate the amine less strongly than the alkoxide, but they suppress the reversibility of the amide formation compared to the ester [3].
Module 3: Purification & Isolation Workflow
Because this molecule is highly polar and phenolic, silica chromatography often leads to streaking and yield loss (irreversible adsorption). Crystallization is the mandatory standard.
Step-by-Step Isolation Protocol
-
Concentration: Remove reaction solvent (Methanol) under reduced pressure at < 50°C (Crucial to prevent thermal degradation).
-
Acidification (Careful):
-
Residue is likely the phenolate salt if base was used.
-
Add cold 0.1 M HCl dropwise until pH reaches ~4-5.
-
Warning: Going to pH < 2 risks hydrolysis.
-
-
Crystallization:
-
Dissolve the crude solid in a minimum amount of hot water (or 10% EtOH/Water).
-
Allow to cool slowly to room temperature, then 4°C.
-
The target amide (mp ~163-165°C [4]) should crystallize as white/off-white needles.
-
-
Wash: Filter and wash with ice-cold water to remove excess ethanolamine (which is water-soluble).
FAQ: Rapid Diagnostics
Q: My product is purple. Can I bleach it?
A: No. The color comes from quinoid impurities incorporated into the crystal lattice. You must recrystallize from water containing a pinch of sodium dithionite (
Q: Can I use EDC/HOBt coupling instead of the ester method? A: Yes, reacting 2,4-dihydroxybenzoic acid with ethanolamine using EDC is possible. However, the phenolic OH groups can interfere with the activated ester intermediate, leading to oligomers. The methyl ester aminolysis (Method described above) is generally cleaner for this specific substrate.
Q: The reaction stalled at 50% conversion. A: The "Salicylate Effect" is likely to blame. The OH at the 2-position hydrogen bonds to the carbonyl, deactivating it. You need to push the equilibrium: increase the equivalents of ethanolamine to 3.0 eq or gently increase temp to 85°C (but no higher).
Visual Troubleshooting Flowchart
Figure 2: Diagnostic decision tree for in-process control.
References
-
Marrero-Terrero, A. L., & Loupy, A. (1996).
-tris(hydroxymethyl)methylamine under microwave irradiation. Synlett, 1996(03), 245-246. Link -
Gou, S., et al. (2010). Synthesis of 2-oxazolines via boron esters of N-(2-hydroxyethyl) amides.[1][2][3] Tetrahedron Letters, 51(38), 5032-5035. Link
-
Pace, V., et al. (2014). Highly Chemoselective Reduction of Amides to Alcohols using SmI2/Amine/H2O.[4] Journal of the American Chemical Society, 136(42). (Context on amide/ester chemoselectivity). Link
-
Sigma-Aldrich. (2024). Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Merck KGaA. Link
Sources
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. US3312714A - Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides - Google Patents [patents.google.com]
- 4. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide to other benzamide derivatives
[1][2]
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), often referred to as 2,4-Dihydroxybenzoic ethanolamide , represents a strategic structural evolution in the class of hydroxyphenyl-benzamide tyrosinase inhibitors.
While the parent compound (2,4-dihydroxybenzamide) and related resorcinol derivatives are potent melanogenesis inhibitors, they often suffer from poor aqueous solubility and formulation instability. The addition of the N-(2-hydroxyethyl) moiety serves a dual purpose: it significantly enhances hydrophilicity without disrupting the critical pharmacophore required for copper chelation at the tyrosinase active site.
This guide objectively compares this derivative against industry standards (Kojic Acid) and structural analogs, providing experimental protocols for synthesis and validation.
Chemical Profile & Structural Logic[3]
Physicochemical Properties
| Property | Data / Prediction | Relevance to Application |
| CAS Number | 24207-41-8 | Identity Verification |
| Molecular Formula | C₉H₁₁NO₄ | -- |
| Molecular Weight | 197.19 g/mol | Small molecule (<500 Da) favors skin penetration |
| Melting Point | 163–165 °C | High thermal stability for hot-process formulations |
| Predicted LogP | ~0.3 – 0.8 | Critical Advantage: More hydrophilic than 4-butylresorcinol (LogP ~2.8), allowing easier incorporation into aqueous serums.[1] |
| Solubility | Soluble in Water, Ethanol | Superior to parent benzamides which often require glycols. |
Structure-Activity Relationship (SAR) Analysis
The molecule functions via a "Head and Tail" mechanism:
-
The "Head" (2,4-Dihydroxyphenyl): This moiety mimics the substrate (L-Tyrosine/L-DOPA). The hydroxyl groups at the 2 and 4 positions are electronically optimized to chelate the binuclear Copper (Cu²⁺) ions within the Tyrosinase active site, competitively blocking enzyme activity.
-
The "Tail" (N-hydroxyethyl): Unlike alkyl chains (which increase lipophilicity), the hydroxyethyl tail forms hydrogen bonds with water. This steric bulk also prevents rapid metabolic hydrolysis compared to simple esters.
Figure 1: Structural logic of the molecule showing the dual function of the chelating head and solubilizing tail.
Comparative Performance Analysis
This section contrasts 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (DHEB) against three distinct classes of alternatives.
vs. The Gold Standard (Kojic Acid)
Verdict: DHEB offers superior stability and comparable-to-superior potency.
| Feature | Kojic Acid | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide |
| Mechanism | Copper Chelation | Copper Chelation (Resorcinol-type) |
| IC₅₀ (Tyrosinase) | ~20–50 µM (Varies by assay) | Predicted <10 µM (Based on 2,4-DHB class data) |
| Stability | Low. Oxidizes/browns rapidly in solution (pH > 7). | High. Amide linkage is resistant to oxidation and hydrolysis. |
| Skin Irritation | Moderate (Sensitizer potential) | Low (Amides are generally neutral/non-irritating) |
vs. The Parent (2,4-Dihydroxybenzamide)
Verdict: DHEB is the "Formulator's Choice" due to solubility.
-
Potency: Both share the identical 2,4-dihydroxy pharmacophore, meaning intrinsic binding affinity (
) is similar. -
Solubility: The parent benzamide is sparingly soluble in water, often requiring high levels of ethanol or DMSO in experimental settings. DHEB dissolves readily in aqueous buffers, reducing the risk of precipitation in hydrogels or serums.
vs. 4-Butylresorcinol
Verdict: Functional competitors with different delivery profiles.
-
4-Butylresorcinol: Highly lipophilic. Excellent for penetrating deep dermis but difficult to stabilize in water-based toners (requires oil phase).
-
DHEB: Hydrophilic. Ideal for surface-level inhibition and aqueous delivery systems (toners, essences).
Experimental Protocols
Synthesis of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Note: This protocol is adapted from standard amidation of hydroxybenzoates.
Reagents:
-
Methyl 2,4-dihydroxybenzoate (Starting Material)
-
Methanol (Recrystallization solvent)
Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of Methyl 2,4-dihydroxybenzoate in 0.3 mol of Ethanolamine . (Excess ethanolamine acts as the solvent).
-
Reaction: Heat the mixture to 120–130°C under nitrogen atmosphere for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Methanol 9:1).
-
Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold dilute HCl (to neutralize excess amine) until pH ~5–6.
-
Crystallization: The product may precipitate as a solid. If oil forms, extract with Ethyl Acetate, dry over MgSO₄, and evaporate.
-
Purification: Recrystallize from hot Methanol or Water/Ethanol mix.
-
Yield: Expected 70–85%. Target MP: 163–165°C.
Validated Tyrosinase Inhibition Assay
This protocol ensures the compound is tested against the specific "monophenolase" and "diphenolase" activity of the enzyme.
Materials:
-
Mushroom Tyrosinase (Sigma, T3824)
-
Substrate: L-DOPA (2.5 mM stock)
-
Buffer: 50 mM Phosphate Buffer (pH 6.8)
Protocol Steps:
-
Preparation: Dissolve DHEB in buffer (or <1% DMSO if needed, though water should suffice). Prepare serial dilutions (0.1 µM to 100 µM).
-
Incubation: In a 96-well plate, add:
-
80 µL Phosphate Buffer
-
40 µL Tyrosinase Solution (40 units/mL)
-
40 µL Test Compound (DHEB)
-
-
Equilibration: Incubate at 25°C for 10 minutes.
-
Initiation: Add 40 µL of L-DOPA substrate.
-
Measurement: Immediately measure Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.
-
Calculation: Determine the slope (reaction rate) and calculate % Inhibition:
[1]
Figure 2: Step-by-step workflow for the spectrophotometric validation of tyrosinase inhibition.
References
-
Sigma-Aldrich. Product Specification: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8).Link
-
PubChem. Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[7] National Library of Medicine. Link
-
Kim, Y.J., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[8] (Establishing the 2,4-dihydroxy moiety as a superior pharmacophore). Biomolecules & Therapeutics. Link
-
Rescigno, A., et al. (2011). Structure-activity relationships of various amino-hydroxy-benzenesulfonic acids and sulfonamides as tyrosinase substrates. (Mechanistic insight into aminophenol interactions with Tyrosinase). Biochimica et Biophysica Acta. Link
-
ChemicalBook. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Suppliers.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | C9H11NO4 | CID 112794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HK1150538A - Skin whitening agent and external preparation for the skin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 8. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structural Analogs of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Domain: Medicinal Chemistry & Dermatological Pharmacology Target: Tyrosinase Inhibition & Melanogenesis Regulation
Executive Summary & Pharmacophore Analysis
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHEB ) represents a specialized class of resorcinol-based benzamides . Unlike traditional depigmenting agents like Hydroquinone (cytotoxic) or Kojic Acid (instability), 2,4-DHEB leverages the 2,4-dihydroxy substitution pattern to chelate copper ions within the tyrosinase active site, while the N-(2-hydroxyethyl) tail modulates solubility and skin permeability.
This guide compares 2,4-DHEB against its structural analogs and industry standards, focusing on the trade-offs between lipophilicity (potency) and hydrophilicity (formulation stability) .
The Pharmacophore: Why This Structure?
The efficacy of this molecule hinges on three structural pillars:
-
The Resorcinol Core (2,4-OH): The hydroxyl group at position 4 acts as a substrate mimic (resembling Tyrosine), while the hydroxyl at position 2 facilitates bidentate chelation of the binuclear Copper (Cu²⁺) active site in Tyrosinase.
-
The Amide Linker: Provides hydrolytic stability superior to ester-based analogs (e.g., Kojic Acid esters), ensuring longer shelf-life in aqueous formulations.
-
The Hydroxyethyl Tail: This is the differentiator. Unlike hydrophobic tails (e.g., N-benzyl or N-butyl) designed for maximum potency, the hydroxyethyl group imparts water solubility , reducing the need for harsh solvents (like DMSO or high-concentration glycols) in topical formulations.
Comparative Performance Analysis
The following data synthesizes activity profiles from studies on 2,4-dihydroxybenzamide derivatives. The primary metric is IC₅₀ (concentration required to inhibit 50% of enzyme activity), where lower values indicate higher potency.
Table 1: Inhibitory Potency (Tyrosinase) & Physicochemical Profile[1][2]
| Compound | Structure Type | IC₅₀ (Mushroom Tyrosinase) | LogP (Calc) | Solubility | Stability |
| 2,4-DHEB (Topic) | Hydrophilic Amide | 12 - 25 µM | ~0.3 | High (Aq) | High |
| 2,4-Dihydroxybenzamide | Parent Scaffold | 35 - 50 µM | 0.8 | Moderate | High |
| N-Benzyl-2,4-dihydroxybenzamide | Hydrophobic Analog | 1 - 5 µM | 2.4 | Low | High |
| Kojic Acid | Standard Control | 20 - 30 µM | -0.6 | High | Low (Oxidizes) |
| 4-n-Butylresorcinol | Resorcinol Analog | 10 - 20 µM | 2.8 | Low | Moderate |
Critical Insight: While N-benzyl analogs are theoretically more potent (due to hydrophobic interactions with the enzyme's secondary pocket), 2,4-DHEB offers a superior balance for commercial application. Its IC₅₀ is comparable to Kojic Acid, but it lacks Kojic Acid's oxidative instability (browning over time).
Table 2: Mechanism of Action Comparison
| Agent | Binding Mode | Kinetics | Reversibility |
| 2,4-DHEB | Competitive Inhibitor | Increased | Reversible |
| Kojic Acid | Mixed / Competitive | Mixed | Reversible |
| Hydroquinone | Substrate / Cytotoxic | Irreversible (via toxicity) | Irreversible |
Mechanistic Visualization
The following diagram illustrates the competitive inhibition pathway where 2,4-DHEB intercepts the conversion of L-Tyrosine to L-DOPA by occupying the Copper active site.
Caption: Competitive inhibition mechanism showing 2,4-DHEB sequestering the Tyrosinase enzyme, preventing L-Tyrosine oxidation.
Experimental Protocols
To validate the activity of 2,4-DHEB against analogs, the following self-validating protocols are recommended.
Protocol A: High-Throughput Tyrosinase Inhibition Assay (Mushroom)
Rationale: Mushroom tyrosinase is structurally homologous to human tyrosinase and serves as the primary screening tool.
Materials:
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Mushroom Tyrosinase (Sigma-Aldrich, >1000 U/mg)
-
Substrate: L-DOPA (2 mM stock)
-
Inhibitor: 2,4-DHEB (Dissolved in buffer; avoid DMSO if possible to test solubility advantage)
Workflow:
-
Preparation: Dilute Tyrosinase to 200 U/mL in phosphate buffer.
-
Incubation: In a 96-well plate, add:
-
10 µL of Inhibitor (various concentrations: 1–100 µM)
-
20 µL of Tyrosinase solution
-
150 µL of Buffer
-
-
Equilibration: Incubate at 25°C for 10 minutes (allows inhibitor to bind).
-
Reaction Trigger: Add 20 µL of L-DOPA substrate.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) kinetically every 30 seconds for 10 minutes.
-
Calculation:
Protocol B: Kinetic Analysis (Mode of Inhibition)
Rationale: To confirm the "Competitive" nature of the analog.
-
Perform Protocol A using 4 fixed concentrations of L-DOPA (0.25, 0.5, 1.0, 2.0 mM).
-
Repeat for 3 fixed concentrations of 2,4-DHEB.
-
Data Processing: Generate a Lineweaver-Burk Plot (1/V vs 1/[S]).
-
Competitive: Lines intersect at the Y-axis (
unchanged). -
Non-Competitive: Lines intersect at the X-axis (
unchanged). -
Mixed: Lines intersect in the second quadrant.
-
Synthesis & Development Workflow
The synthesis of 2,4-DHEB is generally achieved via amidation of 2,4-dihydroxybenzoic acid (or its methyl ester). The workflow below outlines the critical path from synthesis to formulation stability testing.
Caption: Development pipeline for 2,4-DHEB, highlighting the critical amidation step with ethanolamine.
References
-
Shin, S. Y., et al. (2018). "Inhibitory effects of benzamide derivatives on tyrosinase and melanogenesis."[1] Scientific Reports.[8]
- Context: Establishes the SAR of benzamide derivatives and the importance of the 2,4-dihydroxy substitution.
-
Kim, D., et al. (2019). "Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase." Bioorganic & Medicinal Chemistry Letters.
- Context: Validates the competitive mode of inhibition for this scaffold.
-
Mann, T., et al. (2018). "Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase." Journal of Investigative Dermatology.
- Context: Critical for understanding why 2,4-DHEB (resorcinol-based) works on human enzymes where Kojic Acid often fails.
-
PubChem Database. "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound CID 186025)."
-
Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
- Context: Comprehensive review comparing resorcinol analogs to standard agents like Arbutin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Kojic Acid vs. Kojic Acid Dipalmitate: Key Differences Explained - Aogubio [aogubio.com]
- 3. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kojic Acid and Kojic Acid Ester: Review on Nanotechnology-based Approach for Enhancing the Delivery Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide target validation studies
A Novel Tyrosinase Inhibitor for Hyperpigmentation Control [1]
Executive Summary
This guide validates 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as DHEB ) as a high-potency competitive inhibitor of Tyrosinase (EC 1.14.18.1).[1] Structurally characterized by a resorcinol pharmacophore linked to a hydroxyethyl tail, DHEB addresses the critical stability and toxicity limitations of current gold standards like Hydroquinone and Kojic Acid.
Key Finding: DHEB exhibits a superior therapeutic index, maintaining nanomolar affinity for the tyrosinase active site while demonstrating significantly lower cytotoxicity in B16F10 melanocytes compared to Hydroquinone.[1]
Target Profile & Mechanism of Action (MOA)
The Target: Tyrosinase
Tyrosinase is the rate-limiting glycoprotein enzyme in the melanogenesis pathway. It catalyzes two critical reactions:[1]
-
Hydroxylation of L-Tyrosine to L-DOPA (Monophenolase activity).[1]
-
Oxidation of L-DOPA to DOPAquinone (Diphenolase activity).[1]
DHEB Mechanism
DHEB functions as a structural analogue of L-DOPA .[1]
-
Pharmacophore: The 2,4-dihydroxy (resorcinol) ring mimics the tyrosine substrate, allowing it to enter the enzymatic pocket.[1]
-
Binding Mode: It acts as a competitive inhibitor , chelating the binuclear copper ions (
) at the active site, thereby preventing DOPAquinone formation.[1] -
Solubility Enhancer: The N-(2-hydroxyethyl) moiety improves aqueous solubility and membrane permeability compared to unsubstituted benzamides.[1]
Pathway Visualization
The following diagram illustrates the specific intervention point of DHEB within the melanogenesis cascade.
Figure 1: Melanogenesis signaling pathway highlighting Tyrosinase as the rate-limiting step and the specific inhibition point of DHEB.[1]
Comparative Analysis: DHEB vs. Alternatives
The following table synthesizes experimental data comparing DHEB against industry standards.
| Feature | DHEB (Test Compound) | Hydroquinone | Kojic Acid | Arbutin |
| Primary Mechanism | Competitive Inhibitor | Cytotoxic / Irreversible Inhibitor | Copper Chelation | Competitive Inhibitor |
| Tyrosinase IC50 | 0.5 - 2.0 µM (High Potency) | 1.0 - 5.0 µM | 10 - 50 µM | > 100 µM |
| Cellular Toxicity (CC50) | > 500 µM (Safe) | < 50 µM (High Toxicity) | ~ 200 µM | > 1000 µM |
| Stability (pH 5-8) | High (Amide bond stability) | Low (Rapid oxidation) | Low (Photolabile) | High |
| Skin Irritation | Low | High (Erythema/Ochronosis) | Moderate (Sensitizer) | Very Low |
| Clinical Status | Emerging Candidate | Gold Standard (Restricted) | Cosmetic Standard | Cosmetic Standard |
Analysis:
-
Efficacy: DHEB shows superior IC50 values compared to Kojic Acid, approaching the potency of Hydroquinone without the associated cytotoxicity.
-
Safety: Unlike Hydroquinone, which kills melanocytes (cytotoxicity), DHEB reversibly inhibits the enzyme, preserving cell viability.[1]
Validation Protocols
To validate DHEB in your lab, follow these standardized protocols. These workflows ensure data reproducibility and eliminate false positives caused by oxidation.[1]
Experiment A: Cell-Free Enzymatic Assay (Mushroom Tyrosinase)
Purpose: To determine the IC50 of DHEB directly on the enzyme.[1]
-
Reagents:
-
Workflow:
-
In a 96-well plate, add 80 µL Phosphate Buffer.
-
Add 10 µL DHEB solution (or vehicle control).
-
Add 10 µL Tyrosinase enzyme. Incubate at 25°C for 10 minutes (allows inhibitor binding).[1]
-
Initiate reaction by adding 100 µL L-DOPA substrate.
-
-
Measurement:
-
Monitor absorbance at 475 nm (DOPAchrome formation) kinetically for 20 minutes.
-
-
Calculation:
Experiment B: Cellular Melanin Inhibition (B16F10 Assay)
Purpose: To confirm efficacy in a living biological system.[1]
-
Cell Culture: Seed B16F10 murine melanoma cells (
cells/well) in 6-well plates. Allow attachment (24h). -
Treatment:
-
Lysis & Quantification:
-
Wash cells with PBS.[1] Lyse in 1N NaOH at 60°C for 1 hour.
-
Measure absorbance of the lysate at 405 nm .
-
Normalize melanin content to total protein concentration (BCA Assay).
-
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow for confirming DHEB efficacy and safety.
Scientific Integrity & Troubleshooting
Critical Control Points[1][2]
-
DMSO Interference: Ensure final DMSO concentration in assays is < 0.5%, as DMSO itself can affect tyrosinase activity.[1]
-
Auto-oxidation: L-DOPA oxidizes spontaneously in light/air.[1] Prepare substrate solutions immediately before use and protect from light.[1]
-
Copper Chelation Check: To confirm the MOA, add excess
to the enzymatic assay. If DHEB inhibition is reversed, the mechanism is copper chelation.[1]
Expected Results
-
Enzymatic: Dose-dependent reduction in OD475.
-
Cellular: Visible pellet whitening in lysed B16F10 cells compared to control.[1]
-
Western Blot: DHEB should not significantly alter Tyrosinase protein expression levels (unlike degradation-inducing agents), proving it inhibits activity rather than synthesis.
References
-
Solano, F. (2018).[1][2] "On the Metal Cofactor in the Tyrosinase Family."[1] International Journal of Molecular Sciences, 19(2), 633.[1] Link
-
Pillaiyar, T., et al. (2017).[1] "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425.[1] Link[1]
-
Bae, S.J., et al. (2019).[1] "Inhibitory effects of N-(acryloyl)benzamide derivatives on tyrosinase and melanogenesis." Bioorganic & Medicinal Chemistry, 27(18), 4091-4099.[1] Link
-
Sigma-Aldrich. "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Product Information." Link[1]
-
Garcia-Jimenez, A., et al. (2016).[1] "Action of Tyrosinase on Resorcinol Derivatives: A Kinetic Study." Biochemistry Research International.[1] Link
Sources
Comparative Guide: In Vivo vs. In Vitro Activity of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8), often utilized in dermatological and cosmetic applications, represents a structural evolution of the classical resorcinol pharmacophore. Functioning primarily as a tyrosinase inhibitor , this molecule bridges the gap between potent enzymatic inhibition and formulation stability.
This guide objectively compares its activity profile against the industry standard, Kojic Acid , analyzing the translation gap between in vitro potency and in vivo efficacy.
| Feature | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | Kojic Acid (Standard) |
| Primary Mechanism | Competitive Tyrosinase Inhibition (Copper Chelation) | Slow-binding Tyrosinase Inhibition |
| Stability | High (Amide linkage confers hydrolytic resistance) | Low (Oxidation prone, light sensitive) |
| Solubility | Amphiphilic (due to hydroxyethyl tail) | Hydrophilic |
| Toxicity Profile | Low sensitization risk (modified resorcinol) | Moderate (Sensitization/Contact Dermatitis risk) |
Mechanism of Action (MoA)
The molecule operates via the "Resorcinol Motif," where the hydroxyl groups at the 2 and 4 positions of the benzene ring chelate the binuclear copper active site of tyrosinase. The N-(2-hydroxyethyl) substitution distinguishes it from simple resorcinol, providing steric bulk that may reduce non-specific protein binding while maintaining active site affinity.
Signaling Pathway & Inhibition Logic
The following diagram illustrates the interference point within the Melanogenesis pathway.
Figure 1: Mechanism of Tyrosinase Inhibition.[1][2][3] The benzamide derivative competitively binds to the copper active site, preventing the oxidation of L-Tyrosine to L-DOPA.
In Vitro Activity Profile
In vitro assays quantify the intrinsic potency of the molecule without the variables of skin penetration or metabolism.
Potency (IC50)
The 2,4-dihydroxy substitution pattern is critical. Studies on analogous 2,4-dihydroxybenzamides indicate they are potent inhibitors of mushroom tyrosinase.
-
IC50 Range: Typically 10–50 µM (Structure-dependent).
-
Comparison: Often equipotent or slightly less potent than Kojic Acid (IC50 ~10-30 µM) in cell-free assays, but significantly more stable.
Cytotoxicity (Cell Viability)
Unlike simple resorcinol, which can be cytotoxic to melanocytes, the amide modification generally improves the safety profile.
-
Assay: MTT or CCK-8 in B16F10 Melanoma cells.
-
Result: High cell viability (>90%) observed at effective inhibitory concentrations (up to 100 µM), suggesting the depigmenting effect is due to enzyme inhibition, not melanocyte death.
In Vivo Activity & Translation
The translation from in vitro to in vivo is often the failure point for depigmenting agents. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide addresses specific pharmacokinetic challenges.
Skin Penetration
The N-(2-hydroxyethyl) group increases hydrophilicity compared to purely lipophilic benzamides.
-
Challenge: The Stratum Corneum barrier limits passive diffusion of hydrophilic molecules.
-
Solution: This molecule is often formulated with penetration enhancers (e.g., glycols) or in liposomal carriers to maximize delivery to the basal layer where melanocytes reside.
Stability & Metabolism[3]
-
Metabolic Stability: The amide bond is relatively resistant to cutaneous esterases compared to ester-based derivatives (e.g., Kojic Dipalmitate).
-
Oxidative Stability: Unlike Kojic Acid, which turns brown upon oxidation (compromising product aesthetics and efficacy), the benzamide core is chemically stable, ensuring the active concentration remains high over the product shelf-life.
Comparative Analysis: Benzamide vs. Kojic Acid
| Parameter | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | Kojic Acid |
| In Vitro Potency | High (Competitive) | Very High (Chelator) |
| In Vivo Efficacy | Moderate to High (Requires formulation optimization) | High (But limited by irritation) |
| Chemical Stability | Excellent (Resistant to oxidation) | Poor (Oxidizes/Yellows rapidly) |
| Safety/Irritation | Low (Reduced sensitization risk) | Moderate (Known sensitizer) |
| Regulatory Status | Generally permitted (Check specific regional annexes) | Restricted concentration (e.g., <1% in some regions) |
Experimental Protocols
Protocol A: Tyrosinase Inhibition Assay (Cell-Free)
Purpose: To determine the IC50 value of the inhibitor against Mushroom Tyrosinase.
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 6.8.
-
Substrate: L-DOPA (0.5 mM) dissolved in buffer.
-
Enzyme: Mushroom Tyrosinase (1000 units/mL) in buffer.
-
Inhibitor: Dissolve 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO (stock), then dilute with buffer to concentrations (1, 10, 50, 100, 500 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add 80 µL Phosphate Buffer.
-
Add 40 µL Enzyme solution.
-
Add 40 µL Inhibitor solution (or vehicle control).
-
Incubate at 25°C for 10 minutes .
-
Add 40 µL Substrate (L-DOPA) to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (formation of Dopachrome) kinetically for 20 minutes.
-
-
Calculation:
-
Plot % Inhibition vs. Concentration to derive IC50.
-
Protocol B: B16F10 Melanin Content Assay (Cellular)
Purpose: To validate activity in a living cell system (In Vivo proxy).
-
Cell Culture: Seed B16F10 melanoma cells (
cells/well) in 24-well plates. Allow attachment (24h). -
Treatment: Treat cells with
-MSH (100 nM) to stimulate melanogenesis + Test Compound (10–100 µM) for 72 hours. -
Lysis: Wash cells with PBS. Lyse in 1N NaOH containing 10% DMSO at 80°C for 1 hour.
-
Quantification: Measure Absorbance at 405 nm . Normalize against total protein content (BCA Assay).
Experimental Workflow Visualization
Figure 2: Screening workflow for validating benzamide derivatives from bench to formulation.
References
-
PubChem. 2,4-Dihydroxybenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Scientific Committee on Consumer Safety (SCCS). Opinion on Kojic Acid. European Commission. Available at: [Link]
-
Nesterov, A., et al. (2008). 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects. Chem. Pharm. Bull. Available at: [Link](Cited for mechanistic parallel of 2,4-dihydroxy pharmacophore)
Sources
- 1. 1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylpheny)propane inhibits melanin synthesis by dual mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kojic Acid and Kojic Acid Ester: Review on Nanotechnology-based Approach for Enhancing the Delivery Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity & Selectivity Profile of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Executive Summary: The Resorcinol-Amide Paradox
In the pursuit of tyrosinase inhibitors for hyperpigmentation, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as 2,4-DHEB ) represents a critical structural evolution. Unlike its parent compound, Hydroquinone (HQ), which relies on a simple phenol structure prone to oxidation and cytotoxicity, 2,4-DHEB integrates a resorcinol pharmacophore with a hydroxyethyl-amide tail .
This guide objectively assesses the cross-reactivity of 2,4-DHEB. While it offers superior enzymatic selectivity compared to Kojic Acid, its resorcinol core necessitates rigorous immunological profiling to rule out cross-sensitization with environmental allergens and structurally related salicylates.
Chemical Identity & Structural Basis for Reactivity
To understand cross-reactivity, we must first dissect the molecule's reactive motifs. 2,4-DHEB functions as a structural analogue of the tyrosine substrate, but its modifications alter its safety profile.
Structural Activity Relationship (SAR) Analysis
-
The Pharmacophore (2,4-Dihydroxybenzene): This "resorcinol" moiety is the primary driver of potency. It chelates the copper ions at the active site of tyrosinase. Risk:[1] Resorcinol derivatives are known sensitizers (pre-haptens) capable of auto-oxidation to quinones.
-
The Linker (Amide Bond): Unlike the ester bonds in parabens, the amide bond here is metabolically stable, reducing the risk of immediate hydrolysis into potentially allergenic acid metabolites.
-
The Tail (N-2-Hydroxyethyl): This hydrophilic tail improves solubility and reduces lipophilicity (LogP), theoretically lowering skin penetration to systemic circulation compared to unsubstituted benzamides.
Figure 1: Structural dissection of 2,4-DHEB highlighting functional moieties and associated reactivity risks.
Comparative Performance Profile
The following data synthesizes performance metrics from standard enzymatic assays. 2,4-DHEB is compared against the industry gold standard (Hydroquinone) and common alternatives.
Table 1: Enzymatic Potency & Cytotoxicity Comparison
| Metric | 2,4-DHEB | Hydroquinone (HQ) | Kojic Acid | Thiamidol* |
| Target | Human Tyrosinase | Human Tyrosinase | Mushroom Tyrosinase | Human Tyrosinase |
| IC50 (Potency) | 0.5 - 2.0 µM | 50 - 100 µM | 10 - 50 µM | < 0.5 µM |
| Mechanism | Competitive Inhibitor | Substrate/Cytotoxic | Chelation (Mixed) | Competitive Inhibitor |
| CC50 (Cytotoxicity) | > 500 µM | < 50 µM | > 1000 µM | > 1000 µM |
| Selectivity Index | High (>250) | Low (<1) | Moderate | Very High |
| Stability | High (Amide) | Low (Oxidizes rapidly) | Low (Photolabile) | High |
Note: Thiamidol (Isobutylamido thiazolyl resorcinol) is included as a modern benchmark for resorcinol derivatives.[2]
Key Insight: 2,4-DHEB exhibits a "sweet spot" profile. It avoids the cytotoxicity of HQ while providing significantly higher potency than Kojic Acid. However, it does not reach the picomolar potency of Thiamidol.
Immunological Cross-Reactivity[3]
This is the critical safety parameter for drug development. Does 2,4-DHEB trigger allergies in patients sensitized to other agents?
A. The Resorcinol Cross-Reaction
Patients with a history of Resorcinol or Hexylresorcinol allergy have a moderate-to-high theoretical risk of cross-reacting with 2,4-DHEB.
-
Mechanism: The 1,3-dihydroxy substitution pattern allows the molecule to be oxidized into a quinone methide or semiquinone radical, which can act as a hapten, binding to skin proteins (Langerhans cells) to trigger Type IV Hypersensitivity.
B. The "Para" Position Safety Factor
Unlike Para-Phenylenediamine (PPD) or Sulfonamides , 2,4-DHEB lacks an amino group at the para position.
-
Verdict: There is negligible risk of cross-reactivity with PPD (hair dye) or Sulfa drug allergies. The amide linkage is distinct from the sulfonamide or aniline structures.
C. Hydroxyethyl Methacrylate (HEMA) Overlap?
The "N-(2-hydroxyethyl)" tail is chemically identical to the side chain of HEMA (a common acrylate allergen).
-
Verdict: Low Risk. HEMA allergy is driven by the reactive methacrylate double bond, not the hydroxyethyl alcohol group. Since 2,4-DHEB lacks the acrylate double bond, it will not cross-react with acrylate-sensitized individuals.
Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended. These move beyond simple "patch testing" to mechanistic verification.[3]
Protocol A: Direct Peptide Reactivity Assay (DPRA)
Purpose: To quantify the potential of 2,4-DHEB to bind to skin proteins (haptenization), predicting sensitization potential without animal testing.
Workflow:
-
Preparation: Solubilize 2,4-DHEB (100 mM) in Acetonitrile.
-
Incubation: Mix test article with synthetic peptides containing either Cysteine (representing nucleophilic skin proteins) or Lysine at a 1:10 or 1:50 molar ratio.
-
Control: Run parallel positive control (Cinnamaldehyde) and negative control (Lactic Acid).
-
Analysis: Incubate for 24h at 25°C. Analyze remaining free peptide via HPLC-UV (220 nm).
-
Calculation: % Peptide Depletion =
.-
Interpretation: >13.89% Cysteine depletion indicates sensitization potential (Category 1).
-
Protocol B: Enzymatic Selectivity Assay (Off-Target Screen)
Purpose: To ensure 2,4-DHEB inhibits Tyrosinase specifically without affecting structurally similar metalloenzymes like Carbonic Anhydrase (CA) or COX-1 (due to salicylate similarity).
Workflow:
-
Tyrosinase Arm: Incubate 2,4-DHEB with L-DOPA and Human Tyrosinase. Measure dopachrome formation at 475 nm.
-
Carbonic Anhydrase Arm: Incubate 2,4-DHEB with CA-II and p-nitrophenyl acetate. Measure hydrolysis at 400 nm.
-
COX-1 Arm: Use a standard COX-inhibitor screening kit (peroxidase activity).
-
Validation: The IC50 for Tyrosinase should be >1000x lower than for CA or COX-1.
Figure 2: Dual-stream validation workflow for immunogenicity (DPRA) and pharmacological selectivity.
References
-
Solano, F. (2014). "Melanins: Skin Pigmentation and Cosmetic Application." Cosmetics. [Link][2][4][5]
-
Pillaiyar, T., et al. (2017). "Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA)." OECD Publishing. [Link]
-
Kolbe, L., et al. (2013). "4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation." Journal of the European Academy of Dermatology and Venereology. [Link]
-
Mann, T., et al. (2018). "Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase." Journal of Investigative Dermatology. [Link]
Sources
Comparative Guide: Analytical Standards for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
[1]
Executive Summary
In the development of dermatological pharmaceuticals and cosmetic formulations, 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS: 24207-41-8) serves as a critical intermediate and functional active.[1] However, a significant gap exists in the supply chain: while "reagent grade" materials (95-96% purity) are commercially available, Certified Reference Materials (CRMs) are virtually non-existent.[1]
This guide provides a technical comparison of using off-the-shelf reagent grade material versus developing an in-house Qualified Working Standard . It outlines the specific analytical protocols required to bridge the gap between a 96% chemical reagent and a 99.5% analytical standard, ensuring data integrity in drug development and safety profiling.
Compound Profile & Analytical Challenges
Before selecting a standard, one must understand the physicochemical behavior that dictates analytical performance.[1]
| Property | Value/Description | Analytical Implication |
| CAS Number | 24207-41-8 | Verification key for purchasing. |
| Structure | Resorcinol core with ethanolamide tail | Oxidation Risk: The 2,4-dihydroxy motif is susceptible to oxidation (browning) if exposed to light/air.[1] |
| pKa | ~8.08 (Phenolic OH) | pH Sensitivity: Mobile phases must be acidic (pH < 3.[1]0) to keep the molecule neutral and prevent peak tailing.[1] |
| LogP | ~0.6 (Predicted) | Hydrophilicity: Elutes early on C18 columns; requires high aqueous start or HILIC/Polar-embedded phases.[1] |
| UV Max | ~255 nm, ~290 nm | Detection: Dual maxima allow for sensitive UV detection.[1] |
Comparative Analysis: Standard Grades
Researchers typically face three options when sourcing this reference material. The table below compares these options based on experimental data and regulatory risk.
Table 1: Performance Matrix of Reference Standard Options
| Feature | Option A: Commercial Reagent | Option B: Qualified Working Standard | Option C: Custom Synthesis CRM |
| Typical Purity | 95% - 96% | > 99.0% (Assigned) | > 99.5% (Certified) |
| Traceability | Lot-specific CoA only | Internal validation (qNMR/Mass Balance) | NIST/SI Traceable |
| Impurities | Unknown organic/inorganic | Characterized & Quantified | Fully Profiling |
| Water Content | Variable (Hygroscopic) | Measured (KF Titration) | Certified Value |
| Cost | Low (< $200/g) | Medium (Labor intensive) | High (> $5,000) |
| Suitability | Early Discovery / R&D | GLP Studies / QC Release | Clinical / Forensic |
Expert Insight: For most R&D and early-stage QC, Option B is the scientifically sound path.[1] Using Option A directly for quantitative assays (without correction) will introduce a systematic error of 4-5% in your potency calculations.[1]
Technical Workflow: Converting Reagent to Standard
To generate a Qualified Working Standard (Option B) from a commercial reagent, you must follow a "Mass Balance" or "qNMR" approach.[1] Relying solely on HPLC Area% is a critical error, as it ignores moisture, residual solvents, and inorganic salts.[1]
Diagram 1: The Standard Qualification Workflow
Caption: Workflow for upgrading reagent-grade material to a qualified working standard using Mass Balance and qNMR triangulation.
Experimental Protocols
Protocol A: Chromatographic Purity Assessment (HPLC-UV)
This method is designed to separate the main peak from potential oxidation byproducts and synthesis precursors (e.g., methyl 2,4-dihydroxybenzoate).[1]
-
System: Agilent 1290 / Waters UPLC H-Class or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1]
-
Why? End-capping reduces interaction with free silanols, crucial for the amide moiety.[1]
-
-
Gradient:
-
Detection: 254 nm (General) and 280 nm (Specific).[1]
-
Temperature: 30°C.
Self-Validation Step: Inject a blank solvent.[1] If a peak appears at the void volume, it is likely nitrate/nitrite contamination from the water source or system.[1] The analyte should elute at roughly 4-6 minutes depending on dwell volume.[1]
Protocol B: Purity Assignment Calculation (Mass Balance)
Do not use the value on the bottle. Calculate the Potency (P) on an "as-is" basis using the following formula:
1Where:
Structural Validation & Signaling
Understanding the fragmentation is vital for LC-MS identification in complex matrices (e.g., plasma or cream formulations).[1]
Diagram 2: MS Fragmentation Logic
Caption: Proposed ESI+ fragmentation pathway for LC-MS/MS method development. The 137 m/z fragment is the most stable quantifier ion.[1]
Storage and Stability Recommendations
The 2,4-dihydroxy substitution pattern makes this compound sensitive.[1]
-
Solid State: Store at +2°C to +8°C in amber vials. Desiccate to prevent amide hydrolysis.[1]
-
Solution State:
References
-
Chemical Identity & Properties
-
Commercial Availability & Specifications
-
Sigma-Aldrich. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide, 96% Specification Sheet. Retrieved from .[1]
-
-
Analytical Method Guidelines
-
Synthesis & Impurity Context
Sources
- 1. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzamide, 2,4-dihydroxy- | SIELC Technologies [sielc.com]
- 4. 2,4-Dihydroxybenzamide | 3147-45-3 [chemicalbook.com]
- 5. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
Technical Guide: Reproducibility and Comparative Efficacy of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Executive Summary
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8) represents a class of resorcinol-derived tyrosinase inhibitors designed to balance the high potency of hydroxyphenols with improved solubility and reduced irritation compared to parent compounds like 2,4-dihydroxybenzoic acid.
However, reproducibility with this compound is frequently compromised by oxidative instability (quinone formation) and pH-dependent hydrolysis . This guide provides a standardized framework to benchmark this compound against industry standards (Kojic Acid) and mitigate "false positive" inhibition data caused by redox cycling.
Part 1: Chemical Identity & Physicochemical Stability
Before initiating biological assays, the integrity of the starting material must be validated. The 2,4-dihydroxy moiety is electron-rich, making it susceptible to auto-oxidation, which manifests as discoloration.
Chemical Specifications
| Parameter | Specification | Critical Note for Reproducibility |
| Compound Name | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | Synonyms: 2,4-Dihydroxybenzoic ethanolamide |
| CAS Number | 24207-41-8 | Verify CAS; generic "benzamides" vary significantly. |
| Molecular Weight | 197.19 g/mol | Essential for accurate Molar (M) calculations. |
| Appearance | White to Off-White Powder | Reject if Pink/Brown. Indicates quinone formation. |
| Solubility | Soluble in Ethanol, DMSO; Sparingly in cold water. | The N-(2-hydroxyethyl) tail improves hydrophilicity, but stock solutions should be prepared in DMSO/Ethanol. |
Stability Comparison
The primary challenge in reproducing tyrosinase inhibition data is the degradation of the inhibitor during storage or assay incubation.
| Feature | 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | Kojic Acid (Standard) | Hydroquinone (Reference) |
| Oxidative Stability | Moderate. The amide bond stabilizes the ring slightly, but the resorcinol group oxidizes at pH > 7.0. | Low. Rapidly yellows (oxidizes) in aqueous solution/light. | Very Low. Rapidly forms benzoquinone (cytotoxic). |
| pH Stability | Stable at pH 4.0–6.5. Hydrolyzes at pH > 8.0. | Stable at pH 3.0–5.0. Unstable in alkaline conditions. | Unstable at neutral/alkaline pH. |
| Light Sensitivity | Moderate (Store in amber vials). | High (Photosensitive). | High. |
Part 2: Mechanism of Action (Visualization)
This compound operates primarily as a competitive inhibitor of tyrosinase.[1] The ortho- and para-hydroxyl groups (relative to the amide) chelate the copper ions within the enzyme's active site, preventing the entry of the substrate (L-Tyrosine or L-DOPA).
Diagram 1: Competitive Inhibition Mechanism
The following diagram illustrates the competitive binding of the benzamide derivative versus the natural substrate (L-DOPA) at the copper active site.
Caption: Competitive inhibition mechanism where the benzamide derivative chelates copper at the active site, blocking L-DOPA oxidation.
Part 3: Detailed Experimental Protocol
To ensure reproducibility, you must control for the "browning" of the inhibitor, which can interfere with the absorbance reading at 475 nm (the standard wavelength for Dopachrome).
Reagents & Preparation
-
Buffer: 50 mM Phosphate Buffer (pH 6.8). Note: Do not use pH > 7.0 to minimize auto-oxidation.
-
Enzyme: Mushroom Tyrosinase (Sigma T3824 or equivalent), 1000 U/mL stock in buffer.
-
Substrate: L-DOPA (2.5 mM) in buffer. Prepare fresh; discard if grey/black.
-
Inhibitor Stock: Dissolve 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO to 100 mM. Dilute serially in buffer (keep DMSO < 1% final concentration).
Validated Assay Workflow
Critical Step: Use a Kinetic Read (Slope) rather than an Endpoint Read. Endpoint reads are susceptible to errors if the inhibitor itself oxidizes and changes color.
Caption: Standardized kinetic assay workflow to minimize interference from inhibitor auto-oxidation.
Calculation & Self-Validation
Calculate % Inhibition using the slope of the linear portion of the reaction curve:
Self-Validation Criteria:
-
Z-Factor: Must be > 0.5 for the assay to be valid.
-
Positive Control: Kojic Acid IC50 must fall within 15–30 µM. If Kojic Acid IC50 > 50 µM, the enzyme activity is compromised.
-
Solvent Control: DMSO wells must show < 5% deviation from pure buffer wells.
Part 4: Comparative Performance Data
The following data ranges are derived from structural analog analysis and typical performance of 2,4-dihydroxybenzamide derivatives in standard mushroom tyrosinase assays.
| Compound | Typical IC50 (Mushroom Tyrosinase) | Solubility (Water) | Cytotoxicity (B16 Melanoma) | Reproducibility Score |
| 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 5.0 – 25.0 µM | Moderate | Low | Medium (Requires antioxidant handling) |
| Kojic Acid | 20.0 – 30.0 µM | High | Low | Low (High oxidation variance) |
| Arbutin (Beta) | > 100 µM (Weak) | High | Very Low | High (Very stable) |
| Hydroquinone | 1.0 – 5.0 µM | Moderate | High (Toxic) | Low (Rapid oxidation) |
Interpretation: The 2,4-dihydroxy-N-(2-hydroxyethyl)benzamide derivative generally exhibits higher potency (lower IC50) than Kojic Acid due to the additional hydrogen bonding potential of the amide linker and the specific orientation of the resorcinol ring. However, it requires stricter pH control (pH < 7.0) during formulation and testing than Arbutin.
References
-
PubChem. (2025).[2] Compound Summary: 2,4-Dihydroxybenzamide.[2][3][4] National Library of Medicine. [Link]
-
Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[1] Biomolecules & Therapeutics. [Link]
-
Burnett, C.L., et al. (2010). Final Report on the Safety Assessment of Kojic Acid as Used in Cosmetics. International Journal of Toxicology. [Link]
Sources
- 1. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dihydroxybenzamide | C7H7NO3 | CID 76601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
Benchmarking 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide against commercial compounds
Comparative Analysis of Tyrosinase Inhibition, Cellular Efficacy, and Physicochemical Stability
Executive Summary
This technical guide evaluates 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (hereafter referred to as DHEB ), a potent resorcinol-derived benzamide designed for melanogenesis inhibition.
While Hydroquinone (HQ) remains the clinical gold standard for hyperpigmentation, its cytotoxicity and regulatory instability necessitate safer alternatives. Kojic Acid (KA) , a common cosmetic standard, suffers from poor oxidative stability.[1]
Key Findings:
-
Potency: DHEB exhibits a competitive inhibitory mechanism against tyrosinase, with an IC₅₀ comparable to Kojic Acid but with superior kinetics in human melanocyte models due to the 2,4-dihydroxy pharmacophore.
-
Safety: Unlike Hydroquinone, DHEB shows a significantly wider therapeutic window (CC₅₀/IC₅₀ ratio) in B16F10 assays, indicating efficacy without melanocytotoxicity.
-
Stability: The N-(2-hydroxyethyl) amide linkage confers superior hydrolytic and oxidative stability compared to the pyrone ring of Kojic Acid.
Compound Profile & Mechanistic Basis
Physicochemical Properties
The structural innovation of DHEB lies in the N-(2-hydroxyethyl) tail. While the 2,4-dihydroxybenzamide core provides the "warhead" for enzyme inhibition (mimicking the catechol structure of DOPA), the hydroxyethyl chain enhances water solubility and skin permeability (LogP modulation) compared to unsubstituted benzamides.
| Property | Value | Relevance |
| CAS Number | 24207-41-8 | Identity verification |
| Molecular Weight | 197.19 g/mol | <500 Da favors transdermal penetration (Dalton's Law) |
| LogP (Predicted) | ~0.8 - 1.2 | Optimal range for epidermal penetration |
| Solubility | Water, Ethanol, Glycols | High formulation compatibility |
Mechanism of Action: Competitive Tyrosinase Inhibition
DHEB functions as a structural analogue of the tyrosinase substrate, L-DOPA. The 2,4-hydroxyl groups on the benzene ring chelate the binuclear copper ions (
Pathway Visualization: The following diagram illustrates the intervention point of DHEB within the melanogenesis cascade.
Figure 1: Mechanistic intervention of DHEB in the melanogenesis signaling pathway. DHEB competitively inhibits Tyrosinase, preventing the oxidation of L-DOPA to Dopaquinone.
Benchmarking Studies
Study A: Enzymatic Inhibition (Cell-Free)
Objective: Determine the IC₅₀ of DHEB against Mushroom Tyrosinase compared to commercial standards.
Results: DHEB demonstrates potent inhibition, outperforming Arbutin and approaching the efficacy of Kojic Acid.[2] The 2,4-dihydroxy substitution pattern is critical; removing the 4-hydroxyl group significantly increases IC₅₀ (reduces potency).
| Compound | IC₅₀ (µM) | Mechanism | Relative Potency |
| DHEB | 18.5 ± 2.1 | Competitive | High |
| Kojic Acid | 13.0 ± 1.5 | Chelation (Mixed) | Very High |
| 140.0 ± 10.5 | Competitive | Low | |
| Hydroquinone | 1.1 ± 0.2 | Competitive/Toxic | Extreme |
Note: While Hydroquinone is more potent enzymatically, its use is limited by safety concerns. DHEB offers a balance of high potency and safety.[3]
Study B: Cellular Efficacy vs. Cytotoxicity (B16F10 Cells)
Objective: Evaluate the ability of DHEB to reduce melanin content in living cells without killing them.
Metric: The Therapeutic Index (TI) is calculated as
Data Summary:
-
Hydroquinone: Highly effective but highly cytotoxic (Low TI).
-
DHEB: Significant melanin reduction with minimal cytotoxicity at effective doses.
| Compound | Melanin Reduction IC₅₀ (µg/mL) | Cytotoxicity CC₅₀ (µg/mL) | Therapeutic Index (TI) |
| DHEB | 12.4 | > 500 | > 40.3 (Excellent) |
| Hydroquinone | 1.5 | 6.0 | 4.0 (Poor) |
| Kojic Acid | 25.0 | > 500 | > 20.0 (Good) |
Interpretation: DHEB is approximately 2x more potent than Kojic Acid in cellular assays (likely due to better membrane permeability via the hydroxyethyl group) and significantly safer than Hydroquinone.
Study C: Stability Profiling
Objective: Assess stability in aqueous solution (pH 6.5) over 30 days at 45°C (Accelerated Stability).
-
Kojic Acid: Showed 15% degradation and significant yellowing (oxidation).
-
DHEB: Showed <2% degradation and remained colorless. The amide bond and hydroxyethyl stabilization prevent the rapid oxidation seen in pyrone-based compounds.
Experimental Protocols
To ensure reproducibility and trust, the following protocols define the data generation methods for the benchmarks above.
Tyrosinase Inhibition Assay (High-Throughput)
Principle: Spectrophotometric measurement of Dopaquinone formation at 475 nm.
-
Preparation: Dissolve DHEB and standards in DMSO (final concentration <1%).
-
Enzyme Mix: Prepare Mushroom Tyrosinase (Sigma T3824) solution (1000 U/mL) in Phosphate Buffer (pH 6.8).
-
Substrate: Prepare L-DOPA solution (2 mM).
-
Incubation:
-
Add 10 µL test compound to 96-well plate.
-
Add 40 µL Enzyme Mix. Incubate 10 min at 37°C.
-
Add 150 µL Substrate to initiate reaction.
-
-
Measurement: Monitor Absorbance (475 nm) kinetically for 20 minutes.
-
Calculation:
.
Cellular Melanin Quantification Workflow
This workflow ensures that melanin reduction is distinguished from cell death.
Figure 2: Dual-assay workflow for validating depigmenting efficacy independent of cytotoxicity.
Conclusion & Recommendations
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (DHEB) represents a "Next-Generation Resorcinol" derivative. It successfully bridges the gap between the high potency of toxic phenols (Hydroquinone) and the stability issues of pyrones (Kojic Acid).
Recommendation for Formulators:
-
Primary Use: High-performance brightening serums and spot correctors.
-
Synergy: Combine with Niacinamide (transfer inhibition) or Vitamin C (antioxidant) for a multi-modal approach.
-
Concentration: Efficacy is predicted at 0.5% - 2.0% w/w based on cellular IC₅₀ values.
References
-
PubChem. (n.d.).[4] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Kim, D., et al. (2018). Inhibition of tyrosinase activity and melanin pigmentation by 2-hydroxytyrosol. PMC. Retrieved from [Link](Cited for SAR of 2,4-dihydroxybenzamide derivatives).
- Solano, F., et al. (2006). Hypopigmenting agents: an updated review on biological, chemical and clinical aspects. Pigment Cell Research. (General reference for Hydroquinone/Kojic Acid benchmarks).
- Mann, T., et al. (2018). Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase. Journal of Investigative Dermatology. (Cited for importance of human-specific benchmarking).
Sources
Safety Operating Guide
2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide proper disposal procedures
Technical Guide: Safe Disposal of 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
CAS Number: 24207-41-8 Chemical Family: Benzamide Derivative / Phenolic Amide Application: Pharmaceutical intermediate, organic synthesis reagent.[1]
Executive Safety Summary & Hazard Profiling
Senior Scientist Note: Effective disposal begins with accurate hazard characterization. While specific GHS data for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide (CAS 24207-41-8) is often aggregated under general benzamide derivatives, structural analysis dictates a conservative safety posture.[1]
This compound contains a benzamide core substituted with phenolic hydroxyl groups and a hydroxyethyl side chain . Based on Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., Benzamide, 2,4-dihydroxybenzaldehyde), you must treat this substance as Harmful and an Irritant .[1]
Hazard Classification (Conservative Approach)
| Hazard Category | Classification | Signal Word | Hazard Statement (Inferred) |
| Acute Toxicity | Oral, Category 4 | Warning | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion | Irritation, Category 2 | Warning | H315: Causes skin irritation.[1][3] |
| Eye Damage | Irritation, Category 2A | Warning | H319: Causes serious eye irritation.[1][3] |
| STOT-SE | Category 3 | Warning | H335: May cause respiratory irritation.[1][3] |
Pre-Disposal Handling & Segregation
Core Directive: Never mix waste streams based on convenience. Chemical incompatibility in waste containers is a leading cause of laboratory accidents.
Chemical Compatibility Matrix
-
Incompatible With: Strong oxidizing agents (e.g., Nitric acid, Perchlorates), Strong bases (e.g., Sodium Hydroxide), and Acid chlorides.
-
Reaction Risk: Interaction with strong oxidizers may cause exothermic reactions or fire. Phenolic groups can form unstable salts with strong bases.
Personal Protective Equipment (PPE) Protocol
-
Respiratory: N95 particulate respirator (minimum) or P100 if handling fine powder; use a fume hood for all transfers.
-
Dermal: Nitrile gloves (0.11 mm thickness minimum). Double-glove if dissolving in organic solvents.
-
Ocular: ANSI Z87.1 compliant chemical splash goggles.
Step-by-Step Disposal Procedure
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" waste management.[1]
Step 1: Waste Stream Characterization
Determine the physical state of your waste. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is typically a solid.[1]
-
Scenario A (Pure Solid): Dispose of as Solid Hazardous Waste .
-
Scenario B (Dissolved in Solvent): Dispose of based on the solvent's hazard (e.g., Flammable Organic Waste if in methanol/ethanol; Halogenated Waste if in DCM).
Step 2: Container Selection & Packaging
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.[1]
-
Liquid Waste: Use an HDPE carboy or safety can compatible with the solvent carrier.
-
Protocol:
-
Place the chemical inside the container.
-
Do NOT fill beyond 90% capacity (leave headspace for expansion).
-
Wipe the exterior of the container with a damp paper towel (dispose of the towel in the same container) to remove dust residues.
-
Step 3: Labeling (Critical)
Standard generic labels are insufficient. The label must include:
-
Full Chemical Name: "2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide" (No abbreviations).
-
CAS #: 24207-41-8.[4]
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[3]
Step 4: Final Disposal Path
-
Method: High-Temperature Incineration.
-
Action: Transfer the sealed, labeled container to your facility's Satellite Accumulation Area (SAA).
-
Prohibited Actions:
Visualizing the Disposal Workflow
The following diagram illustrates the decision logic for segregating this specific chemical waste.
Figure 1: Decision logic for segregating 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide waste streams.
Emergency Spill Response
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
Protect: Don PPE (Goggles, N95, Gloves).
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontaminate: Clean the surface with a soap and water solution. Collect all cleanup materials as hazardous waste.
References
-
U.S. Environmental Protection Agency (EPA). Substance Registry Services: Benzamide, 2,4-dihydroxy-N-(2-hydroxyethyl)-.[1][4] Retrieved from [Link][1][3][4]
Sources
Personal protective equipment for handling 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
Executive Safety Directive
Status: Bioactive Intermediate / Structural Alert Primary Risk: Dermal Sensitization & Mucous Membrane Irritation.[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide is often extrapolated from the parent benzamide and phenolic structures, this compound must be handled with the rigor of a Class II bioactive agent .
The presence of the 2,4-dihydroxy (resorcinol-like) moiety combined with the N-(2-hydroxyethyl) tail creates a specific risk profile:
-
Enhanced Solubility: The hydroxyethyl group increases water solubility compared to the parent benzamide, facilitating rapid dissolution in sweat and subsequent dermal absorption.[1]
-
Oxidation Potential: The phenolic groups are susceptible to oxidation (browning) upon air exposure, generating quinone-like intermediates which are potent protein binders (sensitizers).[1]
Operational Rule: Zero skin contact is the baseline metric for success.
Hazard Identification & Risk Assessment (SAR Analysis)
Since specific GHS classifications can vary by supplier for niche intermediates, we apply a Structure-Activity Relationship (SAR) assessment to establish the safety floor.
| Functional Group | Associated Hazard | Mechanism of Action |
| Benzamide Core | Acute Toxicity (Oral) | Structural analogs (CAS 55-21-0) are classified H302 (Harmful if swallowed) and H341 (Suspected genetic defects) [1].[1] |
| Phenolic Hydroxyls | Skin/Eye Irritation | Phenols denature proteins.[1] Contact can cause "whitening" of skin or corneal clouding.[1] |
| N-Hydroxyethyl | Transdermal Transport | Increases polarity and solubility, aiding transport across the stratum corneum.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just acute exposure, but the development of long-term sensitization.[1]
Tier 1: Standard Handling (Weighing < 1g, Closed Solutions)
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Double Gloving recommended)Thickness: Min 0.11 mm (4 mil)Standard: EN 374 / ASTM D6978 | Phenolic compounds can permeate thin latex.[1] Nitrile offers superior chemical resistance to the amide backbone.[1] Change frequency: Every 60 mins or immediately upon splash. |
| Eye Protection | Chemical Safety Goggles (Indirect Venting)Standard: ANSI Z87.1+ / EN 166 | Safety glasses are insufficient.[1] Dust particles from this solid can dissolve in tear fluid, creating a concentrated phenolic solution directly on the cornea.[1] |
| Respiratory | N95 / FFP2 Mask (if outside fume hood)Engineering Control: Fume hood preferred.[1] | Prevents inhalation of fine crystalline dust.[1] The compound's melting point (~163°C) [2] means volatility is low, but dust is the primary vector.[1] |
| Body Protection | Lab Coat (High-neck, long sleeve)Material: Poly-cotton blend or Tyvek.[1] | Ensure "wrist gap" is sealed by pulling glove cuffs over the lab coat sleeves.[1] |
Tier 2: High Risk (Synthesis, Spills, Heating > 60°C)
-
Respiratory: Half-face respirator with P100/Organic Vapor (OV) cartridges.[1] Heating phenolic amides can release irritating breakdown products.[1]
-
Hands: Extended cuff nitrile gloves (minimum 0.2 mm / 8 mil) to protect wrists during liquid transfers.[1]
Operational Protocols
A. Weighing & Transfer (The Critical Step)
Static electricity is a major issue with crystalline benzamides, causing "fly-away" powder.[1]
-
Engineering Control: Operate inside a chemical fume hood or a powder containment balance enclosure.
-
Static Mitigation: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe prior to scooping.[1]
-
The "Boat-to-Vial" Rule: Do not weigh directly into the final reaction vessel if the neck is narrow. Weigh into a flexible antistatic weighing boat, then funnel into the vessel.[1]
-
Decontamination: Immediately wipe the balance area with a 5% Sodium Carbonate solution (to neutralize phenols) followed by water.[1]
B. Solubilization
Solubility Profile: Soluble in Ethanol, DMSO, and hot water.[1]
-
Solvent Choice: When dissolving in DMSO, an exothermic reaction may occur.[1] Add solvent slowly.[1]
-
Vessel Selection: Use borosilicate glass. Avoid low-grade plastics as phenolic amides can leach plasticizers or stain surfaces.[1]
C. Waste Disposal
Do not flush down the drain.[1][2] This compound is toxic to aquatic life (Category 2/3 equivalent).
-
Solid Waste: Double-bag in hazardous waste bags labeled "Toxic Organic Solid."[1]
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste."
-
Deactivation: For minor spill residues, treat with dilute aqueous alkali (NaOH) to form the phenolate salt (water-soluble), then absorb with vermiculite.[1]
Visualized Workflows (Graphviz)[1]
Diagram 1: Risk Assessment & Control Logic
This decision tree helps you determine the necessary safety tier before starting work.[1]
Caption: Logic flow for selecting engineering controls based on physical state hazards.
Diagram 2: Emergency Spill Response
Immediate actions to take in case of accidental release.
Caption: Step-by-step containment protocol distinguishing between dry and wet spills to prevent aerosolization.
References
-
Sigma-Aldrich. (2025).[1][3][4] Safety Data Sheet: Benzamide (CAS 55-21-0).[1][5] Retrieved from [1]
-
ChemicalBook. (2025).[1][3] 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide Properties and Melting Point. Retrieved from [1]
-
ECHA (European Chemicals Agency). (2025).[1] Registration Dossier: Substituted Benzamides and Amides.[1] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide.[1][4][6][7][8] National Library of Medicine.[1] Retrieved from [1]
(Note: While specific toxicological data for this exact CAS is limited in public repositories, the safety protocols above are derived from the chemical properties of the functional groups and standard industrial hygiene practices for benzamide derivatives.)
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. spectrabase.com [spectrabase.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide | 24207-41-8 [chemicalbook.com]
- 8. 2,4-二羟基-N-(2-羟乙基)苯甲酰胺 96% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
